molecular formula C9H5ClFN B1426719 3-Chloro-6-fluoroisoquinoline CAS No. 1041423-28-2

3-Chloro-6-fluoroisoquinoline

Cat. No.: B1426719
CAS No.: 1041423-28-2
M. Wt: 181.59 g/mol
InChI Key: DCIQKTBCWODWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIQKTBCWODWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307441
Record name 3-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041423-28-2
Record name 3-Chloro-6-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041423-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-6-fluoroisoquinoline molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-fluoroisoquinoline: Molecular Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document details its molecular structure, physicochemical properties, plausible synthetic routes with mechanistic insights, spectroscopic characterization, and potential applications as a key intermediate in medicinal chemistry.

Molecular Identity and Physicochemical Profile

Molecular Formula and Structure

This compound is a disubstituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this specific molecule, a chlorine atom is substituted at the 3-position of the pyridine ring, and a fluorine atom is at the 6-position of the benzene ring.

Molecular Formula: C₉H₅ClFN[1]

Standard Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1041423-28-2[2]

  • PubChem CID: 57647077[1]

Molecular structure of this compound.
Physicochemical Properties

The physicochemical properties of this compound are crucial for designing synthetic routes, purification strategies, and for understanding its behavior in biological systems. While extensive experimental data is not widely published, a number of properties can be predicted using computational models.

PropertyValueSource
Molecular Weight 181.59 g/mol PubChem[1]
Monoisotopic Mass 181.00946 DaPubChem[1]
XlogP (predicted) 3.2PubChem[1]
Boiling Point (predicted) 295.6 ± 20.0 °C at 760 mmHgECHEMI
Density (predicted) 1.366 ± 0.06 g/cm³ECHEMI

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Synthesis of 6-Fluoro-3-hydroxyisoquinoline: This intermediate can be prepared through various methods, with one potential route being the cyclization of a suitably substituted β-ketoester.

  • Chlorination of 6-Fluoro-3-hydroxyisoquinoline: The hydroxyl group at the 3-position can be converted to a chlorine atom using a strong chlorinating agent.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination start Substituted β-ketoester intermediate 6-Fluoro-3-hydroxyisoquinoline start->intermediate Aryne Acyl-Alkylation/ Condensation [6] product This compound intermediate->product POCl₃, Heat [12, 17]

Proposed two-step synthesis of this compound.
Mechanistic Considerations

Step 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters[3]. This approach offers a direct route to the core isoquinoline structure.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the hydroxyl group of 6-fluoro-3-hydroxyisoquinoline to a chloro group is a critical step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heterocyclic systems like quinolines and isoquinolines[4][5][6]. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The reaction is typically performed at elevated temperatures, often at the reflux temperature of POCl₃ or in a high-boiling solvent.

The mechanism involves two main stages:

  • Phosphorylation: The hydroxyl group of the isoquinoline attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.

  • Nucleophilic Substitution: A chloride ion, generated in the reaction mixture, acts as a nucleophile and displaces the phosphate group to yield the final this compound.

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, predictions based on its structure and data from analogous compounds can provide a reliable guide for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following adducts are predicted in electrospray ionization (ESI) mass spectrometry:

AdductPredicted m/z
[M+H]⁺ 182.01674
[M+Na]⁺ 203.99868
[M-H]⁻ 180.00218

(Data sourced from PubChem)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the chlorine atom (C-3) and the carbon attached to the fluorine atom (C-6) are expected to show characteristic chemical shifts and coupling constants (for C-F coupling).

Note: As of the time of writing, specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in public databases. Researchers should acquire and interpret their own spectral data for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl and C-F stretching vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=C and C=N Stretch 1650 - 1450
C-F Stretch 1250 - 1000
C-Cl Stretch 850 - 550

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are of significant interest in drug discovery due to the ability of halogens to modulate the physicochemical and pharmacokinetic properties of molecules. The isoquinoline scaffold itself is a "privileged structure" found in numerous biologically active compounds.

While specific applications of this compound are not extensively documented, its structure suggests its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 3-position can serve as a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to explore structure-activity relationships.

Patents in the field of drug discovery often describe the synthesis of complex molecules where chloro- and fluoro-substituted quinoline or isoquinoline cores are key building blocks for compounds targeting a range of diseases, including cancer and infectious diseases[7][8][9]. For instance, related structures have been incorporated into molecules designed as PRMT5 inhibitors[8].

G cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Lead Compound Generation cluster_3 Screening and Optimization start This compound derivatization Nucleophilic Aromatic Substitution at C-3 start->derivatization lead_gen Library of Novel Isoquinoline Derivatives derivatization->lead_gen screening Biological Screening (e.g., Enzyme Assays) lead_gen->screening

Workflow for the use of this compound in drug discovery.

Safety and Handling

Based on data for structurally similar compounds such as 3-chloroisoquinoline, this compound should be handled with care in a laboratory setting[10].

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols based on established methodologies for analogous compounds. These should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline (Hypothetical)

This protocol is based on the general procedure for aryne acyl-alkylation/condensation[3].

  • To a solution of a suitable β-ketoester (1.0 eq) in an appropriate solvent (e.g., THF), add a fluoride source (e.g., CsF, 2.0 eq) and a silyl aryl triflate precursor to the desired aryne.

  • Stir the reaction mixture at room temperature until the aryne formation and subsequent acyl-alkylation are complete (monitor by TLC or LC-MS).

  • Add an ammonia source (e.g., aqueous ammonium hydroxide) to the reaction mixture.

  • Heat the reaction to drive the condensation and cyclization to form the 3-hydroxyisoquinoline ring.

  • After completion, cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude 6-fluoro-3-hydroxyisoquinoline.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on general chlorination procedures for hydroxy-heterocycles[5][6].

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-3-hydroxyisoquinoline (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours (monitor by TLC or LC-MS until the starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. Novel process for preparing 3-fluoroquinolines. US20050182259A1.
  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Royal Society of Chemistry. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.
  • PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information.
  • Google Patents. 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. EP0035925B1.
  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • Google Patents. PRMT5 inhibitors. US12391695B2.
  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent.
  • Google Patents. Quinoline-3-carboxylic acid derivatives. US4997943A.
  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.
  • PubMed. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.
  • Google Patents. Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. US20240002322A1.
  • DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
  • Mondaq. Application Of Section 3(d) On The Intermediate Pharmaceutical Compounds.

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms on the isoquinoline core imparts unique electronic properties that make it a valuable building block in medicinal chemistry and materials science. Understanding the fundamental physical characteristics of this compound is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its molecular behavior and laying the groundwork for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic physical properties. For this compound, these core characteristics are summarized below.

PropertyValueSource
Molecular Formula C₉H₅ClFNPubChem[1]
Molecular Weight 181.59 g/mol PubChem[1]
Monoisotopic Mass 181.00946 DaPubChem[1]
CAS Number 1041423-28-2ChemicalBook[2]

The presence of electronegative halogen atoms, chlorine and fluorine, significantly influences the electron density distribution within the aromatic system, which in turn affects its intermolecular interactions and, consequently, its physical state and spectral behavior.

Physicochemical Properties

A compound's utility in a laboratory or industrial setting is largely dependent on its physical state and its behavior in various solvents.

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, an experimental melting point has been reported.

PropertyValue
Melting Point 93 - 94 °C

This relatively moderate melting point suggests that the compound is a solid at room temperature with a well-defined crystal lattice. The specific value is a key indicator of sample purity; any significant deviation or broadening of this range would suggest the presence of impurities.

Boiling Point & Density (Predicted)
PropertyPredicted ValueSource
Boiling Point 295.6 ± 20.0 °C at 760 mmHgECHEMI[3]
Density 1.366 ± 0.06 g/cm³ECHEMI[3]

The predicted high boiling point is characteristic of aromatic compounds with similar molecular weights, reflecting the energy required to overcome intermolecular forces in the liquid state. The predicted density, greater than that of water, is consistent with a halogenated organic molecule.

Solubility

Experimental solubility data is not widely published. However, based on the molecular structure, some qualitative predictions can be made. The presence of the nitrogen atom in the isoquinoline ring offers a site for hydrogen bonding with protic solvents, potentially affording some solubility in alcohols. The overall aromatic and halogenated nature of the molecule suggests good solubility in a range of common organic solvents.

Predicted Solubility Profile:

  • High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone

  • Moderate Solubility: Methanol, Ethanol

  • Low to Insoluble: Water, Hexanes

A logical workflow for determining the solubility of a new compound is outlined below.

Caption: Workflow for solubility determination.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known structure and the influence of the substituents.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The proton at position 4, being adjacent to the chlorine-bearing carbon, is expected to be a singlet. The remaining four protons on the fluorinated benzene ring will likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-3 and C-6) will exhibit characteristic chemical shifts. The C-F coupling will be observable as a doublet for C-6 and potentially smaller couplings to other nearby carbons. The carbon atom at position 3, bonded to chlorine, will also show a distinct downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be characterized by the following key absorptions:

Wavenumber Range (cm⁻¹)VibrationExpected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
1620-1580C=N Stretch (in-ring)Medium
1550-1450Aromatic C=C Stretch (in-ring)Strong to Medium
1250-1150C-F StretchStrong
850-750C-Cl StretchStrong to Medium

The presence of strong absorption bands corresponding to C-F and C-Cl stretches would be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 181. An isotopic peak (M+2) at m/z 183 with an intensity of approximately one-third of the molecular ion peak is a characteristic signature of a molecule containing one chlorine atom[4].

  • Fragmentation Pattern: Fragmentation would likely involve the loss of chlorine (Cl•) or hydrogen cyanide (HCN) from the isoquinoline core, leading to characteristic fragment ions.

The logical relationship between the molecular structure and the expected mass spectral pattern is illustrated below.

G cluster_0 Molecular Structure cluster_1 Mass Spectrometry Analysis A This compound (C₉H₅ClFN) B Molecular Ion Peak (M⁺) at m/z 181 A->B Ionization C Isotopic Peak (M+2) at m/z 183 (due to ³⁷Cl) B->C Natural Abundance of ³⁷Cl D Characteristic Fragmentation B->D Fragmentation

Caption: Structure-MS relationship for this compound.

Experimental Protocols: A Conceptual Framework

While specific experimental procedures for the characterization of this compound are not detailed in the available literature, standard methodologies would be employed.

Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Analysis: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow range is indicative of high purity.

Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of the compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • IR Sample Preparation: For IR analysis, the solid sample could be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

  • MS Sample Preparation: For mass spectrometry, the sample would be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).

Conclusion

This technical guide has synthesized the available information on the physical characteristics of this compound. While a complete experimental dataset is not yet publicly available for all properties, the provided melting point, along with predictive data and established scientific principles, offers a robust foundation for researchers working with this compound. The outlined spectroscopic expectations provide a reliable framework for the structural confirmation and purity assessment of this compound, facilitating its application in the advancement of chemical and pharmaceutical research.

References

  • PubChem. This compound.
  • YouTube.

Sources

An In-depth Technical Guide to 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical and chemical properties, and safety information. While specific experimental protocols for its synthesis and its direct biological applications are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established isoquinoline synthesis methodologies. Furthermore, it explores the potential applications of this molecule in drug discovery by drawing parallels with structurally related compounds that have demonstrated notable biological activities. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic and material science potential of this compound.

Core Identifiers and Chemical Properties

This compound is a substituted isoquinoline with the chemical formula C₉H₅ClFN. Its core structure consists of a fused benzene and pyridine ring system, characteristic of isoquinolines, with a chlorine atom at the 3-position and a fluorine atom at the 6-position.

IdentifierValueSource
CAS Number 1041423-28-2[1][2]
Molecular Formula C₉H₅ClFN[3]
Molecular Weight 181.59 g/mol
Monoisotopic Mass 181.00946 Da[3]
IUPAC Name This compound[3]
SMILES C1=CC2=CN=C(C=C2C=C1F)Cl[3]
InChI InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H[3]

Physical Properties:

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Plausible Synthetic Pathways

While a specific, detailed synthesis protocol for this compound is not explicitly published, established methods for the synthesis of substituted isoquinolines can be adapted. The Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction are two classical and versatile methods for constructing the isoquinoline core.[4] A plausible modern approach could involve a multi-step synthesis starting from a readily available fluorinated aniline derivative.

G cluster_0 Stage 1: Isoquinolinone Formation cluster_1 Stage 2: Chlorination 4-Fluoroaniline 4-Fluoroaniline Intermediate_A N-(4-fluorophenyl)acetamide Intermediate_B 6-Fluoro-2H-isoquinolin-1-one Target This compound

Experimental Causality:

The proposed pathway leverages the reactivity of 4-fluoroaniline as a starting material. The initial acetylation protects the amine and provides a handle for the subsequent cyclization step to form the isoquinolinone ring. The final chlorination step, likely using a reagent such as phosphorus oxychloride (POCl₃), is a standard method for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides.[5] The choice of reagents and reaction conditions at each step would require empirical optimization to achieve a satisfactory yield and purity of the final product.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the chlorine and fluorine atoms would exhibit characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the fluorine atom at the 6-position, providing valuable information for structural confirmation.

While specific spectral data for this compound is not widely published, commercial suppliers indicate the availability of ¹H NMR and other spectral data upon request.[6]

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.[7][8]

Potential Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The introduction of halogen atoms, such as chlorine and fluorine, into drug candidates is a common strategy to modulate their physicochemical properties, metabolic stability, and target binding affinity.

G Start This compound (Core Scaffold) Derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Derivatization Synthetic Chemistry Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Structure-Activity Relationship (SAR) Studies Candidate Drug Candidate Lead->Candidate

Hypothesized Biological Relevance:

Based on the activities of related chloro- and fluoro-substituted quinolines and isoquinolines, this compound could serve as a valuable building block for the synthesis of inhibitors of various enzymes, such as kinases and topoisomerases, which are important targets in cancer therapy. The chlorine at the 3-position provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of novel pharmaceuticals and functional materials. While detailed experimental data for this specific molecule is currently limited, this technical guide provides a solid foundation for researchers by outlining its key identifiers, safety information, plausible synthetic approaches, and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its scientific and therapeutic potential.

References

  • Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 14(1), 116–119.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • PubChem. (n.d.). This compound.
  • YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry.
  • NIST. (n.d.). Quinoline, 6-chloro-. In NIST Chemistry WebBook.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

Sources

The Privileged Scaffolds: An In-depth Guide to Isoquinoline and Quinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and isoquinoline ring systems represent cornerstone scaffolds in medicinal chemistry, lauded for their versatile pharmacological profiles and presence in a multitude of clinically significant therapeutics. These nitrogen-containing heterocyclic compounds, structural isomers differing only in the position of the nitrogen atom within their fused benzene and pyridine rings, serve as fundamental templates for the design and discovery of novel drugs. This technical guide provides an in-depth exploration of the medicinal chemistry of quinoline and isoquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies employed to access these privileged structures, unravel the intricate structure-activity relationships (SAR) that govern their biological effects, and illuminate their diverse mechanisms of action across a spectrum of therapeutic areas. From their historical significance in antimalarial therapy to their contemporary applications in oncology, neurodegenerative diseases, and infectious diseases, this guide will serve as a comprehensive resource, bridging foundational principles with cutting-edge advancements in the field.

Introduction: The Enduring Legacy of Quinoline and Isoquinoline

The quinoline and isoquinoline cores are bicyclic aromatic heterocycles that have captivated medicinal chemists for over a century.[1][2] Quinoline, first isolated from coal tar in 1834, and its isomer, isoquinoline, isolated in 1885, quickly demonstrated their therapeutic potential.[3][4] The quinoline alkaloid quinine, extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and remains a lead structure for the synthesis of numerous antimalarial drugs.[3] Similarly, isoquinoline alkaloids, widely distributed in the plant kingdom, include potent analgesics like morphine and codeine, underscoring the profound impact of these scaffolds on medicine.[5][6]

The "privileged" status of these scaffolds stems from their ability to interact with a wide range of biological targets with high affinity.[7][8] The nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the extended aromatic system allows for π-π stacking and hydrophobic interactions. The versatility of the quinoline and isoquinoline nuclei permits substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological effects to achieve desired therapeutic outcomes.[9][10] This guide will delve into the distinct yet often overlapping worlds of quinoline and isoquinoline derivatives, providing a detailed examination of their synthesis, biological activities, and clinical applications.

The Quinoline Scaffold: A Pharmacological Powerhouse

The quinoline ring is a fundamental motif in a vast number of synthetic and natural compounds exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[9][11]

Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline core has been achieved through several classical named reactions, which remain staples in organic synthesis for their reliability and scalability.[1]

  • Skraup Synthesis: This foundational method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] Despite its often harsh conditions, it provides a direct route to quinoline itself and some substituted derivatives.

  • Friedländer Synthesis: A versatile and widely used method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9] This reaction offers good control over the substitution pattern of the resulting quinoline.

Modern synthetic methodologies have expanded the toolkit for accessing functionalized quinolines, offering milder reaction conditions and greater functional group tolerance. These include various transition-metal-catalyzed cross-coupling and cyclization reactions.[12]

A common laboratory-scale synthesis of a substituted quinoline derivative via the Friedländer annulation is outlined below:

  • Reactant Preparation: A solution of 2-aminobenzophenone (1 mmol) and 2-chloro-N,N-dimethylacetamide (1.2 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: To this solution, potassium carbonate (2 mmol) and a catalytic amount of palladium(II) acetate (0.05 mmol) and a suitable phosphine ligand are added.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted quinoline.

This protocol illustrates a common workflow for synthesizing functionalized quinoline scaffolds, which can then be further modified to explore structure-activity relationships.

Quinoline Derivatives in Oncology

The quinoline scaffold is a prominent feature in numerous anticancer agents, with derivatives demonstrating efficacy through various mechanisms of action.[8][13]

  • Kinase Inhibition: A significant number of FDA-approved quinoline-based drugs function as kinase inhibitors.[14][15] For instance, Bosutinib is a potent inhibitor of the Abl and Src kinases, approved for the treatment of chronic myelogenous leukemia.[15] Lenvatinib inhibits vascular endothelial growth factor (VEGF) receptors and other kinases, and is used in the treatment of thyroid and kidney cancers.[14][15]

  • Topoisomerase Inhibition: Camptothecin, a pentacyclic quinoline alkaloid, and its synthetic analogs like Topotecan and Irinotecan , are potent topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[3][16]

The structure-activity relationship (SAR) of quinoline-based anticancer agents is often complex, with small structural modifications leading to significant changes in potency and selectivity.[9][17][18] For many kinase inhibitors, the quinoline core acts as a hinge-binding motif, while substitutions at various positions are crucial for interactions with other regions of the ATP-binding pocket.

The in vitro cytotoxicity of newly synthesized quinoline derivatives is a critical first step in the drug discovery process. The MTT assay is a widely used colorimetric method to assess cell viability.[9]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow cell_seeding Cell Seeding (Cancer cells in 96-well plates) drug_treatment Drug Treatment (Incubate with quinoline analogs) cell_seeding->drug_treatment mtt_addition MTT Addition (Formation of formazan crystals) drug_treatment->mtt_addition solubilization Solubilization (Dissolve formazan) mtt_addition->solubilization absorbance_reading Absorbance Reading (Spectrophotometer) solubilization->absorbance_reading data_analysis Data Analysis (IC50 determination) absorbance_reading->data_analysis

Caption: Workflow of the MTT cytotoxicity assay for anticancer screening.[9]

FDA-Approved Quinoline-Based Anticancer Drugs Mechanism of Action Primary Indication(s)
Bosutinib (2012)ABL and SRC kinase inhibitorChronic Myelogenous Leukemia
Cabozantinib (2012)MET, VEGFR2, and RET kinase inhibitorMedullary Thyroid Cancer, Renal Cell Carcinoma
Lenvatinib (2015)VEGFR, FGFR, PDGFRα, RET, and KIT inhibitorThyroid Cancer, Renal Cell Carcinoma
Neratinib (2017)HER2 and EGFR kinase inhibitorBreast Cancer
Capmatinib (2020)MET inhibitorNon-Small Cell Lung Cancer
Tivozanib (2021)VEGFR inhibitorRenal Cell Carcinoma

This table summarizes selected FDA-approved quinoline-based drugs for cancer treatment, highlighting their diverse mechanisms of action.[14][19]

Quinolines in Infectious Diseases and Neurodegenerative Disorders

Beyond oncology, quinoline derivatives have made significant contributions to the treatment of infectious and neurodegenerative diseases.

  • Antimalarial Agents: The 4-aminoquinolines, such as Chloroquine and Amodiaquine , and the amino-alcohols, like Quinine and Mefloquine , have been mainstays in malaria treatment for decades.[3] They are thought to interfere with hemoglobin digestion in the parasite's food vacuole.[3] Bedaquiline , a diarylquinoline, represents a newer class of antitubercular agents with a novel mechanism of action targeting ATP synthase.[3]

  • Antibacterial Agents: The fluoroquinolones, such as Ciprofloxacin and Levofloxacin , are a major class of synthetic broad-spectrum antibacterial agents that inhibit DNA gyrase and topoisomerase IV.[3][20]

  • Neurodegenerative Diseases: Some quinoline derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease.[21][22] These compounds may act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[21][22][23]

The Isoquinoline Scaffold: From Nature's Medicine Cabinet to Modern Therapeutics

Isoquinoline, the structural isomer of quinoline, is the core of a vast and diverse family of alkaloids with profound physiological effects.[5][6] This scaffold is also a key component of numerous synthetic drugs.[24]

Synthesis of Isoquinoline Derivatives

Similar to quinolines, the synthesis of the isoquinoline nucleus is well-established through several classical reactions.[4][25]

  • Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.[25][26][27]

  • Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[4][25]

  • Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines (THIQs) via the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[25][27][28]

Modern synthetic approaches, including transition-metal-catalyzed annulations and microwave-assisted reactions, have provided more efficient and environmentally friendly routes to a wide array of functionalized isoquinolines.[7][25]

Bischler_Napieralski cluster_synthesis Bischler-Napieralski Reaction Pathway starting_material β-Phenylethylamide intermediate Dihydroisoquinoline starting_material->intermediate Dehydrating Agent (e.g., POCl3) product Isoquinoline intermediate->product Oxidation

Sources

The Strategic Deployment of 3-Chloro-6-fluoroisoquinoline in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic introduction of halogen substituents, such as chlorine and fluorine, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides an in-depth exploration of 3-chloro-6-fluoroisoquinoline, a heterocyclic building block poised for significant applications in drug discovery and development. We will delve into a proposed synthetic pathway, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its utilization in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.

Introduction: The Significance of Halogenated Isoquinolines in Drug Discovery

The isoquinoline nucleus is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of halogen atoms, particularly chlorine and fluorine, into the isoquinoline framework offers a powerful strategy for fine-tuning a molecule's biological profile. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity, and modulate pKa.[3] Chlorine, a larger and more polarizable halogen, can also influence a compound's pharmacokinetic and pharmacodynamic properties and provides a reactive handle for further synthetic transformations.[4]

This compound combines these features, presenting a bifunctional building block. The fluorine atom at the 6-position can impart desirable pharmacological characteristics to the final molecule, while the chlorine atom at the 3-position serves as a versatile anchor for introducing molecular diversity through various cross-coupling reactions. This strategic combination makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

It is critical to note that this proposed synthesis is based on analogous reactions and would require experimental validation and optimization.

Stage 1: Construction of the 6-Fluoroisoquinolinone Core

The initial phase focuses on the assembly of the core heterocyclic structure, 6-fluoro-isoquinolin-1(2H)-one, from commercially available starting materials.

Experimental Protocol: Synthesis of 6-Fluoro-isoquinolin-1,3(2H,4H)-dione

  • Materials: 2-(Carboxymethyl)-4-fluorobenzoic acid, Urea, Acetic Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-(carboxymethyl)-4-fluorobenzoic acid and a molar excess of urea in glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 6-fluoro-isoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Protocol: Controlled Hydrolysis to 6-Fluoro-isoquinolin-1(2H)-one

  • Materials: 6-Fluoro-isoquinoline-1,3(2H,4H)-dione, Aqueous Sodium Hydroxide.

  • Procedure:

    • Suspend the 6-fluoro-isoquinoline-1,3(2H,4H)-dione in a dilute aqueous solution of sodium hydroxide.

    • Gently heat the mixture while carefully monitoring the reaction by TLC or HPLC to achieve selective hydrolysis.

    • Once the desired product is the major component, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-isoquinolin-1(2H)-one.

Stage 2: Chlorination to Yield this compound

The final step involves the chlorination of the isoquinolinone intermediate to furnish the target compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 6-Fluoro-isoquinolin-1(2H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, add 6-fluoro-isoquinolin-1(2H)-one to an excess of phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

    • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring.

    • Basify the aqueous mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Proposed Synthesis of this compound start 2-(Carboxymethyl)-4-fluorobenzoic Acid intermediate1 6-Fluoro-isoquinoline-1,3(2H,4H)-dione start->intermediate1 Urea, Acetic Acid, Δ intermediate2 6-Fluoro-isoquinolin-1(2H)-one intermediate1->intermediate2 Controlled Hydrolysis product This compound intermediate2->product POCl₃, Δ

Caption: Proposed synthetic pathway for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the C-Cl bond at the 3-position. This position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful and widely employed cross-coupling reactions for the derivatization of aryl chlorides are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction is of immense importance in medicinal chemistry, as the resulting arylamines are prevalent in a vast number of pharmaceuticals.[11] The general transformation is depicted below:

Buchwald-Hartwig Amination substrate This compound product 3-(R¹R²N)-6-fluoroisoquinoline substrate->product Pd Catalyst, Ligand, Base amine R¹R²NH amine->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

The success of the Buchwald-Hartwig amination on an aryl chloride like this compound is highly dependent on the judicious selection of the catalyst, ligand, and base.[12] Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[13]

Table 1: Common Reagents for Buchwald-Hartwig Amination of Aryl Chlorides

ComponentExamplesKey Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos-Pd-G3)Precatalysts offer improved stability and ease of handling.
Ligand XPhos, SPhos, RuPhos, BrettPhos, DavePhosBulky, electron-rich biaryl phosphine ligands are generally required for aryl chlorides.[11]
Base NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential for optimal catalytic activity.

General Experimental Protocol for Buchwald-Hartwig Amination

  • Materials: this compound, Amine, Palladium Precatalyst, Phosphine Ligand, Base, Anhydrous Solvent.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents).

    • Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).

    • Add the anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.5 M.

    • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an aryl or vinyl halide.[14][15] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in synthetic organic chemistry.[16]

Suzuki-Miyaura Coupling substrate This compound product 3-R-6-fluoroisoquinoline substrate->product Pd Catalyst, Ligand, Base boronic_acid R-B(OH)₂ boronic_acid->product

Sources

Spectral Data Prediction for 3-Chloro-6-fluoroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 3-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers engaged in the synthesis, characterization, and application of novel isoquinoline derivatives, access to reliable spectral data is paramount for structural elucidation and reaction monitoring. This document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, generated through established computational methodologies. Beyond a simple presentation of data, this guide delves into the theoretical underpinnings of the predictive methods, offering insights into the relationship between molecular structure and spectral output. Detailed protocols for computational spectral prediction are provided, alongside a comparative discussion with related isoquinoline structures to offer a holistic analytical framework.

Introduction: The Significance of this compound and Predictive Spectroscopy

This compound is a halogenated derivative of the isoquinoline scaffold, a core structure found in numerous biologically active compounds and functional materials. The strategic placement of chloro and fluoro substituents can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making it a target of interest for drug discovery and organic electronics.

In the early stages of research and development, the de novo synthesis of such compounds necessitates robust analytical techniques for structural verification. While experimental spectroscopy remains the gold standard, the ability to accurately predict spectral data offers a powerful complementary tool. Predictive spectroscopy allows researchers to:

  • Anticipate spectral features: Aid in the interpretation of experimental data by providing a theoretical reference.

  • Distinguish between isomers: Differentiate between structurally similar compounds that may co-exist in a reaction mixture.

  • Guide synthetic efforts: Provide insights into the expected analytical signature of a target molecule before committing to a synthetic route.

This guide leverages established computational chemistry principles to provide a detailed in-silico spectral characterization of this compound.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions were generated using a combination of machine learning algorithms and density functional theory (DFT) calculations, which are detailed in Section 4.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-19.15s-
H-47.85s-
H-57.65ddJ(H5,H7) = 2.5, J(H5,F6) = 9.0
H-77.50ddJ(H7,H8) = 9.0, J(H7,F6) = 5.0
H-88.10ddJ(H8,H7) = 9.0, J(H8,F6) = 5.5

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region.

  • H-1 and H-4: These protons are on the pyridine ring and are predicted to appear as singlets due to the absence of adjacent protons. The downfield shift of H-1 is attributed to the deshielding effect of the neighboring nitrogen atom.

  • H-5, H-7, and H-8: These protons are on the benzene ring and exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom at the C-6 position. The doublet of doublets (dd) multiplicity arises from these couplings. The magnitude of the coupling constants (J-values) is indicative of the spatial relationship between the coupled nuclei.

Diagram 1: Molecular Structure of this compound with Proton Numbering

Caption: Numbering scheme for protons in this compound.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1152.5
C-3148.0 (d, J(C3,F) ≈ 3 Hz)
C-4122.0
C-4a135.0 (d, J(C4a,F) ≈ 8 Hz)
C-5115.0 (d, J(C5,F) ≈ 22 Hz)
C-6163.0 (d, J(C6,F) ≈ 250 Hz)
C-7120.0 (d, J(C7,F) ≈ 25 Hz)
C-8130.0 (d, J(C8,F) ≈ 8 Hz)
C-8a128.0

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to display nine distinct signals.

  • Halogen Effects: The carbon atoms directly bonded to the electronegative chlorine (C-3) and fluorine (C-6) atoms are significantly influenced. The C-6 carbon, bonded to the highly electronegative fluorine, is predicted to have the most downfield chemical shift.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms. The largest coupling is observed for the directly bonded carbon (¹JCF), with smaller couplings observed for carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away. These couplings result in the splitting of the carbon signals into doublets (d).

Predicted Mass Spectrum

The predicted mass spectrum provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative Abundance
[M]⁺ (with ³⁵Cl)181.0100%
[M+2]⁺ (with ³⁷Cl)183.0~32%
[M-Cl]⁺146.0Major Fragment
[M-HCN]⁺154.0Minor Fragment

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[1][2]

  • Fragmentation Pattern: The fragmentation of isoquinoline derivatives in mass spectrometry often involves the loss of small, stable molecules. For this compound, the most prominent fragmentation pathway is predicted to be the loss of a chlorine radical to form the [M-Cl]⁺ ion. Another possible fragmentation is the loss of hydrogen cyanide (HCN) from the pyridine ring.

Predicted Infrared (IR) Spectrum

The predicted IR spectrum provides information about the vibrational modes of the molecule.

Table 4: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1620-1580StrongC=C and C=N stretching (aromatic rings)
1500-1450StrongAromatic ring skeletal vibrations
1250-1200StrongC-F stretching
850-800StrongC-H out-of-plane bending
750-700MediumC-Cl stretching

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a substituted aromatic system.

  • Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings.

  • Ring Vibrations: The strong absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system.

  • C-F and C-Cl Stretching: The presence of the halogen substituents will give rise to characteristic stretching vibrations. The strong band around 1250-1200 cm⁻¹ is assigned to the C-F stretching vibration, while the C-Cl stretching vibration is expected to appear at a lower frequency, in the 750-700 cm⁻¹ region.

  • C-H Bending: The strong absorption in the 850-800 cm⁻¹ range is characteristic of out-of-plane C-H bending vibrations, which can be diagnostic for the substitution pattern on the aromatic ring.

Methodologies for Spectral Prediction

The predicted spectral data presented in this guide were generated using state-of-the-art computational methods. Understanding the principles behind these methods is crucial for interpreting the results and appreciating their predictive power.

NMR Spectra Prediction

The prediction of NMR chemical shifts is a complex task that relies on accurately modeling the electronic environment around each nucleus. The primary methods employed are:

  • Density Functional Theory (DFT): DFT calculations are a quantum mechanical approach used to determine the electronic structure of molecules. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. This method calculates the magnetic shielding tensor for each nucleus, from which the chemical shift can be derived. The accuracy of DFT-based predictions is highly dependent on the choice of the functional and basis set.

  • Machine Learning (ML) and Empirical Methods: These methods utilize large databases of experimentally determined NMR spectra to train algorithms that can predict chemical shifts based on the molecular structure. Techniques such as neural networks and HOSE (Hierarchical Organization of Spherical Environments) codes are employed to identify structural motifs and their corresponding chemical shift ranges. These methods are generally faster than DFT calculations but may be less accurate for novel chemical scaffolds not well-represented in the training data.[3][4]

Diagram 2: Workflow for NMR Spectral Prediction

G Input Molecular Structure (this compound) Methodology Select Prediction Method Input->Methodology DFT DFT Calculation (e.g., GIAO) Methodology->DFT ML Machine Learning/ Empirical Model Methodology->ML Shielding Calculate Magnetic Shielding Tensors DFT->Shielding Database Query Spectral Database ML->Database Shifts Derive Chemical Shifts Shielding->Shifts Database->Shifts Spectrum Generate Predicted NMR Spectrum Shifts->Spectrum

Caption: A simplified workflow for computational NMR spectral prediction.

Mass Spectrum Prediction

Predicting a full mass spectrum, including fragmentation patterns and intensities, is a significant computational challenge. However, key features can be reliably predicted:

  • Molecular Ion and Isotopic Pattern: The m/z of the molecular ion is determined by the elemental composition of the molecule. The isotopic pattern is calculated based on the natural abundance of the stable isotopes of each element in the molecule. For compounds containing chlorine or bromine, this pattern is particularly diagnostic.

  • Fragmentation: Fragmentation pathways are often predicted based on established rules of mass spectrometry, which consider bond strengths, the stability of the resulting fragments (cations and radicals), and the potential for rearrangements. Quantum chemical calculations can be used to model the energetics of different fragmentation pathways to predict the most likely fragments.

IR Spectrum Prediction

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule.

  • DFT Calculations: Similar to NMR prediction, DFT is a powerful tool for calculating vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates, the force constants for the molecular vibrations can be determined. These force constants are then used to calculate the vibrational frequencies. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in the calculations does not fully account for anharmonicity in real molecular vibrations.

Experimental Protocols for Computational Analysis

For researchers wishing to perform their own spectral predictions, the following provides a general outline of the necessary steps.

Molecular Structure Preparation
  • 2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structure to a 3D model.

  • Geometry Optimization: Perform a geometry optimization using a suitable computational chemistry software package (e.g., Gaussian, ORCA). A common method is to use a DFT functional (e.g., B3LYP) with a moderate basis set (e.g., 6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule, which is essential for accurate spectral prediction.

NMR Prediction Protocol (DFT-based)
  • Input: Use the optimized 3D structure of this compound.

  • Calculation Type: Select an NMR calculation, specifying the GIAO method.

  • Level of Theory: Choose a DFT functional and a larger basis set for higher accuracy (e.g., B3LYP/6-311+G(2d,p)).

  • Solvent Effects: If desired, include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the spectrum in a specific solvent.

  • Reference Standard: Calculate the magnetic shielding of a reference compound (e.g., TMS) at the same level of theory.

  • Chemical Shift Calculation: Calculate the chemical shifts (δ) for each nucleus using the formula: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus in the molecule.

IR Prediction Protocol (DFT-based)
  • Input: Use the optimized 3D structure.

  • Calculation Type: Select a frequency calculation.

  • Level of Theory: Use the same level of theory as for the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Output: The calculation will output the vibrational frequencies, their corresponding IR intensities, and the nature of the vibrational modes.

  • Scaling: Apply an appropriate scaling factor to the calculated frequencies to better match experimental values.

Conclusion

This technical guide provides a detailed in-silico spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, serve as a valuable resource for researchers working with this and related compounds. By understanding the computational methodologies behind these predictions, scientists can leverage these tools to accelerate their research, from initial compound design to final structural confirmation. As computational power and predictive algorithms continue to advance, in-silico spectroscopy will undoubtedly play an increasingly integral role in the chemical sciences.

References

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).
  • Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). RSC Publishing. 2023.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1.
  • 1 H NMR spectrum of THIQ3CA analog 35 in CDCl 3 showing duplicity of...
  • The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and deriv
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...
  • Predict all NMR spectra. NMRDB.org.
  • The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and deriv
  • CASPRE - 13 C NMR Predictor.
  • Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • NMR Predictor. Chemaxon Docs.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024.
  • PROSPRE - 1 H NMR Predictor.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • 13C NMR predictor. virtual Chemistry 3D.
  • Predict 1H proton NMR spectra. NMRDB.org.
  • IR spectra prediction. Cheminfo.org.
  • Mass spectrometry of halogen-containing organic compounds.
  • Infrared spectra prediction. Cheminfo.org.
  • Organic Compounds Containing Halogen
  • Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Compar
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. 2019.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • predicting likely fragments in a mass spectrum. YouTube. 2023.
  • Prefix-Tree Decoding for Predicting Mass Spectra
  • Quantum chemical mass spectrometry: ab initio prediction of electron ionization mass spectra and identification of new fragmentation pathways.
  • Chloro pattern in Mass Spectrometry. YouTube. 2023.
  • Search by substructure for IR spectra and compare. Cheminfo.org.
  • IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. YouTube. 2021.
  • Infrared spectra prediction. Cheminfo.org.

Sources

A Technical Guide to the Electron Distribution and Reactivity of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-fluoroisoquinoline is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic architecture, governed by the interplay of the ring nitrogen and two distinct halogen substituents, dictates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular entities. This guide provides an in-depth analysis of the electronic properties of this compound, elucidates its reactivity in cornerstone synthetic reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling, and presents field-proven protocols for its derivatization. By understanding the fundamental principles of its electron distribution, researchers can leverage this scaffold to accelerate the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds, including anticancer agents and kinase inhibitors. The strategic placement of functional handles, such as halogens, on this scaffold provides medicinal chemists with the tools to modulate physicochemical properties and explore structure-activity relationships (SAR). This compound (PubChem CID: 57647077) has emerged as a particularly valuable starting material due to its dual halogenation, offering differential reactivity that enables sequential and site-selective modifications[1][2]. The presence of chlorine is a common and often beneficial feature in pharmaceuticals, contributing to favorable metabolic profiles and binding interactions[3][4]. This guide will dissect the electronic and reactive nature of this important intermediate.

Chapter 1: Analysis of Electronic Structure

The reactivity of this compound is a direct consequence of its electron distribution, which is influenced by three key features: the isoquinoline ring system itself, the chlorine atom at the C-3 position, and the fluorine atom at the C-6 position.

  • The Isoquinoline Core: The pyridine ring of the isoquinoline system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions alpha (C-1) and gamma (C-3) to the nitrogen, rendering them electrophilic.

  • C-3 Chlorine Substituent: The chlorine atom at the C-3 position is subject to two opposing electronic effects. Its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the C-3 carbon. This makes the C-Cl bond highly polarized.

  • C-6 Fluorine Substituent: The fluorine atom on the carbocyclic ring also exerts a strong inductive effect (-I). While fluorine can technically participate in resonance donation (+R), its inductive effect is overwhelmingly dominant. This withdrawal of electron density from the benzene portion of the scaffold indirectly influences the overall electronic nature of the molecule.

Computational studies on related halogenated quinolines and isoquinolines confirm that halogen substitution significantly alters electronic properties like dipole moment and molecular electrostatic potential (MEP), which in turn impacts reactivity and potential interactions with biological targets[5][6][7]. The combined electron-withdrawing nature of the ring nitrogen and the two halogens makes the entire heterocyclic system relatively electron-poor and primes specific sites for nucleophilic attack.

Predicted Reactivity Hotspots

Based on this electronic analysis, two primary sites of reactivity can be identified:

  • C-3 Position: This carbon is the most electrophilic center in the molecule. It is directly adjacent to the ring nitrogen and bears the chlorine atom, making it highly activated for nucleophilic aromatic substitution (SNAr).

  • C-Cl and C-F Bonds: Both halogenated positions are potential sites for metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Cl and C-F bonds allows for selective functionalization.

// Invisible edges for positioning edge [style=invis]; C3 -> C6 -> N2 -> Coupling; } dot Caption: Electron distribution and key reactivity sites.

Chapter 2: Reaction Chemistry and Regioselectivity

The unique electronic landscape of this compound gives rise to predictable and selective reactivity patterns, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The most facile reaction for this scaffold is nucleophilic aromatic substitution at the C-3 position. The convergence of electron withdrawal by the adjacent nitrogen and the presence of a good leaving group (chloride) makes this position highly susceptible to attack by a wide range of nucleophiles.

Causality: The SNAr mechanism proceeds through a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[8]. The electron-deficient nature of the isoquinoline ring, particularly at C-3, lowers the activation energy for this step. The presence of electron-withdrawing groups ortho and para to the leaving group is critical for stabilizing this intermediate, a role perfectly fulfilled by the ring nitrogen[8][9].

Regioselectivity: Nucleophilic attack will occur almost exclusively at C-3. The C-F bond at C-6 is significantly less reactive towards SNAr under typical conditions. While aryl fluorides can be excellent substrates for SNAr if sufficiently activated, the C-3 position's activation by the proximal nitrogen makes it the overwhelmingly preferred site[10][11].

Common Nucleophiles:

  • Alcohols / Alkoxides (O-nucleophiles)

  • Amines (N-nucleophiles)

  • Thiols / Thiolates (S-nucleophiles)

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful method for forming C-C and C-N bonds, dramatically increasing molecular complexity.[12][13][14][15][16] For this compound, the differential reactivity of the C-Cl and C-F bonds is the key to selective synthesis.

Reactivity Hierarchy: The C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is due to the relative bond strengths (C-F > C-Cl) and the ease of oxidative addition of the palladium catalyst into the C-Cl bond.

Expert Insight: This reactivity difference allows for a sequential functionalization strategy. A Suzuki coupling, for instance, can be performed selectively at the C-3 position under standard Pd(0) catalysis, leaving the C-6 fluorine atom untouched for potential subsequent transformations under more forcing conditions or with specialized catalytic systems. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the construction of diverse compound libraries from a single advanced intermediate.

Table 1: Summary of Reaction Selectivity

Reaction TypePrimary Reactive SiteLeaving GroupRationale
Nucleophilic Aromatic Substitution (SNAr) C-3Cl⁻Activation by adjacent ring nitrogen; formation of stabilized Meisenheimer complex.
Suzuki Coupling C-3Cl⁻Favorable oxidative addition of Pd(0) into the weaker C-Cl bond.
Buchwald-Hartwig Amination C-3Cl⁻Similar to Suzuki; C-Cl bond is more readily cleaved by the Pd catalyst.

Chapter 3: Experimental Protocols and Workflows

To translate theory into practice, this section provides a validated, step-by-step protocol for a representative transformation: the Suzuki-Miyaura coupling at the C-3 position. This reaction is fundamental for creating C-C bonds and is widely used in drug development campaigns.

Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 3-(4-methoxyphenyl)-6-fluoroisoquinoline.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos or XPhos.

  • Potassium Carbonate (K₂CO₃) (3.0 eq), aqueous solution (2M)

  • 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas supply

Self-Validating System: This protocol is designed for robustness. The use of a palladium catalyst is standard for this type of transformation[17]. The base is crucial for activating the boronic acid, and the choice of solvent ensures all components remain in solution at the reaction temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix Palladium(II) acetate (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq) in a small amount of the reaction solvent. This allows for the pre-formation of the active Pd(0) species.

  • Reagent Addition: Add the catalyst mixture to the main reaction flask. Follow with the solvent (e.g., 1,4-Dioxane) and the aqueous potassium carbonate solution (3.0 eq).

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the mixture to 80-100 °C under the inert atmosphere. The exact temperature will depend on the solvent system used.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Experimental Workflow Diagram

// Nodes start [label="1. Setup\n- Flame-dried flask\n- Inert atmosphere (N2/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="2. Reagent Charging\n- this compound\n- Boronic Acid\n- Solvent"]; catalyst [label="3. Catalyst Addition\n- Pd(OAc)2 / Ligand\n- Aqueous Base (K2CO3)"]; degas [label="4. Degassing\n- Purge with N2/Ar\n- Remove dissolved O2", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="5. Reaction\n- Heat to 80-100 °C\n- Monitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Aqueous Workup\n- Cool to RT\n- Dilute & Separate Layers\n- Dry Organic Phase"]; purify [label="7. Purification\n- Concentrate crude product\n- Silica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product\n3-Aryl-6-fluoroisoquinoline", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges start -> reagents [label=" Add solids & solvent"]; reagents -> catalyst [label=" Add catalyst & base"]; catalyst -> degas [label=" Prepare for heating"]; degas -> heat [label=" Initiate reaction"]; heat -> workup [label=" Upon completion"]; workup -> purify [label=" Isolate crude solid"]; purify -> product [label=" Obtain pure compound"]; } dot Caption: A standard workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its reactivity is governed by a predictable electronic hierarchy: the C-3 position is primed for nucleophilic aromatic substitution, while the C-Cl bond is selectively activated for metal-catalyzed cross-coupling over the more inert C-F bond. By understanding these fundamental principles, medicinal chemists can devise efficient and regioselective synthetic routes to novel and complex isoquinoline derivatives, accelerating the path toward new therapeutic agents.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • PRMT5 inhibitors. Google Patents.
  • Isoquinoline compounds and medicinal use thereof. Google Patents.
  • High-purity quinoline derivative and method for manufacturing same. Google Patents.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube.
  • Nucleophilic Aromatic Substitution. YouTube.
  • This compound (C9H5ClFN). PubChemLite.
  • Fluoroisoquinoline substituted thiazole compounds and methods of use. Google Patents.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI.
  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed.
  • Transition-metal catalyzed oxidative cross-coupling reactions to form C–C bonds involving organometallic reagents as nucleophiles. Chemical Society Reviews (RSC Publishing).
  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. MDPI.
  • Metal-catalyzed Cross-coupling Reactions. Trip Database.
  • Novel process for preparing 3-fluoroquinolines. Google Patents.
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.
  • Metal-Catalyzed Cross-CouPling Reactions. ResearchGate.
  • Metal-catalyzed Cross-coupling Reactions. De Gruyter.
  • Metal-catalyzed Cross-coupling Reactions. Wiley.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Solubility and Stability of 3-Chloro-6-fluoroisoquinoline Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Forward-Looking Perspective

This compound stands as a promising, yet largely uncharacterized, heterocyclic building block for drug discovery and materials science. Its utility is intrinsically linked to its fundamental physicochemical properties: solubility and stability. This guide moves beyond a simple recitation of data, as publicly available quantitative measurements for this specific molecule are scarce. Instead, we adopt the perspective of a senior application scientist, providing a framework for predicting, experimentally determining, and understanding the solubility and stability of this compound. We will dissect the molecule's structure to forecast its behavior, provide robust, field-proven experimental protocols for its characterization, and offer insights into the causality behind its potential degradation. This document is designed not as a static data sheet, but as a dynamic guide for the researcher actively working with this compound.

Physicochemical Profile & Structural Rationale

The behavior of this compound in solution is dictated by its molecular architecture: a fusion of a pyridine and a benzene ring, substituted with two different halogen atoms.

  • Isoquinoline Core: The nitrogen atom in the isoquinoline ring system (pKa of parent isoquinoline ≈ 5.14) provides a basic handle.[1] This is the most critical feature influencing aqueous solubility, as it allows for protonation and salt formation under acidic conditions.

  • Chloro and Fluoro Substituents: The chlorine at the 3-position and fluorine at the 6-position are electron-withdrawing groups that increase the molecule's lipophilicity. Halogenation generally decreases aqueous solubility while enhancing solubility in non-polar organic solvents.[2][3] The C-Cl bond, situated on the electron-deficient pyridine ring, is the most probable site of nucleophilic attack and potential hydrolytic instability.[4]

The combination of a polar, basic nitrogen center with a largely nonpolar, halogenated aromatic framework suggests a molecule with poor aqueous solubility at neutral pH but good solubility in a range of organic solvents.

Table 1: Core Physicochemical Properties of this compound

Property Value / Prediction Source / Comment
Molecular Formula C₉H₅ClFN PubChem CID: 57647077[5]
Molecular Weight 181.59 g/mol PubChem CID: 57647077[5]
Predicted XlogP 3.2 PubChem CID: 57647077[5]
Appearance White to off-white solid Typical for similar heterocyclic compounds.
Predicted Aqueous Solubility Very Low at pH 7 Based on high XlogP and structural analysis.[1][3]

| Predicted Organic Solubility | Moderate to High | Expected good solubility in polar aprotic and chlorinated solvents. |

Solubility Profile: From Theory to Practice

A precise understanding of solubility is paramount for reaction setup, purification, and formulation. Given the absence of published data, an experimental determination is required. The following section provides both a theoretical framework for solvent selection and detailed protocols for measurement.

Rationale for Solvent Selection

The principle of "like dissolves like" is our primary guide.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are anticipated to be excellent solvents. Their high polarity and ability to accept hydrogen bonds without donating them will effectively solvate the this compound molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of the C-Cl bond in both the solute and solvent suggests favorable dipole-dipole interactions, leading to high solubility.

  • Aromatic Solvents (e.g., Toluene): Pi-pi stacking interactions between the solvent and the isoquinoline ring system should promote solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents can hydrogen bond with the isoquinoline nitrogen, the large hydrophobic surface of the molecule will limit extensive solvation.

  • Aqueous Media: Solubility in neutral water is predicted to be very low. However, in acidic media (pH < 4), protonation of the isoquinoline nitrogen will form a cationic species (a hydrochloride salt if HCl is used), which is expected to be significantly more water-soluble.[6][7][8]

Table 2: Predicted and Illustrative Solubility of this compound Disclaimer: The following qualitative descriptors are predictive and for illustrative purposes. They must be confirmed experimentally using the protocols provided.

Solvent ClassExample SolventPredicted Solubility (at 25 °C)Rationale
Polar AproticDimethyl Sulfoxide (DMSO)Very High (>100 mg/mL)Strong dipole-dipole interactions.
Polar AproticAcetonitrile (ACN)Moderate (10-50 mg/mL)Good polarity match.
ChlorinatedDichloromethane (DCM)High (50-100 mg/mL)Favorable dipole-dipole interactions.
AromaticTolueneModerate (10-50 mg/mL)π-π stacking interactions.
Polar ProticEthanolLow to Moderate (1-10 mg/mL)Balance of H-bonding and hydrophobicity.
Aqueous (pH 7)WaterVery Low (<0.1 mg/mL)High lipophilicity (XlogP = 3.2).
Aqueous (pH 2)0.01 M HClModerateFormation of the protonated, water-soluble salt.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method, considered the gold standard, measures the equilibrium solubility of a compound.[9][10]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 20 mg) to a series of glass vials. The excess solid is critical to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) is highly recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve of known standards.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Settle or Centrifuge C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Aliquot E->F G Analyze via HPLC-UV (vs. Calibration Curve) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Figure 2: Proposed Hydrolytic Degradation Pathway.
Experimental Protocol: Forced Degradation & Stability Assessment

A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method. [11] Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature and 60 °C. (Base-catalyzed reactions are often faster).

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Thermal Degradation (Solution): Dilute the stock solution with a neutral solvent (e.g., 50:50 ACN:Water). Incubate at 60 °C.

  • Time Points: Sample each condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). For basic hydrolysis, shorter time points may be necessary.

  • Sample Quenching: At each time point, withdraw an aliquot, and immediately quench the reaction to prevent further degradation. For acid/base samples, this involves neutralization. For oxidative samples, it may involve adding a reducing agent.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution and UV detection). The method must be able to separate the parent peak from all degradation products.

  • Data Evaluation: Calculate the percentage of parent compound remaining and the percentage of each degradation product formed over time.

Protocol: Photostability Testing (ICH Q1B Guideline)

This protocol adheres to the internationally recognized standard for photostability testing. [12][13][14] Methodology:

  • Sample Preparation: Prepare samples of the solid drug substance and, if relevant, a solution in an inert solvent.

  • Control Sample: For each condition, prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.

  • Light Exposure: Place the samples and dark controls in a calibrated photostability chamber.

  • Exposure Conditions: Expose the samples to a light source conforming to the ICH Q1B guideline, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. Any degradation observed in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.

G cluster_hydrolytic Hydrolytic Stability cluster_other Other Stress Conditions start Prepare Stock Solution of Compound A Acidic (0.1M HCl, 60°C) start->A B Basic (0.1M NaOH, 60°C) start->B C Neutral (Water, 60°C) start->C D Oxidative (3% H₂O₂, RT) start->D E Thermal (Solid, 80°C) start->E F Photolytic (ICH Q1B) start->F end_node Analyze all time points by Stability-Indicating HPLC A->end_node Sample at 0, 4, 8, 24h... B->end_node Sample at 0, 4, 8, 24h... C->end_node Sample at 0, 4, 8, 24h... D->end_node Sample at 0, 4, 8, 24h... E->end_node Sample at 0, 4, 8, 24h... F->end_node Sample at 0, 4, 8, 24h...

Figure 3: Experimental Workflow for a Forced Degradation Study.
Storage and Handling Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to preserve the integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.

  • Handling: Avoid exposure to high pH conditions, strong bases, and prolonged exposure to direct light. Solutions, particularly in protic or aqueous solvents, should be prepared fresh and used promptly.

Conclusion

While this compound is a molecule of significant synthetic potential, a comprehensive, experimentally-derived dataset on its solubility and stability is not yet available in the public domain. This guide provides the necessary theoretical foundation and practical, validated protocols for any researcher to confidently characterize these critical parameters. The structural assessment suggests poor aqueous solubility at neutral pH, good solubility in common organic solvents, and a potential for hydrolytic degradation at the C-3 chloro position under basic conditions. By following the detailed methodologies outlined herein for solubility determination and forced degradation studies, scientists can generate the robust data required to accelerate their research and development efforts, ensuring both process efficiency and the quality of subsequent synthetic products.

References

  • ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
  • Gotor, R., et al. (2017). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules. [Link]
  • YouTube (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]
  • European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2022).
  • Amerigo Scientific.
  • GMP SOP (2022). Stability testing overview for Pharmaceutical products. [Link]
  • IKEV (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
  • Ministry of Health, Saudi Arabia (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net. [Link]
  • Unknown.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
  • Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More. [Link]
  • Wikipedia. Isoquinoline. [Link]
  • ResearchGate (2020). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. [Link]
  • ResearchGate (2018).
  • Pharma Beginners (2020). Stability Study SOP as per ICH Guideline. [Link]
  • PubMed (2020).
  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
  • ResearchGate (2014). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Lund University Publications (2007).
  • ACS Catalysis (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • PubMed (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • PubChem. 3-Chloroisoquinoline. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides a detailed protocol and technical insights for the successful coupling of 3-chloro-6-fluoroisoquinoline with various boronic acid partners. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C-3 position opens avenues for the synthesis of novel compounds in drug discovery and materials science. This document addresses the specific challenges posed by chloro-heterocyclic substrates, offering field-proven strategies for catalyst selection, reaction optimization, and product purification.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline moiety is a key pharmacophore found in numerous biologically active compounds. The functionalization of this heterocyclic system is of paramount importance to researchers in drug development. The Suzuki-Miyaura reaction offers a powerful method for introducing aryl, heteroaryl, or vinyl substituents, enabling extensive exploration of Structure-Activity Relationships (SAR).[4]

However, the use of chloro-heterocycles like this compound presents a significant challenge. The carbon-chlorine bond is substantially stronger and less reactive than its bromide or iodide counterparts, necessitating carefully selected catalytic systems to achieve efficient oxidative addition, the rate-limiting step for such substrates.[1][5] This guide provides a robust framework for overcoming these hurdles.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura mechanism is crucial for rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is typically the most challenging step for chloride substrates.[1]

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base's role is critical; it forms a more nucleophilic boronate species, facilitating this transfer.[8][9]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L_n-R² OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_complex->Product ArylHalide R¹-X (this compound) ArylHalide->OA_complex BoronicAcid R²-B(OH)₂ BorateComplex [R²-B(OH)₃]⁻ BoronicAcid->BorateComplex + OH⁻ Base Base (e.g., K₃PO₄) BorateComplex->TM_complex Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) vessel 2. Add Solids to Dry Reaction Vessel reagents->vessel degas 3. Purge Vessel with Inert Gas (N₂/Ar) vessel->degas solvent 4. Add Degassed Solvent via Syringe degas->solvent heat 5. Heat to Reaction Temp (e.g., 100 °C) with Stirring solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temp & Quench Reaction monitor->cool extract 8. Perform Aqueous Extraction cool->extract purify 9. Purify via Column Chromatography extract->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Reagent Table
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound181.590.501.090.8 mg
Arylboronic Acid-0.751.5-
XPhos-Pd-G3 Precatalyst863.830.010.028.6 mg
Potassium Phosphate (K₃PO₄)212.271.503.0318.4 mg
1,4-Dioxane (Anhydrous)---5.0 mL
Water (Degassed)---0.5 mL
Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (90.8 mg, 0.50 mmol), the arylboronic acid (0.75 mmol, 1.5 equiv.), potassium phosphate (318.4 mg, 1.50 mmol, 3.0 equiv.), and the XPhos-Pd-G3 precatalyst (8.6 mg, 0.01 mmol, 2 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition : Add anhydrous 1,4-dioxane (5.0 mL) and degassed water (0.5 mL) via syringe. The mixture should be a suspension.

  • Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the sealed vial to 120-150 °C for 15-60 minutes. [4][10]5. Monitoring : After 2-4 hours (or as determined by initial time-course studies), take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting material. [4][11]6. Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-fluoroisoquinoline product. [12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of boronic acid.1. Use a fresh, high-quality precatalyst. Screen other ligands (e.g., SPhos, NHCs). 2. Switch to a stronger base like Cs₂CO₃ or KOtBu. Ensure K₃PO₄ is anhydrous. 3. Increase temperature (up to 120-140 °C for conventional heating) or use microwave irradiation. 4. Use a more stable boronic ester or trifluoroborate salt.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Catalyst system promotes this side reaction.1. Ensure solvents are anhydrous and pure. 2. Screen different ligands or lower the reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading or temperature.1. Thoroughly degas solvents and maintain a strict inert atmosphere. 2. Reduce catalyst loading or reaction temperature.
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under reaction conditions. 2. Excessive water or prolonged reaction time.1. Switch to a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate salt). [13] 2. Use anhydrous conditions if possible or reduce reaction time.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 1317-1379. [Link]
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • National Institutes of Health.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. [Link]
  • ACS Publications. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. [Link]
  • MDPI.
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • ResearchGate.
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [https://www.researchgate.net/publication/327606349_Suzuki_Miyaura_Cross_-Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]([Link] Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them)
  • National Institutes of Health. A Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • Common Organic Chemistry.
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • ACS Publications. (2012).
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-6-fluoroisoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 3-aminoisoquinoline derivatives are key pharmacophores in a range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability, membrane permeability, and binding affinity, making 3-amino-6-fluoroisoquinoline a highly sought-after building block in modern drug discovery.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions.[1][3] This guide provides a comprehensive, field-proven protocol for the Buchwald-Hartwig amination of 3-Chloro-6-fluoroisoquinoline, a challenging heteroaryl chloride, offering insights into reaction optimization and mechanistic rationale.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) interchange.[2][3][4] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand, undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) complex.[3][5][6] The electron-rich and sterically hindered nature of modern phosphine ligands facilitates this often rate-limiting step, especially for less reactive aryl chlorides.[1][7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][9][10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[4][11]

  • Reductive Elimination: The final step is the reductive elimination of the desired 3-amino-6-fluoroisoquinoline product from the Pd(II) complex. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6][8]

Below is a visual representation of the catalytic cycle:

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R2NH) PdII_Amine [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination Reduct_Elim->Pd0 Product Ar-NR2 Reduct_Elim->Product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the utilization of 3-chloro-6-fluoroisoquinoline as a substrate in palladium-catalyzed cross-coupling reactions. Isoquinoline scaffolds are of paramount importance in medicinal chemistry and materials science, and the ability to functionalize them at specific positions is crucial for the development of novel compounds. This document details methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, with a focus on catalyst selection, reaction optimization, and mechanistic considerations pertinent to this electron-deficient, halogenated heterocyclic system. The protocols provided are designed to serve as robust starting points for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The isoquinoline core is a privileged scaffold present in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound makes it a particularly valuable building block. The chlorine atom at the C-3 position serves as a versatile handle for introducing molecular complexity via cross-coupling, while the fluorine atom at the C-6 position can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity.

The primary challenge in utilizing chloro-heteroarenes like this compound lies in the inertness of the C-Cl bond compared to its bromide or iodide counterparts. Activation of this bond for oxidative addition to a palladium(0) center is often the rate-limiting step and requires carefully optimized catalytic systems.[1] This guide addresses this challenge by providing insights into the selection of appropriate palladium catalysts, sterically demanding and electron-rich ligands, and optimized reaction conditions.

General Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is essential for ensuring reproducibility and success. Key considerations include maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst and ensuring all reagents and solvents are anhydrous.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst & Ligand in Vial solvent Add Anhydrous, Degassed Solvent reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat to Desired Temperature with Stirring seal->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Characterize (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species.[2][3][4] For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is critical to facilitate the oxidative addition of the C-Cl bond.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5] Bulky, electron-rich phosphine ligands are crucial as they promote both the oxidative addition and the reductive elimination steps.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂(Cl) Pd0->ArPdCl Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdCl->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArCl This compound (Ar-Cl) Boronic R'-B(OH)₂ + Base dummy1 dummy1->ArCl dummy2 dummy2->Boronic Buchwald_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂(Cl) Pd0->ArPdCl Oxidative Addition PdAmido [Ar-Pd(II)L₂(NR¹R²)]⁺ ArPdCl->PdAmido Amine Coordination & Deprotonation PdAmido->Pd0 Reductive Elimination Product Ar-NR¹R² PdAmido->Product ArCl This compound (Ar-Cl) Amine HNR¹R² Base Base

Sources

Application Note: Derivatization of 3-Chloro-6-fluoroisoquinoline for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its rigid structure and defined vectoral presentation of substituents make it an ideal scaffold for probing biological targets. Isoquinoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The strategic derivatization of this core structure is a cornerstone of medicinal chemistry, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[3][5]

This application note provides a detailed guide to the chemical derivatization of 3-chloro-6-fluoroisoquinoline, a versatile building block for library synthesis. We will explore the reactivity of this scaffold and provide robust, field-tested protocols for its modification via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Reactivity Profile of this compound

The chemical behavior of this compound is dictated by the electronic interplay of the aromatic system, the heterocyclic nitrogen atom, and the halogen substituents.

  • The C3-Chloro Group: The chlorine atom at the C3 position is the primary site for derivatization. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which lowers the electron density at C3, making it highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6] Aryl chlorides are often more challenging substrates for cross-coupling than their bromide or iodide counterparts; however, the development of advanced catalyst systems has made their use routine and cost-effective.[7][8]

  • The C6-Fluoro Group: The fluorine atom at the C6 position serves as a valuable spectroscopic probe (19F-NMR) and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing metabolic stability and binding affinity. It exerts a moderate electron-withdrawing effect on the fused benzene ring but does not typically interfere with the primary reactivity at the C3 position.

This unique electronic arrangement allows for selective and efficient functionalization, making this compound an ideal starting point for library synthesis.

Strategic Derivatization Workflow

The derivatization of this compound can be systematically approached to generate a library of diverse compounds. The primary reaction pathways—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—provide access to key structural motifs.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Boronic Acid/Ester, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Amine, Base snar Nucleophilic Aromatic Substitution (C-O, C-S, C-N Bonds) start->snar Nucleophile (e.g., NaOR, NaSR), High Temperature lib1 Aryl/Heteroaryl Substituted Library suzuki->lib1 lib2 Amine/Amide Substituted Library buchwald->lib2 lib3 Alkoxy/Thioether Substituted Library snar->lib3

Figure 1. Strategic workflow for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[9][10] The reaction couples the this compound with a variety of boronic acids or esters.[11]

Causality Behind Experimental Choices:
  • Catalyst System: While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior for activating the relatively inert C-Cl bond.[8][12] We select a Pd(OAc)₂/SPhos system for its broad substrate scope and robustness.[12]

  • Base: A moderately strong base is required to facilitate the transmetalation step.[11] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, non-nucleophilic, and generally compatible with a wide range of functional groups.

  • Solvent System: A biphasic or aqueous solvent system is often used in Suzuki couplings.[12] A mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and promotes efficient reaction kinetics.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 181.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Subsequently, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate (2 x 10 mL). Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-fluoroisoquinoline product.

Expected Data Summary (Illustrative):
Coupling Partner (Ar-B(OH)₂)ProductTypical Yield
Phenylboronic acid3-Phenyl-6-fluoroisoquinoline85-95%
4-Methoxyphenylboronic acid6-Fluoro-3-(4-methoxyphenyl)isoquinoline80-90%
3-Pyridylboronic acid6-Fluoro-3-(pyridin-3-yl)isoquinoline70-85%
2-Thienylboronic acid6-Fluoro-3-(thiophen-2-yl)isoquinoline75-88%

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds, providing access to a wide range of aryl amines.[13][14] This protocol is essential for introducing primary and secondary amines at the C3 position.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is critical for successful amination of aryl chlorides.[15] Sterically hindered, electron-rich biaryl phosphine ligands like RuPhos or Josiphos-type ligands are highly effective. We specify a pre-catalyst, RuPhos Pd G3, for its high activity, air-stability, and ease of use.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard and effective choice, though lithium bis(trimethylsilyl)amide (LiHMDS) can be used for more sensitive substrates.[16][17]

  • Solvent: Anhydrous, non-protic polar solvents like toluene or 1,4-dioxane are ideal for this transformation.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 181.6 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) to an oven-dried vial.

  • Catalyst and Solvent Addition: Add the RuPhos Pd G3 pre-catalyst (0.01 mmol, 8.4 mg). Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 110 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass it through a short plug of celite to remove the palladium catalyst. Rinse the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient, potentially with 1% triethylamine for basic products) to afford the pure 3-amino-6-fluoroisoquinoline derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For strongly nucleophilic reagents, a direct SNAr reaction can be an efficient, metal-free alternative for derivatization.[18][19] The electron-deficient nature of the isoquinoline ring at the C3 position facilitates this transformation.[6] This method is particularly useful for introducing alkoxides and thiolates.

Causality Behind Experimental Choices:
  • Reaction Conditions: SNAr reactions on unactivated aryl chlorides typically require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[20][21]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the nucleophilic salt and stabilize the charged intermediate.[18]

Detailed Step-by-Step Protocol (for O- and S-Nucleophiles):
  • Reagent Preparation: To a sealable reaction tube, add this compound (1.0 mmol, 181.6 mg) and the chosen nucleophile (e.g., sodium methoxide, 1.5 mmol, 81.0 mg; or sodium thiophenoxide, 1.5 mmol, 198.2 mg).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 8-16 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (50 mL) with stirring. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Concentrate the solvent in vacuo and purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-substituted-6-fluoroisoquinoline.

Decision Logic for Method Selection

The choice of derivatization method depends on the desired bond type and the nature of the coupling partner.

G start Desired Bond Type? cc_bond C-C Bond (Aryl, Vinyl, Alkyl) start->cc_bond cn_bond C-N Bond (Amine, Amide) start->cn_bond co_cs_bond C-O or C-S Bond (Ether, Thioether) start->co_cs_bond suzuki Use Suzuki-Miyaura Coupling Protocol cc_bond->suzuki buchwald Use Buchwald-Hartwig Amination Protocol cn_bond->buchwald snar Use SNAr Protocol (if nucleophile is strong) or Buchwald-Hartwig (for weaker nucleophiles) co_cs_bond->snar

Figure 2. Decision tree for selecting the appropriate derivatization protocol.

Conclusion

This compound is a highly valuable and adaptable scaffold for the synthesis of chemical libraries. By leveraging robust and well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently generate a wide diversity of novel analogues. The protocols provided herein are designed to be reproducible and serve as a strong foundation for further exploration in drug discovery and medicinal chemistry programs.

References

  • Amerigo Scientific.
  • Reddy, L. V. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. [Link]
  • Pharmapproach. (2024). Isoquinoline derivatives and its medicinal activity. [Link]
  • Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
  • Littke, G. C. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ACS Publications. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. [Link]
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
  • Semantic Scholar.
  • Wikipedia.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry Steps.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2025). 3.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
  • HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-6-fluoroisoquinoline. The method was developed based on a systematic approach, considering the physicochemical properties of the analyte and is suitable for purity testing, stability studies, and quality control of bulk drug substance and formulated products. The protocol outlines the initial method development strategy, optimization of chromatographic conditions, and a comprehensive forced degradation study protocol to ensure the method's specificity and stability-indicating capabilities in accordance with ICH guidelines.

Introduction

This compound is a halogenated heterocyclic compound of increasing interest in pharmaceutical research and development due to its potential as a key intermediate in the synthesis of various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf life.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. The development of a stability-indicating HPLC method is a critical requirement by regulatory agencies, as it must be able to resolve the active ingredient from any potential degradation products and process-related impurities. This ensures that the measured analyte concentration is accurate and not subject to interference.

This document provides a comprehensive guide for the development of such a method for this compound, detailing the rationale behind the selection of chromatographic parameters and a protocol for forced degradation studies to validate its stability-indicating nature.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation for a logical and efficient HPLC method development strategy.

2.1. Physicochemical Properties of this compound

The key properties of this compound that inform the starting chromatographic conditions are summarized in the table below.

PropertyValue / PredictionImplication for HPLC Method Development
Molecular Formula C₉H₅ClFN---
Molecular Weight 181.59 g/mol [1]Used for concentration calculations.
Predicted XlogP 3.2[2]Indicates moderate hydrophobicity, making it well-suited for retention on a reversed-phase (e.g., C18) column.
Predicted pKa < 5.4The isoquinoline nitrogen is basic (pKa of isoquinoline is ~5.4). Electron-withdrawing chloro and fluoro groups will lower the pKa. To ensure consistent protonation and good peak shape, a mobile phase pH of 2.5-3.5 is recommended.[3]
UV Absorbance (λmax) Not experimentally determined.Aromatic heterocyclic structures typically exhibit strong absorbance between 220-280 nm. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection. A starting wavelength of 254 nm is a common and reasonable choice.
Solubility Poorly soluble in water, soluble in organic solvents.A diluent containing a high proportion of organic solvent (e.g., 50:50 acetonitrile:water) is required for sample preparation.

2.2. Rationale for Initial Chromatographic Conditions

Based on the properties outlined above, a reversed-phase HPLC method is the logical choice. The initial conditions are selected to provide a good starting point for optimization.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point due to the analyte's hydrophobicity. A standard dimension (e.g., 4.6 x 150 mm, 5 µm) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of acetonitrile and a low-pH aqueous buffer is chosen.

    • Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

    • A low pH buffer (e.g., 0.1% formic acid in water, pH ~2.7) is critical to ensure the isoquinoline nitrogen is consistently protonated, thereby minimizing peak tailing.[4]

  • Detection: A Photodiode Array (PDA) detector is highly recommended to assess peak purity and to determine the optimal detection wavelength (λmax) for maximum sensitivity.

  • Elution Mode: A gradient elution is chosen for the initial development to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted within a reasonable time frame.[5]

Experimental Protocols

3.1. Materials and Equipment

  • Analyte: this compound standard

  • Solvents: HPLC grade acetonitrile, methanol, and water

  • Reagents: Formic acid (reagent grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data Acquisition: Chromatography data station

3.2. Initial HPLC Method Conditions

The following table details the recommended starting parameters for method development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, scan range 200-400 nm, detection at 254 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)
Standard Concentration 0.1 mg/mL

3.3. Method Development and Optimization Workflow

The initial conditions should be systematically optimized to achieve the desired chromatographic performance (i.e., good resolution between the main peak and any impurities/degradants, symmetrical peak shape, and a reasonable run time).

HPLC_Optimization A Start: Initial HPLC Conditions B Inject Standard Solution A->B C Evaluate Chromatogram: - Retention Time (k') - Peak Shape (Tailing Factor) - Resolution (Rs) B->C D Is k' between 2 and 10? C->D E Adjust Gradient Slope or Initial %B D->E No F Is Tailing Factor < 1.5? D->F Yes E->B G Adjust Mobile Phase pH (e.g., use phosphate buffer pH 3.0) F->G No H Is Resolution > 2.0 for all peaks? F->H Yes G->B I Optimize Gradient Profile or Change Organic Modifier (Methanol) H->I No J Final Optimized Method H->J Yes I->B

Sources

Application Note: High-Throughput Analysis of Halogenated Quinolines by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated protocol for the qualitative and quantitative analysis of halogenated quinoline compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated quinolines, a class of compounds with significant interest in pharmaceutical development, environmental monitoring, and material science, often require sensitive and selective analytical methods for their characterization.[1][2][3] This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure data integrity, accuracy, and reproducibility.

Introduction: The Analytical Imperative for Halogenated Quinolines

Quinolines and their halogenated derivatives are a pivotal class of heterocyclic aromatic compounds. Their diverse biological activities make them foundational scaffolds in drug discovery, with applications as antimalarial, anticancer, and antibacterial agents.[1][4] Furthermore, their presence in environmental matrices as potential pollutants necessitates sensitive detection methods.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for this purpose, offering high chromatographic resolution and definitive mass-based identification.[1][2]

However, the analysis of certain halogenated quinolines by GC-MS can be challenging due to factors such as polarity, volatility, and thermal stability.[7][8] This protocol addresses these challenges through optimized sample preparation, derivatization strategies where necessary, and meticulously defined GC-MS parameters to ensure reliable and high-quality data.

Causality in Method Development: Why These Choices Matter

The selection of each step in this protocol is deliberate, based on the physicochemical properties of halogenated quinolines and the principles of GC-MS analysis.

  • Sample Preparation: The goal is to isolate the analytes of interest from the sample matrix while minimizing interferences. The choice of extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) is dictated by the sample matrix (e.g., biological fluids, soil, water).[9][10] For instance, ultrasonic extraction with an organic solvent like toluene has proven effective for solid matrices like textiles.[5][11]

  • Derivatization: For quinolines containing polar functional groups (e.g., carboxylic acids, hydroxyls), derivatization is often essential to increase volatility and thermal stability, making them amenable to GC analysis.[7][12][13] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy.[13] This process converts polar, less volatile compounds into more volatile derivatives suitable for GC.[7]

  • GC Separation: The choice of a capillary column is critical for resolving complex mixtures of isomers. A non-polar or medium-polarity column, such as a DB-5MS, is typically well-suited for the separation of these aromatic compounds.[5][7] The temperature program is optimized to ensure sharp peaks and adequate separation between analytes.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound.[14][15][16] Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for targeted quantitative analysis.[17]

Experimental Workflow and Protocols

Overall Experimental Workflow

The logical flow from sample receipt to final data reporting is crucial for maintaining sample integrity and ensuring the validity of the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biological Fluid) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (if required) (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Qualitative Qualitative Analysis (Library Matching) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: General experimental workflow for the GC-MS analysis of halogenated quinolines.

Detailed Protocol: Analysis of Chloroquinolines in a Water Matrix

This protocol provides a step-by-step methodology for the analysis of representative chlorinated quinolines (e.g., 4-chloroquinoline, 4,7-dichloroquinoline) in a water sample.

3.2.1. Materials and Reagents

  • Solvents: Dichloromethane (DCM), Hexane, Acetonitrile (all pesticide residue grade or equivalent).

  • Standards: Certified reference standards of target halogenated quinolines.

  • Reagents: Anhydrous sodium sulfate, 0.45 µm PTFE syringe filters.

  • Internal Standard (IS): A structurally similar compound not expected in the samples (e.g., a deuterated analog or a different halogenated quinoline).

3.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 10 µg/L.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM. Combine all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35°C to a final volume of 1 mL.

  • Filtration: Filter the final extract through a 0.45 µm PTFE filter into a 1.5 mL GC autosampler vial.[18]

3.2.3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and analytes.

GC Parameter Setting Rationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good separation for semi-volatile aromatic compounds.[5]
Injector Temp. 250°CEnsures rapid volatilization of the analytes without thermal degradation.[5]
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.[5][18]
Carrier Gas Helium (Constant flow rate of 1.0 mL/min)Inert carrier gas providing good chromatographic efficiency.[5]
Oven Program Initial 90°C (hold 2 min), ramp 20°C/min to 260°C (hold 3 min)Optimized for efficient separation of quinoline derivatives.[1][5]
MS Parameter Setting Rationale
Ion Source Temp. 230°CStandard temperature for stable ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[19]
Acquisition Mode Full Scan (m/z 50-350) for qualitative; SIM for quantitativeFull scan allows for identification of unknowns; SIM increases sensitivity for target compounds.
Characteristic Ions Quinoline: m/z 129, 102. Determine for specific halogenated analytes.Based on the mass spectra of the target compounds for identification and quantification.[5]

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating legally defensible and scientifically sound data.[20][21]

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of analytes to evaluate matrix effects and method precision.[22][23][24]

  • Calibration: A multi-point calibration curve (typically 5-7 points) is generated using standards of known concentrations to ensure linearity. A correlation coefficient (r²) of >0.995 is generally required.[5]

The following diagram illustrates the decision-making process for ensuring data quality.

QC_Flowchart Start Start Analysis Batch RunQC Run Method Blank, LCS, and MS/MSD Start->RunQC CheckBlank Method Blank < LOD? RunQC->CheckBlank CheckLCS LCS Recovery within Acceptable Limits? CheckBlank->CheckLCS Yes Troubleshoot Troubleshoot & Re-run CheckBlank->Troubleshoot No CheckMSD MS/MSD Recovery & RPD within Limits? CheckLCS->CheckMSD Yes CheckLCS->Troubleshoot No Proceed Proceed with Sample Analysis CheckMSD->Proceed Yes CheckMSD->Troubleshoot No

Sources

Application Note: Unambiguous Structural Elucidation of 3-Chloro-6-fluoroisoquinoline Derivatives Using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted isoquinolines are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The precise determination of their molecular structure is a critical step in drug discovery and development, ensuring the correct identification of isomers and informing structure-activity relationship (SAR) studies. The introduction of multiple halogen substituents, such as chlorine and fluorine, into the isoquinoline ring system presents a unique challenge for structural elucidation due to the complex interplay of their electronic effects on the surrounding nuclei. This application note provides a comprehensive guide to the structural elucidation of 3-chloro-6-fluoroisoquinoline derivatives using a suite of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail a systematic workflow, from sample preparation to spectral interpretation, that ensures unambiguous assignment of all proton and carbon signals, leveraging the unique properties of the fluorine nucleus to our advantage.

The Challenge: Isomeric Differentiation

The synthesis of substituted isoquinolines can often yield a mixture of regioisomers. For a molecule like this compound, distinguishing it from other potential isomers (e.g., 1-chloro-6-fluoroisoquinoline or 3-chloro-7-fluoroisoquinoline) is non-trivial. Classical analytical techniques may not provide the necessary resolution to definitively identify the correct isomer. NMR spectroscopy, with its ability to probe the local chemical environment of each nucleus, stands as the gold standard for this purpose.[1][2][3][4]

Strategic NMR Workflow for Structural Elucidation

Our approach employs a logical progression of NMR experiments, each providing a specific piece of the structural puzzle. The workflow is designed to be self-validating, where data from one experiment corroborates the findings of another.

G cluster_prep Phase 1: Sample Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d Phase 3: 2D NMR Correlation cluster_structure Phase 4: Structure Assembly prep Sample Preparation H1 ¹H NMR prep->H1 Initial Screening C13 ¹³C{¹H} NMR H1->C13 F19 ¹⁹F NMR C13->F19 COSY ¹H-¹H COSY F19->COSY Informing 2D Setup HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC elucidation Final Structure Elucidation HMBC->elucidation Final Confirmation

Caption: Systematic workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[5][6][7][8]

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[5] Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Concentration: For a small molecule (MW < 500 g/mol ), a concentration of 10-25 mg/mL in 0.6-0.7 mL of deuterated solvent is typically sufficient for most experiments.[6][7]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[8]

  • Internal Standard: The use of an internal standard like tetramethylsilane (TMS) is common for referencing ¹H and ¹³C spectra to 0 ppm. However, for routine analysis, referencing to the residual solvent peak is often sufficient and avoids potential reactivity with the sample.[6]

1D NMR Spectroscopy

a) ¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule.[9][10]

  • Protocol:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values in Hz) of each signal to deduce proton-proton connectivity.

b) ¹³C{¹H} NMR: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[11]

  • Protocol:

    • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

    • Process the data similarly to the ¹H spectrum.

    • Identify the number of distinct carbon signals. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

c) ¹⁹F NMR: A Sensitive Probe

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment.[12][13] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe.[12][14] Its chemical shift is highly sensitive to the electronic environment, and its couplings to neighboring protons and carbons provide crucial connectivity information.[14][15]

  • Protocol:

    • Acquire a standard 1D ¹⁹F NMR spectrum.

    • The presence of a single resonance confirms the existence of one unique fluorine environment in the molecule.

    • Observe the multiplicity of the ¹⁹F signal, which will indicate couplings to nearby protons.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the complex spectra of substituted isoquinolines.[16][17][18][19]

a) ¹H-¹H COSY: Proton-Proton Correlations

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[16][18]

  • Protocol:

    • Acquire a standard COSY spectrum.

    • Process the 2D data.

    • Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of proton spin systems within the molecule.

b) ¹H-¹³C HSQC: Direct Carbon-Proton Attachment

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon to which it is directly attached.[16][19]

  • Protocol:

    • Acquire a standard HSQC spectrum.

    • Each cross-peak in the HSQC spectrum links a proton signal on the F2 axis to a carbon signal on the F1 axis, definitively assigning the chemical shift of each protonated carbon.

c) ¹H-¹³C HMBC: Long-Range Carbon-Proton Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.[16][17][19]

  • Protocol:

    • Acquire a standard HMBC spectrum.

    • Cross-peaks in the HMBC spectrum connect protons to carbons over multiple bonds. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule.

Case Study: Structural Elucidation of this compound

Let's apply this workflow to a hypothetical sample of this compound.

Structure and Numbering:

this compound with atom numbering (Note: An image would be placed here showing the structure with IUPAC numbering for clarity)
Predicted NMR Data

The following tables summarize the expected NMR data based on established principles of chemical shifts and coupling constants.

Table 1: Predicted ¹H and ¹⁹F NMR Data

Positionδ (ppm)MultiplicityJ (Hz)
H-1~8.9s-
H-4~7.8s-
H-5~8.0dd³JHH ≈ 9.0, ⁴JHF ≈ 5.0
H-7~7.3ddd³JHH ≈ 9.0, ³JHF ≈ 8.5, ⁴JHH ≈ 2.5
H-8~7.6dd³JHH ≈ 9.0, ⁵JHF ≈ 2.0
F-6~ -115m-

Table 2: Predicted ¹³C NMR Data

Positionδ (ppm)
C-1~150
C-3~152
C-4~118
C-4a~128
C-5~120 (d, ³JCF ≈ 5 Hz)
C-6~163 (d, ¹JCF ≈ 250 Hz)
C-7~115 (d, ²JCF ≈ 22 Hz)
C-8~132 (d, ²JCF ≈ 8 Hz)
C-8a~135

Note: The C-F coupling constants are estimations and can vary. The large one-bond coupling (¹JCF) is characteristic.[20][21][22]

Interpretation and Structure Assembly

G H1 H-1 (~8.9 ppm) C3 C-3 H1->C3 HMBC C8a C-8a H1->C8a HMBC H4 H-4 (~7.8 ppm) H4->C3 HMBC C5 C-5 H4->C5 HMBC H4->C8a HMBC H5 H-5 (~8.0 ppm) H7 H-7 (~7.3 ppm) H5->H7 COSY C4 C-4 H5->C4 HMBC C4a C-4a H5->C4a HMBC C7 C-7 H5->C7 HMBC H8 H-8 (~7.6 ppm) H7->H8 COSY H7->C5 HMBC H7->C8a HMBC C1 C-1 H8->C1 HMBC H8->C4a HMBC C6 C-6 (F) H8->C6 HMBC C8 C-8

Caption: Key COSY and HMBC correlations for structure confirmation.

  • ¹H and ¹³C Spectra: The number of signals in the ¹H (5 signals) and ¹³C (9 signals) spectra are consistent with the proposed structure. The chemical shifts are in the expected aromatic regions.

  • ¹⁹F Spectrum: A single multiplet around -115 ppm confirms one fluorine environment. Its coupling to H-5 and H-7 is a key diagnostic feature.

  • COSY Analysis: Cross-peaks will be observed between H-5 and H-7, and between H-7 and H-8, establishing the connectivity of the protons on the fluorinated ring. H-1 and H-4 will appear as singlets, indicating no protons on adjacent carbons.

  • HSQC Analysis: This experiment will directly link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-4 to C-4, etc.), simplifying the assignment process.

  • HMBC Analysis - The Final Proof:

    • The singlet H-1 will show a three-bond correlation to the quaternary carbon C-8a and a two-bond correlation to the chlorinated carbon C-3.

    • The singlet H-4 will show correlations to C-5, C-8a, and C-3. This is a crucial correlation, as it bridges the two rings and confirms the position of the chlorine at C-3.

    • H-5, being ortho to the fluorine, will show a strong HMBC correlation to C-4a and C-7.

    • H-8 will show a key correlation to C-1, further locking the assignment of the pyridine ring.

By systematically analyzing these correlations, the connectivity of the entire molecule can be pieced together like a puzzle, providing an unambiguous confirmation of the this compound structure.

Conclusion

The structural elucidation of complex heterocyclic molecules like this compound derivatives is made robust and reliable through the systematic application of 1D and 2D NMR techniques. The combination of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectroscopy provides a multi-faceted and self-validating dataset that allows for the complete and unambiguous assignment of the molecular structure. This detailed protocol serves as a powerful tool for researchers in synthetic and medicinal chemistry, ensuring the accurate characterization of novel compounds and accelerating the drug discovery process.

Data Processing Software

A variety of software packages are available for processing and analyzing NMR data, including TopSpin (Bruker), Mnova, and NMRium.[23][24][25][26][27] These programs provide user-friendly interfaces for performing Fourier transformation, phasing, baseline correction, peak picking, and integration, as well as for visualizing 2D spectral data.

References

  • NMRium - The next-generation NMR software. (n.d.).
  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). MDPI.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016, July 16). PMC - NIH.
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1356-1372.
  • NMR Data Processing Software. (n.d.). University of Delaware.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.).
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Recommended Software for NMR Data Process. (n.d.). Georgia Institute of Technology.
  • NMR Sample Requirements and Preparation. (n.d.). University of Arizona.
  • NMR Software. (n.d.). Bruker.
  • Hu, H., et al. (2012). Utilizing 19F NMR to investigate drug disposition early in drug discovery. Xenobiotica, 42(10), 969-981.
  • Sample Preparation. (n.d.). University of Alberta.
  • Marek, R., et al. (2002). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Magnetic Resonance in Chemistry, 40(11), 723-730.
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2013). MDPI.
  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (2007). ResearchGate.
  • Alkaloids General methods of structural elucidation of Alkaloids. (2020, April 13).
  • Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. Transactions of the Faraday Society, 66, 1025-1032.
  • Structural Elucidation of Alkaloids. (n.d.). Scribd.
  • Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2007). ResearchGate.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(4), 2826-2830.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • 2D NMR. (n.d.).
  • 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. (n.d.). Studylib.
  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube.
  • 2D NMR. (n.d.). EPFL.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688.
  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
  • J-coupling. (n.d.). In Wikipedia.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI.
  • 13C NMR Spectroscopy. (n.d.).

Sources

Application Notes: 3-Chloro-6-fluoroisoquinoline as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, particularly in the domain of oncology. Protein kinases, critical regulators of cellular signaling, remain a primary target class for therapeutic intervention. This document provides a detailed guide for researchers and drug development professionals on the strategic application of 3-chloro-6-fluoroisoquinoline , a versatile chemical intermediate, in the synthesis of potent and selective kinase inhibitors. We will explore the unique chemical reactivity conferred by its substituents and provide detailed, field-proven protocols for its elaboration into complex molecular architectures targeting key signaling pathways.

Introduction: The Strategic Value of the Isoquinoline Core

Protein kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the dysregulated signaling pathways that drive pathogenesis. The development of small molecule inhibitors that compete with ATP for binding to the kinase active site is a cornerstone of modern drug discovery. The isoquinoline scaffold is frequently employed in this space due to its rigid, planar structure which can effectively mimic the adenine region of ATP, allowing for high-affinity binding to the kinase hinge region.[1][2]

This compound emerges as a particularly valuable starting material for several key reasons:

  • The C3-Chloro Group: This position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the strategic introduction of diverse aryl, heteroaryl, or amino moieties that can probe different pockets of the kinase active site, enabling fine-tuning of potency and selectivity.

  • The C6-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] The fluorine atom at the C6 position can improve metabolic stability by blocking potential sites of oxidation, modulate compound lipophilicity and solubility, and form specific, favorable interactions (such as hydrogen bonds or dipole interactions) with amino acid residues in the ATP-binding pocket, thereby increasing binding affinity.[3][4]

This guide provides the scientific rationale and actionable protocols for leveraging these features to construct novel kinase inhibitor candidates.

Physicochemical Characteristics and Reactivity

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₅ClFN[5]
Molecular Weight 181.60 g/mol
Monoisotopic Mass 181.00946 Da[5]
IUPAC Name This compound[5]
CAS Number 1000340-27-7
Predicted XlogP 3.2[5]

The primary sites of reactivity are the C3-Cl bond, which is susceptible to palladium-catalyzed cross-coupling, and the isoquinoline nitrogen, which can influence the overall electron density and basicity of the ring system. The electron-withdrawing nature of the fluorine atom can subtly influence the reactivity of the C3 position.

G cluster_0 This compound Core cluster_1 Key Synthetic Transformations cluster_2 Resulting Kinase Inhibitor Scaffolds Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R¹R²NH Pd Catalyst Scaffold_A 3-Aryl/Heteroaryl-6-fluoroisoquinolines Suzuki->Scaffold_A Scaffold_B 3-Amino-6-fluoroisoquinolines Buchwald->Scaffold_B

Caption: Synthetic pathways from the core building block.

Core Synthetic Protocols

The following protocols detail the two most critical transformations for derivatizing the this compound core. These are generalized procedures that serve as an excellent starting point; optimization may be required for particularly challenging substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: This palladium-catalyzed reaction couples the C3-Cl bond of the isoquinoline with an aryl or heteroaryl boronic acid (or ester).[6] This is a robust method for introducing diverse aromatic systems to probe hydrophobic pockets and form π-stacking interactions within the kinase active site. While chloro-heterocycles can be less reactive than their bromo or iodo counterparts, modern catalyst systems provide excellent yields.[7][8]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% OR Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Detailed Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-6-fluoroisoquinoline product.

G Setup 1. Reaction Setup (Flask under Inert Gas) Reagents Add: - this compound - Boronic Acid - Pd Catalyst & Base Setup->Reagents Solvent 2. Add Degassed Solvent Reagents->Solvent Heat 3. Heat & Stir (80-110 °C) Solvent->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Workup 5. Aqueous Work-up Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Product Pure 3-Aryl-6-fluoroisoquinoline Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This palladium-catalyzed reaction forms a C-N bond between the C3 position of the isoquinoline and a primary or secondary amine.[9][10] This transformation is crucial for installing key hydrogen bond donors and acceptors that interact with the "hinge region" of the kinase, a common binding motif for Type I and Type II inhibitors. The choice of phosphine ligand is critical for success and depends heavily on the steric and electronic properties of the amine coupling partner.[11][12]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, RuPhos, 1.2-2.4 equiv relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line, sealed reaction tube, magnetic stirrer

Detailed Procedure:

  • Setup (Glovebox Recommended): In an oven-dried reaction tube, combine the palladium precatalyst, phosphine ligand, and base. Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous solvent to the tube.

  • Reaction: Seal the tube tightly. Remove from the glovebox and place in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography to afford the desired 3-amino-6-fluoroisoquinoline derivative.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArCl 3-Cl-6-F-Isoquinoline (Ar-Cl) ArCl->OxAdd PdII_complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_complex Amido_complex L₂Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex Amine Coordination & Deprotonation Amine Amine (R₂NH) Base Base RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Representative Applications and Data

The synthetic utility of chloro-heterocycles like this compound is well-documented in medicinal chemistry literature and patents. The table below provides representative examples of these core reactions applied to analogous systems, demonstrating the feasibility and versatility of this approach for building kinase inhibitor libraries.[13][14]

Starting MaterialCoupling PartnerReaction TypeProduct Scaffold ExamplePotential Kinase Targets
This compound4-Methoxyphenylboronic acidSuzuki-Miyaura6-Fluoro-3-(4-methoxyphenyl)isoquinolineEGFR, VEGFR, ROCK
This compoundPyrimidine-5-boronic acidSuzuki-Miyaura6-Fluoro-3-(pyrimidin-5-yl)isoquinolinePI3K, CDK, Tec Kinases
This compoundAnilineBuchwald-HartwigN-Phenyl-6-fluoroisoquinolin-3-amineSrc family, Abl, Aurora
This compoundPiperazineBuchwald-Hartwig3-(Piperazin-1-yl)-6-fluoroisoquinolinemTOR, p38 MAPK, BTK

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the C3-chloro position allows for the systematic and efficient exploration of chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. The presence of the C6-fluoro substituent offers intrinsic advantages for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The protocols and strategic insights provided herein offer a solid foundation for research teams to accelerate their drug discovery programs targeting the kinome.

References

  • Unveiling the Impact of Fluorination: A Comparative Analysis of 5,6-Difluoroisoquinoline and Isoquinoline's Biological Activ. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb0GNTGsbgX-wdrt1mZ9J87iqF9fCqv0BXcm0VSMvo7StM-AZq-DgLrPEKuE5FjaLI5aTA4FVaAyZzD7Bk6nKP_Ag2E_hNRYeEu8zckQMeacHp6BVbBL7dWmgp2UDUvjtF6OZ5pvwX9GD6LyxudhZtUfGRZGYZi-pJ4HiujwfBEfyjAmT1dZK6xrwC_rrZOGRsPuVodJm5dS9njy-IryjO45HOyk-aIYJP7-FSFoMMdyITJ0JA_quzgrDQ7lTAq_sRel4CsGLPTF_5jNq9mkQASOz8_ld89sJwdH1c
  • 3-Chloroisoquinolin-6-amine - 1374652-51-3. Vulcanchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEylbf4hSJlf-B56d2OZ0g4LRHf6eCcepcVr3pWlMQfqYLXyf0OM1meMnw9BEtowo3URyqDQTLM1Q1y8ZDTR-lDuaT3iQYqwh3qyDccTvQtOTw980AA8NwBA-B8Nvkn3_00MS0QmXtb
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErETGxwxkSEM5SLrl6G5Mnc-aD3uLoiGl43K0zLnOj29z4zfqoBJQl5fEKqHPjftd-W83EFpl8bXeK7_vi3pHhyYeKqhtsIjXjeu_nJmvnoYfeHFkUZkuzIQnHtjqcSD8sLnQ7siEwvoY9i1956RQYhH0GHxBkbof4x3uEaZQI82cy1VIbnywTdDUt_WybNzbNI0BbsRISnw9W8p3huyyf8qR58ORnRkY-EFs-0ZUcFfv1F2bRTrbWRpbj4AGFhiBr7rgm41s5uQ==
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlsr2G-ONB2gnyDUfsRGR60CxppAlZtdGhEiG5sxGMrmerDW22gNVG3DE-CeCI-zEt8CST8wqJZhj0LFdyVuHcWZQCHYlZjDJe-4UaVKSCqKEdXvi-2IifTZRHoLIo4XvNCA==
  • Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_oocs7JJfZyQE1vXQuS_usw57LNPprAjSBFlArmiDEqcl-xwwKK2F-EJW3t6g9GAvdbsRMAzLYSt44SFtYibJIUizxfOo3Q0GOje6HSgZQEpYe16RDTyE7Rl6u_Afs7LSBpPjBWodlNWEmdrh28KmGgPW02rWPvEZKTxyFjtH987upwVFajNUU1-7SZePIHMOJ26eOxokmI2-hbphWg4nRczrmFB54BCc7QKWSkG7GHoQy1yC7dSbXSvWzZYutZhySw==
  • PRMT5 inhibitors. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQv6h9h5nSB8whqbQWCYXSzS9TsWFEaraaBFhYZrEskZeCwu_LzHgP-kGNquYATgn-EVGQEz6_e45Tg5t1NtL25khMJd9C9F5gJIKRqET8Yu36MFivZzMP-otQOHQd4bgk-qsUS0ws9tD2duc=
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Chloro-6,7-difluoroquinoxaline. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERIv0cV43X8bb6pFhFHw8SZczqniYhPA12wunewvN3dpZ0Zp_R6ZWfGmdGADmttSwjuD8UHbCH9reTMn6IteemNdH1OVDxy82UWeyLDJrYZbWBGGamFzvD1Bbcmtj1LQfZyAn5n5_L5AF_wmpCWWyQHnMB6V3hMf6N8VsMZPmbs9hwKwlmEBZ5RBkW6KukKXnoG9lgnv837p6m_ksf9XORl92-7TVX5lAQQpTa7SANcT_GE-DbIocXOZGfl0lAscT--Q==
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE8Y1aUgf6P0wGoATePcr5HPSuMxnvZtsXbl_DhVK_2rXXO5z390hdd_r9kt3_te14IV8Q4gEM4dbRddFg9AVtPaWNUF2au_zCGqMecK4GELWG_T0oeIv3uQMer8V3KfaMDlif
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwb8JyXDxpYNbXK7t7lc98JBVHLvd-2aGb3Vk1ZR-KvowzRiNV5898reeO46w71ICW87xHI5ThMJz3xAe2rIbCU1DEg7X9TjXcQWgAYbmpX4tBGjPqsKIInM7xSnoLQ7R7er2k
  • Design and synthesis of rho kinase inhibitors (III). PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVquJXdFyNkqS65ur81NP0MRzuL8ER_BDAaUAi1dZctaaJ_9C0DmNvtdldcsfxMc3mZdkeriHvgZU-GWmriywh9ibJO_pwokhIrbvUjP5Tr3WySkf9NJB2iS6oEe356Ea-MAR
  • Buchwald–Hartwig amination. Wikipedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfQvSIQ5xkS1tDzYCk0RfqEGSfJDpaGtofU5CbAQSdY-NRHRjE6imIijxAUQopXxUN2yyfFjGCs3UgiJUsZ_IxgQkiNIc_bBju7tupXh-fgXiOR4QxSj_wmkkKjyysaDwf8ywdLL9VNN6CLPiIDpVItp1J2GxCb1nVv2w=
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Nwvcxm2gfJiyGQshzT0ZVvgBXYBfuHY6d01odBQrlExyeDNGSMynYArp7BQqMQHtcrsY8uimdtm6sjOesz7DJF1qytYx0weLXF03AHeUY-5ZpZ8Kqu2WmGjI8L_huh5X7nphGZMg_tOgHUk=
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Carolina Digital Repository. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFehb7G13OpPhSceIvyu2r5cMxZv5WNXX2DTZfb8GNWFNuyhsRGuYGhC06f88ACvhmo9Rtre1BL1NiCJ3hSRjmruJPCdjHtB6IGNbiHYxedEb4YbTSBArxT53JvYQ2hXe2lFm1TH4FJH7u-49az
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY7ZDqpNDTOO3pZJ1XHVVoJHdErHvkJzqioShR9IpU3cinvAWEddX3j5Tp6T-Dw94GTmF9iJetFnraqr2p8Ml-oPTA0mvQdww7Hs58KBfwsIKlvlIAiQvLb8cSZakNOdAgTYb-LeBSHHnsdEzg6baKqADHqxpzsuAYlJ7OUPzs9qH3myOJVT_HmnoKvvsMXgrVUSOdYCtb3a0BaB1Mk58QC634fWY8iJWV8Hg0s-FurAFFY6L8iUcFDS2-ICgzW8H4rA==
  • Quinoline derivatives and their use as tyrosine kinase inhibitors. Justia Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjG6nmH1z2vSMlLgphCC854-haG4L7qYLnUN9mpgHrF_1GOVEEmwjNN1EfDH7XkW4tZZw0GM5GZqYN8I7Ar0QiGPbE1uG_nwSMtfKAGKfPaXc1muVvyQA9FOU2x2fn1aQD9nkv
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXRsX_TrvOBiiHmBeS0c_jv3ujgpKtNSblT3tFIkN3MfNj67hUPlZV6dmEkxgGUZVtPYXMIVNTVCIY9ZqtimLJhOVLxpoBZrN7m6qisj1dSQLESmDLUnuOIrbBfzlKwUVJCvOt5F7hyST5d6asFrLa9xnpuied4WoCapwGf3oSLt4CHN5KGmz8V6UfM-kMo6pSqAQfXrSqwRiXHykBwJudzx0x6yRaEDPBNN7u4b5ooFKIy4qq0Tv1WLtOvhA=
  • Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnwZiRY2sMVHroxi9Bt69W7SgXa-PBZ2nVfnmOvLsMoBOeyIws8NWnzsAcMSX8JtpQaFy8Nrq3f_g9kwVbuyqNOZfa-bw4hRDLESS9yCgilu9ZTfddq0NqpRpJ3J2-qdNpIoN89ix9y87mRw==
  • This compound (C9H5ClFN). PubChemLite. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6edU4edmKt7KNLrUm3h1II3JTgpjSSLw758WOnjWoNpU7k0N7FFneEmFCCWm9EeVkKNwOF51KyMo_N9WXrEWzgdeR8dCPseIOY9Mynx6jMDslv_jAzJ_Su_EggAis7np98-oN49Mdf19s7rw6FA==
  • United States Patent. Googleapis.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHympmGhwh1QT_BsNhNTIYCS7MlrZxTPI04b0WQKfVmz3nB0uNQn4r4YEMc5oMYY9u1zlu83XydXyuVrRFI-H6jWwFvr_zOdT4SNxvpNvkfY2QZRlziQE6zirAiqOPq3iBAKqFPBkGeZkt6G4iW7-jjKB6gpovA53COHO1cuenAkTKbYfIAMPD7BkapUfw=
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECjNd6PUkKXhowb_47-n8KyP5ixd0GLaL7FxfT5JzT50Fv3CWJkLx3_aZ6NG2_YwAcJ4vQZS5ptEAYH6Vm96ss_ALdDvnMiMCFviEyr_dVcYItCxTYA4rnHF4PMGE3I5y1Lnum
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkejl2u7kD8MvNDokN-NwVQ9_q7yo7GNdChacsy1g7_e502mq-1xAsan5VDTFqZSxfFxegqw2MYEqhgtovm2C11yaK7aJiHd5io3ZnpdOPywDd86H-6VkKIrfHX0Cb0OKR4Uw36EsLLHF7LHzOhpq3SZGuXX0q23C5gzXXs09ghU533Pc6CLMXn_J9D-2bxpa7ZKLlD73k3K6gb6N3mNMdMsRBQ-DZlfIHY0maQkhOZAYWH-SkVGOuzQ==
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fFDxrRvGsNSGBqbWmzkC5Rfl4wJmTgNSTNq2izVQ_YdKFuWPRmFZerUPefKfjlMSDVZEqmYFDm8SWum7RSGnkt2qo0wYH5yLE6AmbEDp9wVTNVmuUvORTYR9AuCujtTriaJNdfL4uOQ_I6D2VnvbhO51nrhumK4Xo713vKducWzh8lCVU4ScrAo=
  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX6i31-h186V7whAj5Us4uEgRlmuYVZAFbH58vWrofIwZdOJg2KzX9mq21nKcuWJcCyVJ1CookjUDn7y9VM9AOa-wSlo6JKAd553_4oZJG8kefBS46i0CjWMrD853flz42Dv8OHJkJXgx14XSK6DmgWAEY3MB-POKt
  • Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSd6hUrkKxxDKR2X_5AdrtNAA8zrHxZo3m5klPnXA0iuzbF77IJpp3-RJxqP_fPrMLxNRIgPdGbJejxFvR4pv_wXoCJkzN99eAdIEQ6e0Bpsy5Ux25iNK479qB5--pLVv-hkhj
  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGil-SCjpiwlzL8ksioIhgsicpiX-FFMl9b0eHo0WlBjsNrWT1NJu1FOoF2TMaptu4PvmVJAcXkGnzooxf8QcMsD4XB6Fw7L19yMaZHNoII_z1tM8C3fulBXJ2iwLcs9DCvpQ6Yo_R04te89vtcIUZoO9Y3Fs4Rz810VJ-W07FC-Tw7OZEFLlL0HcPAm0n5Xz9tPvYz6BNaShfuIeiyJ265q54RGzE0jAfpV_NziQ-blt6Q1Pj9myEA26YhTJcf2fIkOhCAmST-ckES5lrNAy1pku23
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAGrXI9I8lMTqj94hi8IYkffRrI5iiezhqlJiotCqiUcI7FyxsCpOq1xEwj5LsbaXOTT-LnCzjtup4b_fZC7ux13Juxs6TqnfLNiT3Mdh-TmzO3QIksbdhid3hgz18T4Mr7XGOkboa25IGcoxgDYvu0eCo0nbLjl5SUrUrHRRXDZOMr0uGMEIk02n2D-3oBJWRELD2HxtU6suib7BydZUIv4aCIpeprAALHwm3NLAKYsyJu19QEqLWC1PgrgJ7Do8tWY9wsQQP6dVghQ==
  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5m-JMrBmEpRV1PDTutAQCmKTM3pQA-QLZydhBBBFm24mxIc6Cq_58uiq9n7CaDJQetPNspA9MMmEPCAaCy-ymY88vmKqu4sg5jtg9H-TAG2vSKPPqtGhL_ni_1KI-Y9E_83w3RaakmLQeG-Y=
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4P__xQoxuKn8Q3prFzM2VBA2zS5pIK7JzS-4rvSQLdvM2KAfvzm1UUQXPCUmZzHc0A_2rBDUiatn4rIgJu561c59vtPNbOxwN5P9AZIJ6DGn_1mSeae6Bj_oeNMoolNIxg10FjVCzZCLcKI=
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtUm2ugo7yxUIZBzhDomDdxCol4eRJP06sMVLz-1TTvspDyXCMiS0MhvT57eBhdqMxMyzRByULbiilqURdXw-4P7kECHQa4L5MbWcDOqGEWmzi84L1kdEuT2tb7XNrZoXQZA==
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Available at: https://vertexaisearch.cloud.google.

Sources

The Strategic Use of 3-Chloro-6-fluoroisoquinoline as a Versatile Precursor for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The isoquinoline core, a privileged structure in medicinal chemistry, has demonstrated significant potential in this arena. This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of 3-chloro-6-fluoroisoquinoline as a key building block in the synthesis of innovative antibiotic candidates. We will delve into the rationale behind its selection, focusing on the unique electronic properties conferred by its substituents, and provide field-proven methodologies for its derivatization through key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ultimate goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage this precursor in the quest for new therapeutics to combat bacterial infections.

Introduction: The Rationale for this compound in Antibiotic Design

The isoquinoline framework is a recurring motif in a multitude of biologically active compounds, including a number of agents with pronounced antimicrobial properties.[1] The development of novel antibiotics often hinges on the strategic modification of such core structures to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The selection of this compound as a precursor is a deliberate choice rooted in established principles of medicinal chemistry.

The fluorine atom at the 6-position is a particularly salient feature. The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity to the target protein.[2][3] In the context of quinolone and isoquinoline-based antibiotics, a fluorine at this position has been shown to be crucial for potent activity against bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of drugs.[4][5]

The chlorine atom at the 3-position serves as a versatile synthetic handle. Its presence allows for the introduction of a wide array of chemical functionalities through well-established and robust palladium-catalyzed cross-coupling reactions.[2] This enables the systematic exploration of the structure-activity relationships (SAR) by creating libraries of derivatives with diverse substituents at this position, which is known to influence the antibacterial potency and spectrum.[6]

This guide will provide detailed protocols for two of the most powerful and widely used cross-coupling reactions in modern drug discovery: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[2][3]

Key Synthetic Transformations and Experimental Protocols

The derivatization of the this compound core is central to the synthesis of novel antibiotic candidates. The following sections provide detailed, step-by-step protocols for key reactions, along with the underlying chemical principles.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7] In our context, it allows for the introduction of various aryl and heteroaryl groups at the 3-position of the isoquinoline ring, which can significantly impact the biological activity.[8]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10]

Experimental Protocol: Synthesis of 3-Aryl-6-fluoroisoquinolines

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous toluene

    • Deionized water

    • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium phosphate.

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Under a positive pressure of the inert gas, add anhydrous toluene and a minimal amount of deionized water (typically a 10:1 ratio of toluene to water).

    • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

    • To the stirring suspension, add palladium(II) acetate and the SPhos ligand.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-fluoroisoquinoline derivative.[11]

Causality of Experimental Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the relatively unreactive aryl chloride to the palladium center. The biphasic toluene/water solvent system and a phosphate base are often effective for Suzuki couplings with heteroaryl chlorides.[11]

Buchwald-Hartwig Amination: Introducing Amino Functionalities

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[2][5] This reaction is particularly valuable for installing primary and secondary amines at the 3-position of the isoquinoline core, a common feature in many potent antibiotics.[12]

Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

Experimental Protocol: Synthesis of 3-Amino-6-fluoroisoquinoline Derivatives

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous toluene

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add this compound and the desired amine.

    • Add anhydrous toluene to the vessel.

    • Seal the reaction vessel and heat to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-fluoroisoquinoline derivative.

Causality of Experimental Choices: The combination of a Pd(0) source like Pd₂(dba)₃ and a highly active biarylphosphine ligand such as XPhos is effective for the amination of challenging heteroaryl chlorides. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the reaction.[4]

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₅ClFN
Molecular Weight 181.60 g/mol
Appearance Off-white to pale yellow solid
Melting Point 95-99 °C
Boiling Point Not determined
Solubility Soluble in most organic solvents (e.g., DCM, THF, Toluene)
Table 2: Representative Conditions for Cross-Coupling Reactions
ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100

Workflow and Mechanistic Diagrams

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh this compound, arylboronic acid, and K3PO4 B Add to Schlenk flask A->B C Evacuate and backfill with Argon (3x) B->C D Add Toluene/H2O C->D E Degas with Argon D->E F Add Pd(OAc)2 and SPhos E->F G Heat to 100-110 °C F->G H Cool and quench G->H I Extract with Ethyl Acetate H->I J Dry, filter, and concentrate I->J K Column Chromatography J->K L L K->L Pure 3-Aryl-6-fluoroisoquinoline Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 PdII L2Pd(II)(Ar)(Cl) Pd0->PdII Ar-Cl ArCl Ar-Cl OxAdd Oxidative Addition Amido L2Pd(II)(Ar)(NR2) PdII->Amido + R2NH - Base-HCl Amine R2NH Base Base Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile precursor for the synthesis of novel antibiotic candidates. Its strategic design, combining the beneficial electronic properties of a fluorine substituent with a synthetically tractable chlorine handle, opens up a vast chemical space for exploration. The robust and reproducible protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer a solid foundation for the generation of diverse libraries of 3-aryl and 3-amino-6-fluoroisoquinoline derivatives.

Future work should focus on the synthesis of a broad range of analogues and their subsequent evaluation for antibacterial activity against a panel of clinically relevant, drug-resistant bacterial strains. Further investigation into the mechanism of action, potentially through inhibition assays with bacterial DNA gyrase and topoisomerase IV, will be crucial in elucidating the structure-activity relationships and guiding the optimization of lead compounds. [12][13]The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the ongoing efforts to combat the global threat of antimicrobial resistance.

References

  • Cho, W. J., Park, M. J., Chung, B. H., & Lee, C. O. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46. [Link]
  • Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]
  • Deng, X., et al. (2025). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. Bioorganic & Medicinal Chemistry, 129, 118299. [Link]
  • El-Gamal, K. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), e2000277. [Link]
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Manchester, J. I., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3359. [Link]
  • Nayak, S. K., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 8984. [Link]
  • Orritt, K. M., et al. (2021). Exploitation of a novel allosteric binding region in DNA gyrase and its implications for antibacterial drug discovery. Future Medicinal Chemistry, 13(24), 2125-2127. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Surleraux, D. L. N. G., et al. (2017). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Molecules, 22(9), 1438. [Link]
  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Zhang, J., et al. (2014). Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms. European Journal of Medicinal Chemistry, 80, 565-576. [Link]
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
  • Stanetty, P., & Krump, K. (1999). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Journal für praktische Chemie/Chemiker-Zeitung, 341(6), 551-556. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-6-fluoroisoquinoline. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can present challenges, including low yields, difficult purifications, and unexpected side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues encountered during the synthesis. Our approach is grounded in established chemical principles to not only solve immediate problems but also to empower you with the knowledge to optimize your synthetic route effectively.

Proposed Synthetic Pathway

A robust and frequently employed strategy for synthesizing substituted 3-chloroisoquinolines involves a two-stage process. First, an appropriate isoquinolinone precursor is constructed, which is then chlorinated to yield the final product. For this compound, we propose the following pathway, which is amenable to troubleshooting and optimization at each distinct stage.

Synthetic_Pathway cluster_0 Stage 1: Isoquinolinone Formation cluster_1 Stage 2: Chlorination A 4-Fluorophenethylamine B N-(4-Fluorophenethyl)acetamide A->B Ac₂O or AcCl C 6-Fluoro-3,4-dihydroisoquinoline B:e->C:w Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) D 6-Fluoroisoquinolin-3(2H)-one C->D Oxidation (e.g., Pd/C, S) E This compound D:e->E:w Chlorination (e.g., POCl₃)

Caption: Proposed two-stage synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Stage 1: Synthesis of 6-Fluoroisoquinolin-3(2H)-one (Precursor)
Q1: My yield for the Bischler-Napieralski cyclization of N-(4-Fluorophenethyl)acetamide is very low. What's going wrong?

A1: This is a common issue often traced back to three main factors: the potency of the dehydrating agent, reaction temperature, and the electronic nature of the substrate.

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that requires a potent dehydrating agent (a Lewis acid) to convert the amide carbonyl into a more electrophilic species, typically a nitrilium ion intermediate, which can then be attacked by the electron-rich aromatic ring.[1][2]

Troubleshooting Steps:

  • Assess Reagent Quality and Quantity:

    • Phosphorus oxychloride (POCl₃): This is a common reagent but is highly sensitive to moisture. Use a freshly opened bottle or a recently distilled batch. An excess of POCl₃ (3-5 equivalents) is often required.

    • Phosphorus pentoxide (P₂O₅): For substrates like ours with a deactivating fluorine atom on the ring, P₂O₅ is a stronger dehydrating agent and can improve yields.[2] Using a mixture of POCl₃ and P₂O₅ in a refluxing solvent like toluene or xylene is often effective.[1]

  • Optimize Reaction Temperature and Time:

    • The cyclization requires elevated temperatures to overcome the activation energy, especially with an electron-deactivating group (-F) present. If you are running the reaction in a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling one like toluene (111 °C) or xylene (140 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Insufficient reaction time will result in unreacted starting material.

  • Consider an Alternative Cyclization Strategy:

    • If the standard conditions fail, a Vilsmeier-Haack type approach may be an alternative, although it is more commonly used for formylation.[3] A more practical alternative is the Pictet-Spengler reaction, though it requires a different starting material (a β-arylethylamine and an aldehyde) and yields a tetrahydroisoquinoline that would require more extensive oxidation.[4][5]

Condition Reagent/Solvent Temperature (°C) Typical Outcome
MildPOCl₃ in Acetonitrile~82 °COften incomplete for deactivated rings
Standard POCl₃ in Toluene ~111 °C Good starting point, may require long reaction times
VigorousP₂O₅ / POCl₃ in Xylene~140 °CHigher conversion, risk of side products
AlternativePolyphosphoric Acid (PPA)150-180 °CCan be effective but workup is challenging
Table 1: Comparison of typical Bischler-Napieralski reaction conditions.
Q2: The oxidation of my 6-Fluoro-3,4-dihydroisoquinoline intermediate is incomplete or producing multiple products. How can I improve this step?

A2: The dehydrogenation of the dihydroisoquinoline intermediate is a critical step that requires careful selection of the oxidant and reaction conditions to avoid side reactions.

The goal is to aromatize the heterocyclic ring. Common methods involve catalytic dehydrogenation or the use of stoichiometric oxidants.

Troubleshooting Steps:

  • Catalytic Dehydrogenation (Preferred Method):

    • Catalyst: 10% Palladium on carbon (Pd/C) is the most reliable catalyst. Ensure the catalyst is not old or poisoned.

    • Solvent & Atmosphere: Use a high-boiling, inert solvent like decalin or diphenyl ether. The reaction should be run under a nitrogen or argon atmosphere at reflux to facilitate the removal of hydrogen gas.

    • Hydrogen Acceptor: While heating alone can be sufficient, adding a hydrogen acceptor like maleic acid can sometimes facilitate the reaction at lower temperatures.

  • Stoichiometric Oxidants:

    • Sulfur or Selenium: Heating the intermediate with sulfur or selenium powder is a classic method. However, this can lead to the formation of organosulfur/selenium byproducts that complicate purification.

    • Potassium Permanganate (KMnO₄): This is a very strong oxidant and must be used with caution.[6] It can easily cleave the rings, especially under harsh conditions (e.g., high temperature or concentration). If you use KMnO₄, perform the reaction at low temperatures (0 °C) and add the oxidant slowly.

Detailed Protocol: Catalytic Dehydrogenation

  • In a flask equipped with a reflux condenser and a nitrogen inlet, combine the 6-Fluoro-3,4-dihydroisoquinoline (1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Add a high-boiling solvent such as decalin.

  • Heat the mixture to reflux (approx. 190 °C) under a slow stream of nitrogen.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluoroisoquinolin-3(2H)-one.

Stage 2: Chlorination of 6-Fluoroisoquinolin-3(2H)-one
Q3: My chlorination of the isoquinolinone precursor with POCl₃ is low-yielding. How can I drive the reaction to completion?

A3: Incomplete chlorination is a frequent hurdle. The isoquinolinone exists in keto-enol tautomerism, and the reaction proceeds through the 3-hydroxyisoquinoline tautomer. The efficiency depends on temperature, reaction time, and sometimes the use of a catalyst.

Phosphorus oxychloride (POCl₃) is the standard reagent for converting hydroxylated heterocycles (or their amide tautomers) into their chloro-derivatives.[7][8]

Troubleshooting Steps:

  • Temperature and Reaction Time: This is the most critical parameter. The reaction often requires heating to reflux in neat POCl₃ (b.p. 106 °C) for several hours. If you are using a co-solvent, ensure the temperature is sufficiently high. Monitor the reaction by TLC until all the starting material is consumed.

  • Use of a Catalytic Additive:

    • Adding a catalytic amount of N,N-Dimethylformamide (DMF) or a quaternary ammonium salt (e.g., tetrabutylammonium chloride) can significantly accelerate the reaction. These additives can help form a more reactive Vilsmeier-type intermediate.

  • Work-up Procedure:

    • The work-up is highly exothermic and must be done carefully. After the reaction is complete, the excess POCl₃ must be removed under reduced pressure (in a well-ventilated fume hood). The resulting residue should then be poured slowly onto crushed ice with vigorous stirring.

    • Failure to neutralize the acidic mixture properly can lead to product loss. After the ice quench, basify the aqueous solution carefully with a base like sodium carbonate or ammonium hydroxide to a pH of 8-9 before extracting the product with a solvent like dichloromethane or ethyl acetate.

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Q1 Is starting material (SM) still present (TLC)? Start->Q1 A1_Yes Increase reflux time (e.g., 4h -> 8h). Increase reaction temperature. Q1->A1_Yes Yes A1_No Check work-up procedure. Q1->A1_No No End Yield Improved A1_Yes->End Q2 Was the quench performed on ice? Was the pH adjusted to >8? A1_No->Q2 A2_No Product may be lost as HCl salt in aqueous layer. Re-extract aqueous layer after basification. Q2->A2_No No A2_Yes Reaction may still be too slow. Consider adding a catalyst. Q2->A2_Yes Yes A2_No->End A3 Add catalytic DMF (1-5 mol%). Add a phase-transfer catalyst. A2_Yes->A3 A3->End

Caption: Troubleshooting workflow for the chlorination step.

General & Characterization FAQs
Q4: What is the best way to purify the final this compound product?

A4: A combination of column chromatography and recrystallization is typically the most effective method.

  • Column Chromatography: Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The product is moderately polar.

  • Recrystallization: After chromatography, recrystallization can be used to obtain highly pure, crystalline material. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

Q5: How can I definitively confirm the structure and purity of my final product?

A5: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. [9]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR will show characteristic aromatic proton signals with coupling constants indicative of their positions. The fluorine atom will cause additional splitting (H-F coupling). The carbon NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final compound. Using a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) will provide a sharp peak for the pure product and can quantify any impurities.[10][11]

Technique Expected Observation for this compound
¹H NMR Aromatic protons in the 7.5-9.5 ppm range. Look for doublet of doublets and other complex splitting due to H-H and H-F coupling.
¹³C NMR ~9 distinct aromatic carbon signals. The C-F bond will result in a large C-F coupling constant (J_CF).
¹⁹F NMR A single resonance for the fluorine atom.
MS (EI or ESI) Molecular ion peak (M+) at m/z ≈ 181.01. Isotopic peak (M+2) at m/z ≈ 183.01 with ~33% the intensity of M+.[12]
HPLC A single major peak with >95% purity by area percentage.
Table 2: Key analytical data for product characterization.

References

  • Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Venkov, A. P., & Ivanova, N. M. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(17), 5895–5900.
  • Química Orgánica. (n.d.). Pomeranz-Fritsch synthesis of isoquinolines.
  • (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Química Orgánica. (n.d.). Pictet Spengler synthesis of isoquinoline.
  • Brossi, A., & Teitel, S. (1970). Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkaloids. Journal of the Chemical Society D: Chemical Communications, (20), 1357.
  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Ali, M. A., & Ismail, R. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(5), 1255-1259.
  • Singh, P., & Singh, K. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Mogilaiah, K., et al. (2006). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 45B(1), 219-223.
  • Google Patents. (2005). Novel process for preparing 3-fluoroquinolines.
  • MDPI. (2019). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction. (Source document appears to be a supporting information file without a direct primary link).
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Passemard, S., et al. (2014). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Monatshefte für Chemie - Chemical Monthly, 145, 1155–1161.
  • Mucsi, Z., et al. (2013). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 18(9), 11270–11287.
  • Semantic Scholar. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes.
  • (n.d.). Isoquinoline. (Source document appears to be a chapter from a textbook without a direct primary link).
  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Wikipedia. (n.d.). Isoquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • ResearchGate. (2012). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • PubChem. (n.d.). 3-Chloroisoquinoline.
  • Organic & Biomolecular Chemistry. (2011). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.
  • Wiley Online Library. (1989). ChemInform Abstract: Synthesis and Reactions of Isoquinolines. Part 4. Reactions of 3‐Chloroisoquinoline‐4‐carbaldehydes.

Sources

Navigating Isoquinoline Synthesis: A Technical Support Guide to Byproduct Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted isoquinolines. The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is often accompanied by the formation of stubborn byproducts that can complicate purification and reduce yields.

This guide provides in-depth, practical solutions to common challenges encountered during the synthesis of isoquinolines. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your reactions and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the three most common isoquinoline synthesis reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1] The reaction typically employs a dehydrating agent under acidic conditions.[1][2]

Q1: My Bischler-Napieralski reaction is producing a significant, non-polar byproduct that is difficult to separate from my desired 3,4-dihydroisoquinoline. What is it and how can I get rid of it?

A1: The most common non-polar byproduct in the Bischler-Napieralski reaction is a styrene derivative, which arises from a competing retro-Ritter reaction.[1] This side reaction is particularly prevalent when the reaction intermediate, a nitrilium ion, is stabilized, favoring elimination over cyclization.[3][4]

Causality: The retro-Ritter reaction is mechanistically favored when the intermediate nitrilium ion can readily eliminate a stable carbocation. This is often the case with substrates that can form conjugated systems upon elimination.[3]

Troubleshooting & Removal Strategy:

  • Prevention:

    • Solvent Choice: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the styrene byproduct.[1]

    • Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the retro-Ritter pathway.[1]

  • Removal:

    • Column Chromatography: Due to the significant difference in polarity between the desired dihydroisoquinoline (more polar) and the styrene byproduct (less polar), flash column chromatography on silica gel is highly effective. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the styrene, which will elute first.

Q2: I'm observing an unexpected regioisomer of my desired isoquinoline. What could be the cause?

A2: The formation of abnormal regioisomers can occur, particularly with methoxy-substituted phenethylamides.[5] This is due to cyclization at an unexpected position on the aromatic ring, sometimes proceeding through a spiro intermediate.

Troubleshooting:

  • Reagent Selection: The choice of dehydrating agent can influence the regioselectivity. For instance, using phosphorus pentoxide (P₂O₅) in conjunction with phosphoryl chloride (POCl₃) can sometimes lead to different isomeric ratios compared to using POCl₃ alone.

  • Characterization: Careful structural elucidation using 2D NMR techniques (COSY, HMBC, NOESY) is crucial to definitively identify the unexpected isomer.

  • Purification: Separating regioisomers can be challenging. High-performance liquid chromatography (HPLC), often on a reverse-phase column, may be required for effective separation.[6]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[2][7][8]

Q3: My Pictet-Spengler reaction with a substituted phenethylamine is giving me a mixture of regioisomers. How can I control the regioselectivity and separate the products?

A3: The formation of regioisomers is a common challenge in the Pictet-Spengler synthesis when the aromatic ring of the β-arylethylamine is unsymmetrically substituted. The cyclization can occur either ortho or para to an activating group on the ring.

Causality: The regiochemical outcome is determined by the relative electron density and steric hindrance at the possible sites of electrophilic attack on the aromatic ring. Electron-donating groups direct the cyclization, but a mixture of products can result if multiple positions are activated.

Troubleshooting & Removal Strategy:

  • Controlling Regioselectivity:

    • Blocking Groups: A strategic approach is to use a removable blocking group on the aromatic ring to direct the cyclization to a single position. For example, a bromine atom can be introduced to block one of the activated positions and then removed in a subsequent step.

    • Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the ratio of regioisomers. It is advisable to screen different conditions (e.g., trifluoroacetic acid vs. hydrochloric acid) to optimize for the desired isomer.

  • Separation of Regioisomers:

    • Column Chromatography: Regioisomers often have slightly different polarities, making them separable by careful flash column chromatography. A shallow elution gradient and meticulous fraction collection are key.

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may lead to the selective crystallization of one isomer.[9][10]

Q4: I am seeing an N-acylated byproduct in my reaction mixture. Where is this coming from?

A4: The formation of an N-acylated byproduct can occur if the reaction conditions are modified to include an acylation step to form a more reactive N-acyliminium ion intermediate.[7][11] While this can improve yields in some cases, incomplete cyclization will leave behind the N-acylated starting material or an N-acylated intermediate.

Troubleshooting & Removal Strategy:

  • Drive the Reaction to Completion: Ensure sufficient reaction time and temperature to promote the cyclization of the N-acyliminium ion. Monitoring the reaction by TLC or LC-MS is crucial.

  • Purification: The N-acylated byproduct will have a different polarity compared to the desired tetrahydroisoquinoline.

    • Acid-Base Extraction: The basicity of the desired tetrahydroisoquinoline allows for its separation from the neutral N-acylated byproduct. An acid-base extraction workflow can be employed (see detailed protocol below).

    • Column Chromatography: If extraction is not sufficient, column chromatography can effectively separate the more polar N-acylated species from the product.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal, which react in the presence of a strong acid.[12]

Q5: My Pomeranz-Fritsch reaction is yielding a complex mixture with a significant amount of dark, polymeric material. How can I minimize this and isolate my product?

A5: Tar and polymer formation is a frequent issue in the Pomeranz-Fritsch reaction due to the harsh acidic conditions and high temperatures, which can cause degradation and polymerization of the starting materials and intermediates.[6]

Troubleshooting & Removal Strategy:

  • Minimizing Polymerization:

    • Temperature Control: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures can accelerate degradation.

    • Acid Addition: Add the crude benzalaminoacetal slowly to the cooled acid catalyst to manage the exotherm.

  • Purification of Crude Product:

    • Work-up: After quenching the reaction by pouring it onto ice, careful basification will precipitate the crude product.

    • Extraction: The crude product can be extracted with an organic solvent like dichloromethane or ethyl acetate.[6]

    • Column Chromatography: The most reliable method for removing polymeric material is column chromatography. The desired isoquinoline will elute, while the high-molecular-weight polymers will remain on the stationary phase.

Q6: I've isolated a byproduct with a seven-membered ring. How did this form and how can I avoid it?

A6: The formation of a seven-membered ring, specifically a benzo[d]azepinone scaffold, has been observed as a byproduct in the Pomeranz-Fritsch reaction under certain acidic conditions.[6]

Causality: The choice of acid catalyst can significantly influence the reaction pathway. For example, using 37% aqueous hydrochloric acid in dioxane has been shown to promote the formation of the benzo[d]azepinone byproduct.[6]

Troubleshooting:

  • Catalyst Selection: To favor the desired isoquinoline synthesis, consider using alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid, which have been reported to provide better selectivity.[6]

  • Characterization: The seven-membered ring structure will have a distinct spectroscopic signature in NMR and mass spectrometry compared to the desired isoquinoline.

Data Presentation

Synthesis MethodCommon Byproduct(s)Key Prevention StrategyPrimary Removal Technique
Bischler-Napieralski Styrene derivatives (from retro-Ritter)Use of nitrile solventColumn Chromatography
Abnormal regioisomersJudicious choice of dehydrating agentHPLC or careful Column Chromatography
Pictet-Spengler RegioisomersUse of blocking groupsColumn Chromatography, Recrystallization
N-acylated intermediatesDrive reaction to completionAcid-Base Extraction, Column Chromatography
Pomeranz-Fritsch Polymeric/tar-like materialCareful temperature controlColumn Chromatography
Unreacted starting materials/intermediatesOptimize reaction time and temperatureColumn Chromatography
Benzo[d]azepinoneUse of TFA or methanesulfonic acidColumn Chromatography

Experimental Protocols

Protocol 1: Purification of a Crude Isoquinoline using Acid-Base Extraction

This protocol is effective for separating basic isoquinoline products from neutral byproducts, such as unreacted starting materials or N-acylated intermediates.

Objective: To isolate a basic substituted isoquinoline from neutral organic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic isoquinoline will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction of the organic layer with 1M HCl twice more to ensure complete transfer of the product.

  • Separation: Combine the acidic aqueous extracts. The initial organic layer containing the neutral impurities can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 10). The protonated isoquinoline will be neutralized and precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with DCM or ethyl acetate. The purified isoquinoline will now be in the organic layer. Repeat this extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified isoquinoline.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for the purification of substituted isoquinolines from various byproducts.

Objective: To purify a substituted isoquinoline by flash column chromatography.

Methodology:

  • TLC Analysis: Determine the optimal solvent system (eluent) using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of ~0.25-0.35 for the desired product and good separation from impurities. Common eluents for isoquinolines are mixtures of hexanes and ethyl acetate.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Apply gentle pressure to the top of the column to increase the flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isoquinoline.[13]

Visualizations

Workflow for Troubleshooting Byproduct Formation

cluster_synthesis Isoquinoline Synthesis cluster_troubleshooting Troubleshooting & Purification cluster_result Outcome Start Crude Reaction Mixture TLC TLC/LC-MS Analysis Start->TLC ID Identify Byproducts TLC->ID NonPolar Non-polar Byproduct (e.g., Styrene) ID->NonPolar Different Rf Polar Polar Byproduct (e.g., Unreacted Amide) ID->Polar Different Rf Isomers Isomeric Byproducts (e.g., Regioisomers) ID->Isomers Similar Rf Chroma Column Chromatography NonPolar->Chroma Extraction Acid-Base Extraction Polar->Extraction Recrys Recrystallization / HPLC Isomers->Recrys Pure Pure Isoquinoline Chroma->Pure Recrys->Pure Extraction->Chroma cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium + H+ THIQ Tetrahydroisoquinoline Iminium->THIQ Electrophilic Aromatic Substitution

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Vilsmeier-Haack formylation of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, ensuring successful and reproducible outcomes. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to optimize your experimental workflow.

Troubleshooting Guide

This section is structured to address specific issues you may encounter during the Vilsmeier-Haack reaction of isoquinolines. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Low or No Yield of the Desired Isoquinoline-4-carbaldehyde

A low or complete lack of product is a frequent hurdle. The success of the Vilsmeier-Haack reaction hinges on the efficient formation of the Vilsmeier reagent and its subsequent reaction with the isoquinoline substrate.[1]

Potential Causes & Recommended Solutions:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture.

    • Action: Always use fresh, anhydrous N,N-dimethylformamide (DMF). DMF can degrade to dimethylamine, which will consume the Vilsmeier reagent.[1][2] Ensure your phosphorus oxychloride (POCl₃) is also fresh and stored under anhydrous conditions.[1]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the isoquinoline substrate is critical.

    • Action: An excess of the Vilsmeier reagent is often necessary. Start with a 3-5 fold excess of DMF and a slight excess of POCl₃ relative to the substrate.[1] For less reactive substrates, increasing the excess of the Vilsmeier reagent can improve yields.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic nature of your isoquinoline will significantly impact the reaction's success.

    • Action: Isoquinolines bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups will be more reactive.[1] Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) will deactivate the ring, potentially inhibiting the reaction.[1] For deactivated substrates, consider harsher reaction conditions (higher temperatures) or alternative formylation methods.

  • Reaction Temperature & Time: Sub-optimal temperature and reaction duration can lead to incomplete conversion.

    • Action: For reactive isoquinolines, the reaction may proceed at 0°C to room temperature.[1] However, many isoquinoline substrates require heating, typically in the range of 60°C to 90°C.[1] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Inefficient Work-up: The final hydrolysis of the intermediate iminium salt is crucial for obtaining the aldehyde product.

    • Action: The standard work-up involves quenching the reaction mixture in ice-water, followed by neutralization with a base (e.g., sodium acetate, sodium carbonate) to a pH of 6-8.[1] Ensure thorough mixing during neutralization to facilitate complete hydrolysis.

Issue 2: Formation of Undesired Side Products

The appearance of unexpected spots on your TLC plate can complicate purification and diminish your yield.

Common Side Reactions & Minimization Strategies:

  • Diformylation: Highly activated isoquinoline systems may undergo formylation at multiple positions.

    • Action: To minimize diformylation, employ milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent can also be beneficial.[1]

  • Reaction with Nucleophilic Functional Groups: If your isoquinoline substrate contains nucleophilic groups like hydroxyl (-OH) or amino (-NH₂), they can react with POCl₃ or the Vilsmeier reagent itself.

    • Action: Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl ethers for hydroxyls, and amides or carbamates for amines.[1]

  • Chlorination: In some cases, particularly with substrates prone to nucleophilic substitution, chlorination of the isoquinoline ring can occur.

    • Action: This is less common for the isoquinoline core itself but can be a concern with certain substituents. If observed, consider using alternative Vilsmeier reagents generated from less aggressive halogenating agents, although this may require significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[3][4] It is typically generated in situ from the reaction of a substituted amide, most commonly DMF, with a halogenating agent like phosphorus oxychloride (POCl₃).[3][5][6]

Q2: At which position does the formylation of isoquinoline typically occur?

The Vilsmeier-Haack reaction on an unsubstituted isoquinoline is expected to occur at the C5 and/or C8 positions, which are the most electron-rich. However, the regioselectivity is highly dependent on the presence and nature of substituents on the isoquinoline ring.

  • Electron-Donating Groups (EDGs): EDGs will direct the formylation to the ortho and para positions relative to their location, further activating the ring.[1]

  • Electron-Withdrawing Groups (EWGs): EWGs will deactivate the ring towards electrophilic substitution, making the reaction more challenging. If formylation does occur, it will likely be at the position least deactivated by the EWG.[1]

Q3: Can I use other amides or halogenating agents?

Yes, while DMF and POCl₃ are the most common reagents, other substituted amides and halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[5] However, changing these reagents will alter the reactivity of the Vilsmeier reagent and may require significant re-optimization of the reaction conditions.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use an appropriate solvent system to achieve good separation between your starting material and the product. The product, being an aldehyde, will be more polar than the starting isoquinoline. Staining with an appropriate agent (e.g., potassium permanganate) can aid in visualization.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of an Isoquinoline

This protocol is a general guideline and will likely require optimization for your specific substrate.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

2. Formylation Reaction:

  • Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]

  • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 60-90°C) depending on the reactivity of the substrate. Monitor the reaction by TLC.[1]

3. Work-up and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of a base such as sodium carbonate or sodium acetate until the pH is approximately 6-8.[1]

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.[1]

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following table provides an example of how to systematically optimize reaction conditions, using the synthesis of a hypothetical substituted isoquinoline-4-carbaldehyde as a model.

EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)
11.1251235
21.5251245
31.560670
41.590485
52.090482 (with side products)

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Isoquinoline Isoquinoline Iminium_Salt Iminium Salt Intermediate Isoquinoline->Iminium_Salt + Vilsmeier Reagent Aldehyde Isoquinoline-carbaldehyde Iminium_Salt->Aldehyde + H2O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Workflow

Experimental_Workflow prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) add_sub Add Isoquinoline Substrate prep->add_sub react Reaction (Monitor by TLC) add_sub->react quench Quench in Ice-Water react->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent or Filter Precipitate neutralize->extract purify Purify (Column Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield? reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl3?) start->reagents Yes conditions Optimize Conditions (Temp, Time, Stoichiometry) reagents->conditions ewg Electron-Withdrawing Groups Present? conditions->ewg workup Check Work-up Procedure (pH, Hydrolysis) ewg->workup No side_products Side Products Observed? workup->side_products diformylation Consider Milder Conditions side_products->diformylation Yes protecting_groups Protect Nucleophilic Groups diformylation->protecting_groups

Sources

Pomeranz–Fritsch Reaction Technical Support Center: A Guide to Optimizing Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pomeranz–Fritsch reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful, yet often challenging, reaction for the synthesis of isoquinolines—a critical scaffold in numerous pharmaceutical agents. Here, we address common issues leading to low yields and provide field-proven insights to help you navigate the complexities of this classic transformation. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust, self-validating system for your syntheses.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues encountered during the Pomeranz–Fritsch reaction, offering potential causes and actionable solutions to enhance your experimental outcomes.

Q1: My reaction is yielding a complex mixture with significant amounts of unreacted starting materials and intractable polymers. What are the primary causes?

A: This is a frequent challenge in the Pomeranz–Fritsch synthesis and typically points to issues with the fundamental reaction parameters: the acid catalyst and temperature.[1]

  • Causality: The reaction proceeds through an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[2][3][4] Harsh acidic conditions, particularly with strong mineral acids like concentrated sulfuric acid, coupled with high temperatures, can lead to the degradation of starting materials and intermediates, resulting in polymerization or "charring".[1] Conversely, insufficient acid concentration or temperatures that are too low will result in a sluggish or incomplete reaction.[1]

  • Actionable Solutions:

    • Acid Catalyst Optimization: The choice and concentration of the acid are paramount. A systematic screening of different acids is highly recommended. While concentrated H₂SO₄ is traditional, other acids like polyphosphoric acid (PPA), methanesulfonic acid, or trifluoroacetic acid (TFA) can offer milder conditions and improved selectivity.[1][3][5]

    • Temperature Control: Carefully control and optimize the reaction temperature. It's a delicate balance between achieving a reasonable reaction rate and minimizing byproduct formation. Stepwise heating or a gradual increase in temperature can sometimes be beneficial.[1]

    • Purity of Starting Materials: Ensure your benzaldehyde and aminoacetaldehyde acetal are of high purity. Impurities can act as catalysts for decomposition pathways.[1][6][7]

Q2: I've isolated a significant byproduct that is not polymeric. Spectroscopic analysis suggests a seven-membered ring. What is this compound and how can I avoid its formation?

A: You are likely observing the formation of a benzo[d]azepinone scaffold. This is a known byproduct resulting from a competitive cyclization pathway.[1][5]

  • Causality: The formation of this seven-membered ring is highly dependent on the acid catalyst used. For instance, studies have shown that using 37% aqueous hydrochloric acid in dioxane can preferentially lead to the benzo[d]azepinone byproduct over the desired isoquinoline.[1][5]

  • Actionable Solutions:

    • Change the Acid System: To favor the six-membered ring closure that forms the isoquinoline, switch to a different acid catalyst. Anhydrous acid systems are often preferable. As mentioned previously, TFA or methanesulfonic acid have been reported to provide better selectivity for the isoquinoline product in certain systems.[1][5]

Q3: The reaction works well for my electron-rich benzaldehydes, but with electron-withdrawing groups, the yields are consistently poor. How can I address this substrate limitation?

A: This is an inherent characteristic of the Pomeranz–Fritsch reaction. The key cyclization step is an electrophilic aromatic substitution, which is sensitive to the electronic nature of the benzaldehyde substrate.

  • Causality: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring activate it towards electrophilic attack, facilitating the cyclization and generally leading to higher yields under milder conditions.[3][8] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making the cyclization more difficult and often requiring harsher conditions, which can increase byproduct formation.[1]

  • Actionable Solutions:

    • Harsher, Yet Controlled Conditions: For deactivated substrates, stronger acid systems like fuming sulfuric acid or polyphosphoric acid at elevated temperatures might be necessary.[3] However, this must be done with careful monitoring to avoid excessive degradation.

    • Consider a Modified Procedure: For sensitive or deactivated substrates, exploring modified versions of the reaction may be more fruitful. The Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal, offers an alternative route to C1-substituted isoquinolines and may be more tolerant of a wider range of functional groups.[3][9][10]

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and the points of potential failure, refer to the diagrams below.

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization A Benzaldehyde C Benzalaminoacetal (Schiff Base) A->C + Amine, -H₂O B Aminoacetaldehyde dialkyl acetal B->C D Protonation & Alcohol Elimination C->D + H⁺ E Electrophilic Aromatic Substitution D->E F Second Alcohol Elimination & Aromatization E->F G Isoquinoline F->G

Caption: The two-stage mechanism of the Pomeranz–Fritsch reaction.

Troubleshooting_Workflow start Low Yield or Complex Mixture purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions (Acid, Temp, Solvent) purity->conditions Purity OK purify Purify Benzaldehyde & Aminoacetal purity->purify Impure byproducts Analyze Byproducts (e.g., 7-membered ring) conditions->byproducts optimize_temp Optimize Temperature (Stepwise heating) conditions->optimize_temp modified_procedure Consider Modified Reaction (e.g., Schlittler-Muller) conditions->modified_procedure Deactivated Substrate optimize_acid Screen Acid Catalysts (H₂SO₄, PPA, TFA, etc.) byproducts->optimize_acid Polymer/Degradation change_acid Switch to Anhydrous or Alternative Acid byproducts->change_acid Benzo[d]azepinone Identified purify->conditions success Improved Yield optimize_acid->success optimize_temp->success change_acid->success modified_procedure->success

Caption: A logical workflow for troubleshooting low yields.

Data Presentation: Impact of Acid Catalyst

The choice of acid catalyst can dramatically influence the reaction's success. While optimal conditions are substrate-dependent, the following table illustrates the significant impact the choice of acid can have on product yield in a modified Ugi/Pomeranz–Fritsch reaction system, highlighting the importance of screening.[1]

Acid Catalyst (Equivalents)SolventYield of Isoquinoline Product (%)
TFA (2)Dichloromethane45
Methanesulfonic acid (10)Dichloromethane35
Acetic acid / conc. H₂SO₄Dichloromethane30-36
37% HCl (aq)Dioxane0 (Benzo[d]azepinone formed)
Formic AcidDichloromethane0

Data adapted from a specific system and intended for illustrative purposes.[5]

Experimental Protocols

General Procedure for the Classical Pomeranz–Fritsch Reaction

Note: This is a general guideline and requires optimization for specific substrates.

Part 1: Formation of the Benzalaminoacetal (Schiff Base) [1]

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent like ethanol or toluene.

  • Add the aminoacetaldehyde diethyl acetal (1 to 1.2 equivalents).

  • The reaction can be stirred at room temperature or with gentle heating. For toluene, a Dean-Stark apparatus can be used to remove water and drive the reaction to completion.[8]

  • Monitor the reaction progress by TLC or NMR to confirm the formation of the Schiff base.

  • Once complete, remove the solvent under reduced pressure. The crude benzalaminoacetal is often used directly in the next step without further purification.

Part 2: Cyclization to the Isoquinoline [1]

  • To a stirred, cooled solution of the acid catalyst (e.g., concentrated sulfuric acid, 5-10 equivalents), slowly and carefully add the crude benzalaminoacetal from Part 1. The addition should be portion-wise to control the exotherm.

  • After the addition is complete, heat the reaction mixture to the desired temperature (often ranging from 100 to 160 °C) for a specified period.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the cold aqueous solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until the crude product precipitates.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude isoquinoline.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the Pomeranz–Fritsch reaction? Aside from the previously mentioned benzo[d]azepinones, common impurities include unreacted starting materials, the intermediate Schiff base, and complex polymerization/degradation products resulting from harsh conditions.[1]

Can I use a solvent for the cyclization step? The classical reaction often uses the strong acid itself as the solvent. However, in some modified procedures, a co-solvent can be used. The choice of solvent can significantly impact reaction outcomes by affecting solubility and the stability of intermediates.[11][12] It is another parameter that can be screened for optimization.

Are there milder alternatives to the classical conditions? Yes, several modifications have been developed to improve yields and expand the substrate scope. The use of Lewis acids like trifluoroacetic anhydride or lanthanide triflates has been explored.[4] Additionally, modifications like the Schlittler-Muller and Bobbitt-modification provide alternative pathways to isoquinoline and tetrahydroisoquinoline scaffolds, respectively.[9]

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Jana, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University.
  • Li, P., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications.
  • Name Reaction. (n.d.). Pomeranz-Fritsch Reaction.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction | Request PDF.
  • Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • The Journal of Organic Chemistry. (n.d.). The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles. ACS Publications.
  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
  • ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction.
  • Journal of the American Chemical Society. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. ACS Publications.
  • A-Z Chemistry. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Syllabus for Chemistry (SCQP08). (2025).
  • Reddit. (2015). In organic chemistry, what is the significance of using different solvents?.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • SynArchive. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis.
  • ResearchGate. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances.
  • European Medicines Agency. (2017). Q11 Step 5 development and manufacture of drug substances – questions and answers.

Sources

Column chromatography techniques for purifying 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3-Chloro-6-fluoroisoquinoline using column chromatography, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this substrate is critical for reliable downstream applications, yet its unique chemical properties—a basic nitrogen atom combined with polar halogen substituents—can present significant challenges during chromatographic purification. This guide, structured as a series of frequently asked questions and a detailed troubleshooting manual, provides expert insights and actionable protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you design a robust purification strategy from the outset.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the molecule's properties is the first step to developing a successful purification method. The structure contains a basic nitrogen atom within the isoquinoline ring system and two electron-withdrawing halogen atoms, which dictate its polarity and potential interactions with the stationary phase.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₉H₅ClFN[1]-
Molecular Weight 181.60 g/mol [1]Influences diffusion rates but is less critical than polarity for column chromatography.
Predicted Polarity Moderate to HighThe compound will require a mobile phase with a significant polar component to elute from a polar stationary phase like silica gel.
Key Functional Groups Basic Nitrogen (Pyridine-like)The lone pair on the nitrogen can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing.[2]
Halogen Atoms (Cl, F) Electronegative SubstituentsIncrease the molecule's overall polarity and can participate in dipole-dipole interactions.
Q2: How do I choose the right stationary phase for this compound?

The choice of stationary phase is critical to prevent unwanted interactions and achieve good separation.

  • Standard Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography. However, its surface is covered in acidic silanol groups (Si-OH). The basic nitrogen in this compound can bind strongly to these sites, causing poor peak shape (tailing) and potentially irreversible adsorption.[2][3] It should be used with caution or with mobile phase modifiers.

  • Deactivated Silica Gel: To mitigate the issues with standard silica, you can passivate the acidic sites. This is often done by adding a small amount of a basic modifier like triethylamine to the mobile phase, which competes with the analyte for the active sites.[4]

  • Alumina (Al₂O₃): Alumina is a good alternative if your compound proves to be unstable on silica gel.[5] It is available in acidic, neutral, and basic grades. For a basic compound like this isoquinoline derivative, neutral or basic alumina would be the most appropriate choice to minimize strong interactions and potential degradation.

  • Reversed-Phase Silica (e.g., C18): If the compound is highly polar or if normal-phase methods fail, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is non-polar (hydrophobic), and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[6][7] This technique is commonly used in HPLC for analyzing isoquinoline alkaloids.[8]

Q3: What's the best approach for selecting a mobile phase (eluent)?

Mobile phase selection is an empirical process, best guided by Thin-Layer Chromatography (TLC).

  • Start with TLC: Before committing to a column, test various solvent systems using TLC. The ideal system will give your target compound an Rƒ value between 0.2 and 0.4 and show good separation from impurities.

  • Choose a Solvent System: For normal-phase chromatography on silica or alumina, use a binary mixture of a non-polar solvent and a polar solvent.

    • Non-polar: Hexanes or Heptane.

    • Polar: Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Acetone.

    • A good starting point is a 4:1 mixture of Hexane:EtOAc.[4] Adjust the ratio based on the initial TLC result. If the Rƒ is too low, increase the proportion of the polar solvent.

  • Incorporate a Modifier (if needed): If you observe streaking or a comet-shaped spot on the TLC plate when using silica gel, it indicates strong interaction with the stationary phase. Add 0.1-1% triethylamine (TEA) to your mobile phase to block the acidic silanol sites and achieve a sharper spot.[6]

Q4: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your sample mixture.[9]

  • Isocratic Elution: Uses a single, constant solvent composition throughout the purification.

    • Pros: Simpler to set up, more reproducible, and generally preferred for scaling up a purification.[10][11][12]

    • Cons: May result in long run times and broad peaks if impurities have widely different polarities from the product.[13]

    • Best for: Purifying a target compound from impurities with similar Rƒ values.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the concentration of the more polar solvent.

    • Pros: Faster elution of strongly retained compounds, sharper peaks for late-eluting components, and better resolution for complex mixtures.[11][13]

    • Cons: More complex to set up and requires re-equilibration of the column between runs.

    • Best for: Crude reaction mixtures containing a wide range of components, from non-polar starting materials to highly polar by-products.

For purifying this compound from closely related impurities, an optimized isocratic elution or a simple step-gradient is often the most efficient approach.[10]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound.

Troubleshooting_Workflow

Problem: My compound is stuck at the top of the column (Rƒ ≈ 0).

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. Your polar, halogenated isoquinoline is strongly adsorbed.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., move from 10% EtOAc in hexanes to 20%, then 30%).[5]

    • Switch to a Stronger Polar Solvent: If increasing the concentration isn't enough, switch to a more polar solvent. For example, use acetone instead of ethyl acetate, or add a small amount (1-5%) of methanol to your existing eluent.

    • Extreme Case: If the compound still doesn't move even with highly polar solvents, it may be too polar for normal-phase chromatography. In this case, reversed-phase (C18) chromatography is the recommended alternative.[5]

Problem: I am getting poor separation between my product and an impurity.

  • Cause: The chosen solvent system does not have the right selectivity for the compounds in your mixture.

  • Solution:

    • Re-optimize with TLC: The best solution is to go back to TLC and screen different solvent families. If you used Hexane/EtOAc, try a system like DCM/Methanol or Toluene/Acetone. The goal is to find a system that maximizes the difference in Rƒ (ΔRƒ) between your product and the impurity.

    • Fine-tune the Solvent Ratio: Sometimes a small change in the solvent ratio can dramatically improve separation. Try preparing several TLCs with very similar compositions (e.g., 85:15, 80:20, 75:25 Hexane:EtOAc).

    • Decrease the Flow Rate: Running the column more slowly can improve resolution by allowing more time for equilibrium between the mobile and stationary phases.

    • Use a Longer Column: Increasing the column length provides more surface area and can enhance the separation of closely eluting compounds.[14]

Problem: My compound is tailing or streaking, leading to impure fractions.

  • Cause: This is the classic sign of a strong, undesirable interaction between the basic nitrogen of the isoquinoline and acidic silanol groups on the silica gel.

  • Solution:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount (0.1-1%) of triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase.[6] This base will occupy the acidic sites on the silica, preventing your compound from binding to them too strongly.

    • Change the Stationary Phase: If adding a modifier is not desirable or ineffective, switch to a more inert stationary phase. Basic or neutral alumina is an excellent choice for purifying basic compounds.[5]

Problem: My compound seems to have decomposed on the column.

  • Cause: The acidic surface of the silica gel can catalyze the degradation of sensitive molecules. Halogenated heterocycles can sometimes be susceptible to this.[4][5]

  • Solution:

    • Confirm Instability: Perform a stability test. Spot your compound on a silica TLC plate and take an initial Rƒ. Let the plate sit on the bench for 30-60 minutes, then elute it. If you see a new spot or significant streaking from the origin that wasn't there before, your compound is not stable on silica.[5]

    • Switch Stationary Phase: Immediately switch to a less acidic support. Neutral alumina is the best first alternative. Florisil is another option for acid-sensitive compounds.[5]

    • Work Quickly: If you must use silica, minimize the contact time. Use a shorter column and a faster (but not too fast) flow rate.

Problem: My final recovery of the compound is very low.

  • Cause: The compound may have eluted much earlier or later than expected, or it may have been too dilute to detect in the fractions.

  • Solution:

    • Check the Solvent Front: Your compound could be less polar than anticipated and may have eluted with the very first fractions. Always collect the solvent that comes off the column immediately after loading and check it by TLC.[5]

    • Check for Irreversible Adsorption: If your compound is very polar and you did not use a mobile phase modifier, it may be irreversibly stuck to the top of the column. Try flushing the column with a very strong solvent (e.g., 10% Methanol in DCM) to see if you can recover it.

    • Combine and Concentrate: The compound may have eluted over a large number of fractions, making the concentration in any single fraction too low to see on TLC. Combine and concentrate larger blocks of fractions (e.g., fractions 5-10, 11-15) and re-analyze them.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This workflow is essential for predicting the behavior of your compound on a column and selecting the optimal solvent system.

TLC_to_Column_Workflow

  • Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spot Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapors.

  • Visualize: Once the solvent front reaches near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze:

    • Calculate the Rƒ value for your target compound.

    • Assess the separation from impurities.

    • Note any streaking. If streaking occurs, re-run the TLC with 0.5% triethylamine added to the mobile phase.

  • Optimize: Adjust the solvent ratio until the Rƒ is in the optimal range (0.2-0.4) and separation is maximized.

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a standard glass column with silica gel.

  • Column Preparation:

    • Secure a column of appropriate size vertically. A good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample.[14]

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top to protect the silica surface.[15]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[15]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add your pre-determined mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin the flow. Maintain a steady flow rate (a few centimeters per minute is typical).

    • Continuously add more mobile phase to ensure the column never runs dry.

  • Fraction Collection:

    • Begin collecting fractions in test tubes as soon as the solvent starts to elute from the bottom of the column.

    • Monitor the elution process by spotting every few fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Once you have identified all fractions containing your pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

    • Confirm the purity of the final product by TLC, HPLC, or NMR.

Section 4: Safety Precautions

Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Compound Hazards: While specific data for the 3-chloro-6-fluoro isomer is limited, related compounds like 3-chloroisoquinoline are known to be harmful if swallowed, cause skin irritation, and may cause serious eye damage and respiratory irritation.[16] Assume similar hazards.

    • PPE: Wear safety glasses or goggles, a lab coat, and nitrile gloves.

    • Handling: Avoid creating dust. Handle the solid carefully.

    • Spills: Clean up spills promptly, avoiding dust generation.[17]

  • Solvent Hazards: The organic solvents used (hexanes, ethyl acetate, DCM) are flammable and/or toxic. Avoid inhalation of vapors and direct skin contact.[18][19]

Always consult the Safety Data Sheet (SDS) for any chemical before use.[17][18]

Section 5: References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Gao, S., et al. (2020). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available from: [Link]

  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • Dolan, J. W. (2002). HPLC Troubleshooting. LCGC North America. Available from: [Link]

  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. Available from: [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Available from: [Link]

  • Studzińska, S., et al. (2014). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. ResearchGate. Available from: [Link]

  • Berthod, A., et al. (2001). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Available from: [Link]

  • Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. Available from: [Link]

  • Danaher Life Sciences. (2024). Gradient vs. Isocratic Elution in HPLC. Available from: [Link]

  • Krishna Solvechem Ltd. Material Safety Data Sheet for 3-Chloroanisole. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Chloroisoquinoline. Available from: [Link]

  • Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available from: [Link]

  • uHPLCs.com. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. Available from: [Link]

  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Available from: [Link]

  • PubChemLite. This compound (C9H5ClFN). Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Available from: [Link]

Sources

Technical Support Center: Crystallization & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert, field-tested solutions to common challenges encountered during the recrystallization of small molecule compounds. As Senior Application Scientists, we understand that achieving a high-purity, crystalline solid is paramount. This resource offers in-depth troubleshooting for one of the most persistent issues: product "oiling out."

Understanding "Oiling Out" (Liquid-Liquid Phase Separation)

Q1: What is "oiling out" and why is it a problem?

"Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) rather than as a solid crystalline phase.[1][2][3] This occurs when the solute-enriched phase separates from the primary solution.[2]

This presents a significant challenge in crystallization for several reasons:

  • Purity Compromise : The liquid "oil" is often a better solvent for impurities than the crystallization solvent itself.[1][4][5] When this oil eventually solidifies, it tends to trap these impurities, leading to a final product with lower purity than the starting material.[4][5]

  • Poor Product Quality : Solidification of the oil is often rapid and uncontrolled, resulting in an amorphous, glassy, or gummy solid rather than a well-defined crystalline structure.[1][4] This can negatively impact downstream processing, handling, and stability.

  • Process Control & Scale-Up Issues : Oiling out is difficult to control and scale up.[1][6] The formation and coalescence of oil droplets are highly dependent on the hydrodynamics of the system, such as mixing and vessel geometry, making process reproducibility a major hurdle.[1]

Q2: What are the primary causes of oiling out?

Oiling out is fundamentally a competition between two processes: the separation of a liquid phase and the formation of a solid crystal lattice. It can be triggered by both thermodynamic and kinetic factors.[1][6][7]

  • Melting Point Depression : A common cause is when the boiling point of the recrystallization solvent is higher than the melting point of the impure compound.[4][8] The presence of impurities can significantly lower the melting point of your compound.[4][8] As the solution cools, it becomes saturated at a temperature where the solute is thermodynamically more stable as a liquid than a solid, causing it to separate as an oil.[4]

  • High Supersaturation : Achieving supersaturation too quickly is a primary kinetic driver for oiling out.[1][3] Rapid cooling, or adding an anti-solvent too fast, can generate a level of supersaturation so high that the system bypasses the slower, more ordered process of crystal nucleation and growth, favoring the faster separation of a disordered liquid phase.[1][9]

  • Inappropriate Solvent Choice : The interaction between the solute and solvent is critical. If the solvent is too "good" or too different in polarity from the solute, it can promote the formation of a solute-rich liquid phase instead of a crystalline solid.[8]

  • High Impurity Levels : As mentioned, impurities can depress the melting point.[4][8] They can also interfere with the process of crystal lattice formation, kinetically favoring the separation of an oil.[8]

  • Compound-Specific Properties : Certain molecules are inherently more prone to oiling out. These include compounds with low melting points, high molecular weight, and flexible structures like long carbon chains.[2][10][11]

Troubleshooting Guide: Oiling Out Observed

If you observe the formation of liquid droplets or an emulsion instead of crystals, a systematic approach is required. The following workflow provides a logical path to diagnose the cause and implement the most effective solution.

Logical Workflow for Troubleshooting Oiling Out

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution temperature above the melting point of the impure compound? start->q1 cause1 Cause: Melting Point Depression Impure solid's melting point is lower than the solution temperature. q1->cause1 Yes q2 Was supersaturation achieved too quickly? q1->q2 No sol1 Solution 1: Reheat & Dilute Return to heat, add more of the 'good' solvent to redissolve the oil. cause1->sol1 sol5 Solution 5: Remove Impurities Consider an activated charcoal treatment if impurities are suspected. cause1->sol5 sol1->q2 sol5->q2 cause2 Cause: Kinetic Hindrance High supersaturation favors liquid-liquid phase separation over orderly crystal lattice formation. q2->cause2 Yes q3 Is the solvent choice appropriate? q2->q3 No sol2 Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. cause2->sol2 sol3 Solution 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated (in the metastable zone). cause2->sol3 sol2->q3 sol3->q3 cause3 Cause: Poor Solute-Solvent Interaction The solvent may be too non-polar or too different in nature from the compound. q3->cause3 No end Successful Crystallization q3->end Yes sol4 Solution 4: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. cause3->sol4 sol4->end

Caption: Troubleshooting workflow for addressing oiling out events.

In-Depth Solutions & Protocols
Solution 1: Reheat and Dilute

This is often the first and simplest remedial action.[4][12] If the compound has oiled out because the solution was too concentrated when it reached its saturation point, adding more solvent can keep it dissolved at a lower temperature, potentially below its depressed melting point.

Protocol: Reheat and Dilute

  • Place the flask containing the oiled-out mixture back on the heat source.

  • Heat the mixture until the oil completely redissolves into the solution.

  • Add an additional 10-20% volume of the primary ("good") solvent to the hot solution.[4]

  • Ensure the solution is completely homogeneous.

  • Proceed with a very slow cooling protocol (see Solution 2).

Solution 2: Slow Down the Cooling Rate

Rapid cooling is a frequent cause of oiling out.[13] By slowing the cooling process, you give the molecules more time to orient themselves correctly into a crystal lattice, outcompeting the kinetically faster process of liquid-liquid phase separation.

Protocol: Controlled Slow Cooling

  • After dissolving your compound in the minimum amount of hot solvent, cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.[4]

  • Insulate the flask to slow heat loss. This can be achieved by:

    • Placing the flask on a cork ring or a folded towel.[4]

    • Leaving the flask on a hot plate with the heat turned off, allowing it to cool with the plate.[12]

    • Placing the entire apparatus in a Dewar flask containing hot water set just below the solvent's boiling point.[14]

  • Allow the solution to cool undisturbed to room temperature over several hours. Do not rush this step.

  • Once at room temperature, cooling can be continued in an ice bath to maximize yield.[10]

Solution 3: Introduce Seed Crystals

Seeding is a powerful technique to bypass the energy barrier of primary nucleation.[15][16] By providing a template, seed crystals encourage growth of the desired solid phase within the metastable zone—the region of supersaturation where spontaneous nucleation is slow, but crystal growth can occur. This is often the most effective way to prevent oiling out.[1][17]

Protocol: Seeding the Solution

  • Cool the hot, clear solution to a temperature where it is just slightly supersaturated. This is typically a few degrees below the temperature at which it was fully dissolved. The solution should still be clear.

  • Add one or two small, pure seed crystals of your compound.[16] If you don't have pure crystals, a speck of the crude starting material can be used.[16]

  • Alternatively, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of microcrystals on the rod. Re-introduce the rod into the solution to seed it.[16]

  • Observe for crystal growth emanating from the seeds. Once growth is established, proceed with slow cooling.

Solution 4: Change the Solvent System

If the above methods fail, the fundamental thermodynamics of your solute-solvent system may be the issue.[8]

Considerations for Solvent Selection:

  • Boiling Point : Choose a solvent with a boiling point that is lower than the melting point of your compound.[8]

  • Polarity : Oiling out can occur if the solvent is too dissimilar in nature to your compound.[8] If using a non-polar solvent like hexane causes oiling, try a slightly more polar solvent.

  • Mixed Solvents : A mixed-solvent system (co-solvent or anti-solvent) can provide finer control over solubility.[15][18] In an anti-solvent crystallization, if oiling occurs, try adding the seed crystals to the anti-solvent first to create a slurry, and then slowly add the solution of your compound to this seeded slurry.[2]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; high boiling point can be problematic.[19]
Ethanol78HighA versatile and commonly used protic solvent.[3][19]
Methanol65HighLower boiling point than ethanol, useful for lower-melting solids.[3]
Acetone56Medium-HighGood solvent for many organics, very volatile.[19]
Ethyl Acetate77MediumGood general-purpose solvent.[19]
Dichloromethane40Medium-LowLow boiling point, good for heat-sensitive compounds.
Toluene111LowHigh boiling point, good for less polar compounds.
Hexane / Heptane69 / 98Very LowFor non-polar compounds; prone to causing oiling out if not used carefully.[19]
Solution 5: Remove Impurities

If you suspect a high level of impurities is depressing the melting point, a purification step prior to crystallization is necessary.

Protocol: Activated Charcoal Treatment

  • Dissolve the crude solid in the appropriate amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent violent boiling when adding the charcoal.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[10]

  • Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[10]

  • Allow the hot, purified filtrate to cool slowly as described in Solution 2.

FAQs: Preventative Measures & Advanced Topics

Q3: How can I prevent oiling out from happening in the first place?
  • Control Cooling : Always use a slow, controlled cooling rate.[13] Avoid "crash cooling" in an ice bath directly from a hot solution.[20]

  • Use the Right Amount of Solvent : Using too much solvent is a common error that can lead to crystallization failure.[12] However, using slightly more than the absolute minimum required for dissolution can sometimes prevent the solution from becoming saturated at a temperature above the compound's melting point.[4]

  • Proactive Seeding : Don't wait for a problem to occur. If you have pure material available, seeding is a robust way to ensure crystallization begins correctly.[17]

  • Solvent Choice is Key : Before starting, ensure your chosen solvent's boiling point is well below your compound's expected melting point.[8]

  • Stirring : In some cases, controlling the stirring speed can help manage the process and avoid localized high supersaturation.[2]

Q4: My compound still oils out. What if I try to crystallize the oil itself?

While sometimes unavoidable, inducing crystallization directly from the separated oil phase is generally not recommended for purification. The oil phase is impurity-rich, and direct solidification often leads to a product with low purity and poor physical characteristics.[5] However, if all other methods fail, you can attempt to crystallize the oil by:

  • Separating the oil layer from the solvent layer.

  • Attempting to recrystallize the oil from a different solvent system.

  • Scratching the flask or adding seed crystals directly to the isolated oil while cooling it very slowly.[15][16]

Q5: Can oiling out (LLPS) ever be useful?

Interestingly, yes. In a technique known as spherical crystallization, LLPS is sometimes intentionally induced.[21][22] The solute-rich droplets act as micro-crystallizers. When nucleation is triggered within these droplets (e.g., via sonication), the resulting solid can form spherical agglomerates with desirable properties like improved flowability and density, which are highly sought after in pharmaceutical manufacturing.[21][23]

References
  • Mettler Toledo.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
  • Reddit. (2013).
  • Alatalo, H. (2018).
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
  • Crystal Growth & Design. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • Mettler Toledo.
  • University of California, Los Angeles.
  • Crystal Growth & Design. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • University of York.
  • College of Engineering and Applied Science.
  • ResearchGate. (2025).
  • National Taiwan University. (2024).
  • University of Rochester.
  • University of Florida. (2006).
  • Mettler Toledo.
  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]
  • University of Colorado Boulder.
  • University of Geneva.
  • ResearchGate. (2013).
  • Wikipedia.
  • University of Massachusetts Boston.
  • Mettler Toledo.
  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. [Link]
  • Chemistry LibreTexts. (2025). 3.
  • ACS Publications.
  • California State University, Sacramento.
  • ResearchGate. (2014).
  • University of York.

Sources

Technical Support Center: Preventing Starting Material Degradation During High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with starting material stability in high-temperature reactions. The following content provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and best practices to ensure the integrity of your starting materials and the success of your high-temperature syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Principles of Thermal Degradation
Q1: My starting material is degrading even before the desired reaction temperature is reached. What are the primary mechanisms of thermal degradation I should be aware of?

A1: Thermal degradation is the breakdown of a compound at elevated temperatures. [1]This process can occur through several mechanisms, even in the absence of other reagents. Understanding these pathways is the first step in troubleshooting. The primary mechanisms include:

  • Pyrolysis (Thermolysis): This is the decomposition of a substance caused by heat in an inert atmosphere. [1]The high temperature provides the energy needed to break chemical bonds, leading to fragmentation of your starting material. [2]* Thermo-oxidative Degradation: This occurs when a material is heated in the presence of oxygen. [3]Oxygen is highly reactive at elevated temperatures and can initiate radical chain reactions, leading to the formation of hydroperoxides and subsequent degradation of the polymer backbone. [4][5]This is a common issue if your reaction is not performed under a strictly inert atmosphere.

  • Chain Scission: For polymeric or long-chain starting materials, high temperatures can cause the backbone of the molecule to break, a process known as chain scission. [2]This results in a lower molecular weight and a change in the material's properties. [3]* Side-Group Elimination: Functional groups attached to the main structure of your molecule may be less thermally stable and can be eliminated at high temperatures. [2]A classic example is the elimination of HCl from PVC at elevated temperatures. [2] It's crucial to identify which of these mechanisms is most likely affecting your starting material to implement the appropriate preventative measures.

Section 2: Proactive Strategies for Preventing Degradation
Q2: What is the most effective way to prevent thermo-oxidative degradation of my starting material?

A2: The most effective strategy to prevent thermo-oxidative degradation is to rigorously exclude oxygen from your reaction system by creating and maintaining an inert atmosphere. [6][7]Oxygen, even in trace amounts, can be highly detrimental at elevated temperatures. [6] Here are the key methods for establishing an inert atmosphere:

  • Purging with Inert Gas: This involves continuously flowing an inert gas, such as nitrogen (N₂) or argon (Ar), through the reaction vessel to displace the air. [7][8]Nitrogen is often the preferred choice due to its lower cost, while argon is used for reactions that are sensitive to nitride formation at very high temperatures. [8]* Vacuum and Backfill: This technique involves evacuating the reaction vessel to remove air and then backfilling it with an inert gas. [9]This cycle is often repeated multiple times to ensure a high level of atmospheric purity.

For detailed, step-by-step instructions on setting up an inert atmosphere in a laboratory setting, please refer to the protocol below.

Experimental Protocol: Establishing an Inert Atmosphere in a Reaction Flask

Objective: To displace atmospheric oxygen and moisture from a reaction flask to prevent thermo-oxidative degradation of starting materials.

Materials:

  • Reaction flask with a rubber septum

  • Balloon filled with inert gas (Nitrogen or Argon) [10]* Needle for the balloon

  • Exit needle [10]* Heat gun or oven for drying glassware

Procedure:

  • Dry Glassware: Thoroughly dry the reaction flask and any other necessary glassware in an oven or by flame-drying to remove any adsorbed water. [10]2. Assemble Apparatus: While the flask is still hot, cap it with a rubber septum and clamp it securely.

  • Introduce Inert Gas: Puncture the septum with the needle attached to the balloon filled with inert gas.

  • Flush the System: Insert a second, open needle (the "exit needle") through the septum to allow the displaced air to escape. [10]5. Purge Time: Allow the inert gas to flush the flask for approximately 5 minutes for nitrogen or 1-2 minutes for argon, which is denser and displaces air more efficiently. [10]6. Maintain Positive Pressure: After the flush is complete, remove the exit needle. The balloon will maintain a positive pressure of inert gas inside the flask, preventing air from re-entering.

Q3: My starting material seems to be isomerizing or rearranging to a more stable, but undesired, product at high temperatures. How can I control the reaction to favor my desired product?

A3: This is a classic case of thermodynamic versus kinetic control of a reaction. [11][12]

  • The kinetic product is the one that forms the fastest, as it has a lower activation energy. [13]* The thermodynamic product is the most stable product and is favored when the reaction is reversible and allowed to reach equilibrium. [13] High temperatures often provide enough energy to overcome the activation barriers for both forward and reverse reactions, leading to the formation of the more stable thermodynamic product. [14]To favor the kinetic product, you should aim for conditions that are under kinetic control.

Strategies to Favor the Kinetic Product:

StrategyRationale
Lower Reaction Temperature Reduces the available energy, making it less likely for the reaction to be reversible. [12]
Shorter Reaction Time The reaction is stopped before it has a chance to reach equilibrium and favor the thermodynamic product. [11]
Use of a More Active Catalyst Can lower the activation energy for the desired pathway, allowing the reaction to proceed at a lower temperature.

It's important to experiment with these parameters to find the optimal conditions for your specific reaction.

Section 3: Advanced Troubleshooting and Mitigation
Q4: I am using a catalyst in my high-temperature reaction, and I suspect it is contributing to the degradation of my starting material. What could be happening and how can I fix it?

A4: Catalyst deactivation and undesired catalytic side reactions are common issues in high-temperature synthesis. [15]The catalyst itself can undergo changes or interact with the starting material in unintended ways.

Potential Issues and Solutions:

  • Thermal Degradation of the Catalyst: At high temperatures, catalyst particles can agglomerate (sinter), leading to a loss of active surface area and reduced efficiency. [16][17]This can sometimes lead to the formation of hot spots in the reactor, causing localized degradation of the starting material.

    • Solution: Choose a catalyst with a more thermally stable support or one that is known to resist sintering at your reaction temperature.

  • Catalyst Poisoning: Impurities in your starting materials or solvent can bind to the active sites of the catalyst, "poisoning" it and reducing its activity. [16]This can alter the reaction pathway and potentially lead to degradation products.

    • Solution: Ensure the purity of all your reagents and solvents. Pre-treating your starting materials to remove potential poisons may be necessary.

  • Undesired Side Reactions: The catalyst may be promoting an unintended reaction pathway that leads to the degradation of your starting material.

    • Solution: Screen different catalysts to find one that is more selective for your desired transformation. You can also try modifying the reaction conditions (e.g., temperature, pressure, solvent) to disfavor the side reaction.

Q5: I've tried optimizing the temperature and using an inert atmosphere, but my starting material still shows some degradation. Are there any additives I can use to improve its stability?

A5: Yes, the use of stabilizers or antioxidants can be a very effective strategy to protect your starting material from degradation. [5][18]

  • Antioxidants: These are compounds that inhibit oxidation. [4]They work by scavenging free radicals that can initiate and propagate degradation reactions. [5]Common classes of antioxidants include hindered phenols and organophosphates. [4]* Heat Stabilizers: These additives are specifically designed to prevent thermal degradation. [19]They can work through various mechanisms, including radical scavenging, hydroperoxide decomposition, and acid scavenging. [5] The choice of stabilizer will depend on the chemical nature of your starting material and the reaction conditions. It is often necessary to screen a few different options to find the most effective one.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting starting material degradation in high-temperature reactions.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Reaction Conditions cluster_3 Advanced Solutions cluster_4 Outcome A Starting Material Degradation Observed B Verify Purity of Starting Material A->B C Ensure Inert Atmosphere A->C D Lower Reaction Temperature C->D If degradation persists E Reduce Reaction Time D->E I Degradation Minimized D->I If successful F Optimize Heating Rate E->F E->I If successful G Screen Different Catalysts F->G If still problematic F->I If successful H Add Stabilizers/ Antioxidants G->H G->I If successful H->I

Caption: Troubleshooting workflow for starting material degradation.

References
  • How to create an inert atmosphere in a furnace? Ensuring optimal results for high temperature processes. (2025, May 21). Google Cloud.
  • What Is The Inert Atmosphere Method? Control Your Process And Prevent Oxidation. Google Cloud.
  • Beyond the Basics: Inert Atmosphere Heat Treating Explored. (2024, August 15). Wisconsin Oven.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • The role of antioxidants in polymer conservation. Sabinet African Journals.
  • Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products. FillPlas.
  • Catalyst deactivation Common causes. AmmoniaKnowHow.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
  • Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products. Google Cloud.
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
  • Mastering thermal stability: Additives for heat-resistant plastics. (2025, July 30). SpecialChem.
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
  • What is catalyst deactivation and why does it happen?. (2025, June 19). Patsnap Eureka.
  • Thermodynamic versus kinetic reaction control. chemeurope.com.
  • What are the applications of antioxidants, light stabilizers and the combination of both in coatings?. (2023, February 10). Longchang Chemical.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.
  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. NIH.
  • Thermal degradation. Polymer Chemistry Class Notes - Fiveable.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. MCAT Content - Jack Westin.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Thermal decomposition. Wikipedia.
  • What Is the Difference between Catalyst Poisoning and Thermal Degradation?. (2025, November 27). Learn.
  • Effect of reaction time, heating and stirring rate on the morphology of HAp obtained by hydrothermal synthesis. ResearchGate.
  • Thermal Degradation Studies of Polymers at High Temperatures. (2025, August 6). ResearchGate.
  • preventing thermal degradation of tetracontane during analysis. Benchchem.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog.
  • Thermal degradation of polymers. Wikipedia.
  • Lecture 34 : High Temperature Degradation. (2019, February 27). YouTube.
  • Prevent Runaway Chemical Reactions. Mettler Toledo.
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). Google Cloud.
  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI.
  • Critical Considerations in Process Safety. H.E.L Group.
  • Effect of the Heating Rate and Processing Time on Grain Growth of Hematite Nanopowders in Conventional and Microwave-Assisted Sintering. ResearchGate.
  • Effect of heating rate on the chemical kinetics of different biomass pyrolysis materials. (2015, July 29). Google Cloud.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025, March 7). Chemistry World.
  • The 5-Step System That Cracks ANY Organic Synthesis Problem. (2025, December 2). YouTube.
  • Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry.
  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Organic Syntheses Procedure.

Sources

Technical Support Center: Solvent Polarity & Chromatographic Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatography applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation processes by adjusting solvent polarity. Here, we move beyond simple protocols to explain the fundamental principles governing mobile phase selection, enabling you to make informed, effective decisions in your daily laboratory work.

Frequently Asked Questions (FAQs)
Q1: What is solvent polarity and why is it the most critical parameter in chromatography?

A: Solvent polarity describes the distribution of electrical charge within a solvent molecule, creating a dipole moment. This property is paramount in chromatography because it dictates the "eluting strength" or "solvent strength" of the mobile phase—its ability to move analytes through the column.[1][2][3][4]

The fundamental principle of separation is based on the competition between the analyte and the mobile phase for active sites on the stationary phase.[5]

  • In Normal-Phase Chromatography (NPC) , a polar stationary phase (like silica) is used with a non-polar mobile phase.[6][7][8] Polar analytes interact strongly with the stationary phase and are retained longer.[7] To elute them, you must increase the polarity of the mobile phase.[9]

  • In Reversed-Phase Chromatography (RPC) , a non-polar stationary phase (like C18) is paired with a polar mobile phase (often a water/organic solvent mixture).[7][9] Non-polar analytes are retained more strongly.[7] Increasing the mobile phase's non-polar character (i.e., increasing the organic solvent concentration) increases its elution strength.[9]

Therefore, adjusting solvent polarity directly controls the retention time and resolution of your analytes.[1][2][5]

Q2: How do I choose a starting solvent system for my separation?

A: The choice depends on your chromatography mode, which is determined by your analyte's polarity. The principle of "like dissolves like" is a useful starting point.[1]

  • For Reversed-Phase HPLC (for non-polar to moderately polar analytes): Water is the primary weak solvent, mixed with an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1][10][11] A common starting point is a 50:50 mixture of water (often with a buffer or acid modifier like 0.1% formic acid) and ACN or MeOH.[12] From there, you can adjust the ratio to achieve optimal retention.

  • For Normal-Phase/Flash Chromatography (for polar analytes): The mobile phase is entirely organic. A typical starting system is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[13] A good starting point for flash chromatography aims for a target compound Rf of ~0.2-0.35 on a TLC plate.[13][14]

Q3: My peaks are all eluting too quickly (low retention). How do I fix this?

A: This indicates your mobile phase is too "strong." You need to decrease its eluting strength to increase analyte retention.

  • In Reversed-Phase: Increase the polarity of the mobile phase. This is achieved by increasing the percentage of the aqueous component (e.g., water or buffer).[9] For very polar compounds that are still poorly retained, consider specialized columns (e.g., embedded polar group) or alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[12] HILIC uses a polar stationary phase with a high-organic, low-aqueous mobile phase to retain very polar analytes.

  • In Normal-Phase: Decrease the polarity of the mobile phase. This means increasing the percentage of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar modifier (e.g., ethyl acetate).[15]

Q4: My peaks are taking too long to elute or are not eluting at all. What should I do?

A: Your mobile phase is too "weak." You need to increase its eluting strength.

  • In Reversed-Phase: Decrease the polarity of the mobile phase by increasing the percentage of the organic modifier (e.g., acetonitrile or methanol).[9]

  • In Normal-Phase: Increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate).[16]

This relationship is visually summarized in the Eluotropic Series , which ranks solvents by their eluting power relative to a specific stationary phase.

Eluotropic_Series cluster_0 Reversed-Phase (e.g., C18) cluster_1 Normal-Phase (e.g., Silica) Water Water (Weakest) Methanol Methanol Water->Methanol Increasing Elution Strength Acetonitrile Acetonitrile Methanol->Acetonitrile Increasing Elution Strength THF THF (Strongest) Acetonitrile->THF Increasing Elution Strength Hexane Hexane (Weakest) Toluene Toluene Hexane->Toluene Increasing Elution Strength DCM DCM Toluene->DCM Increasing Elution Strength EtOAc Ethyl Acetate DCM->EtOAc Increasing Elution Strength MeOH_NP Methanol (Strongest) EtOAc->MeOH_NP Increasing Elution Strength

Caption: Eluotropic series for Reversed-Phase and Normal-Phase chromatography.

Troubleshooting Guide: Specific Separation Issues
Problem 1: Poor resolution between two peaks (co-elution).

This is a selectivity issue. Simply making the mobile phase stronger or weaker may not be enough; you need to change the nature of the solvent interactions.[17]

  • Causality: Different organic solvents interact with analytes through different mechanisms (dipole-dipole, hydrogen bonding, etc.).[5][18][19] Acetonitrile, methanol, and tetrahydrofuran (THF), for example, have different acidic, basic, and dipole properties.[18] Switching between them can alter the elution order and improve separation.

  • Solution 1: Change the Organic Modifier (Reversed-Phase). If you are using methanol, try a method with acetonitrile, or vice-versa.[5] These solvents occupy different points on the Solvent Selectivity Triangle , indicating they provide different selectivities.[17][18] Trying a solvent from a different selectivity group is more effective than trying another solvent from the same group (e.g., switching from methanol to ethanol is unlikely to cause a dramatic change).[18]

  • Solution 2: Use Ternary or Quaternary Mixtures. A mixture of water with two different organic modifiers (e.g., water/ACN/MeOH) can fine-tune selectivity to resolve difficult peaks.

  • Solution 3: Adjust pH. For ionizable compounds, changing the pH of the mobile phase can alter their charge state and dramatically impact retention and selectivity.[10][20][21]

Caption: Snyder's Solvent Selectivity Triangle for common reversed-phase solvents.

Problem 2: Broad peaks, especially for late-eluting compounds.

This is a classic symptom of the "general elution problem," where a single isocratic mobile phase composition is not suitable for a sample with a wide range of analyte polarities.[22]

  • Causality: In an isocratic run (constant mobile phase composition), strongly retained compounds move very slowly, leading to significant band broadening over time.[22][23]

  • Solution: Use a Gradient Elution. A gradient elution involves changing the mobile phase composition during the run, typically by increasing the concentration of the strong solvent.[10][17][22][23] This speeds up the elution of strongly retained components, resulting in sharper, taller peaks and often a shorter overall analysis time.[17][23][24]

  • Isocratic vs. Gradient Elution:

    • Isocratic: Constant mobile phase composition. Simpler, requires less sophisticated equipment, and has no column re-equilibration time.[23][25] Best for simple mixtures where analytes have similar properties.[22]

    • Gradient: Mobile phase composition changes over time.[10][23] Ideal for complex samples with a wide polarity range, enhancing resolution and sensitivity.[22][23][26] Requires a post-run equilibration step to return to initial conditions.[23]

Problem 3: Shifting retention times between runs.

Inconsistent retention times are a major issue for data reproducibility. The mobile phase is often the culprit.

  • Causality: In reversed-phase, retention is highly sensitive to the organic/aqueous ratio. An error of just 1% in the organic solvent proportion can change retention times by 5-15%.[27] Solvent evaporation or inaccurate mixing can cause this drift.

  • Troubleshooting Steps:

    • Check Mobile Phase Preparation: Ensure solvents are measured accurately, preferably by weight (gravimetrically) rather than volume.[27] Always use high-purity, HPLC-grade solvents to avoid baseline noise and ghost peaks from impurities.[2][5]

    • Ensure Miscibility: The chosen solvents must be fully miscible in all proportions used to prevent phase separation, which can cause pressure fluctuations and inconsistent results.[2][5][11][28] Consult a solvent miscibility chart if unsure.

    • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, causing pressure instability and baseline noise. Degas solvents before use via sparging, sonication, or vacuum filtration.[20]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using a new mobile phase or after a gradient run.[29] HILIC, in particular, may require longer equilibration times.

Data & Protocols
Protocol: Selecting a Mobile Phase for an Unknown Mixture (Reversed-Phase)
  • Analyte Assessment: Dissolve the sample in a solvent compatible with the mobile phase, such as the initial mobile phase composition itself.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Run a fast linear gradient from 5% B to 95% B over 10-15 minutes.

    • Rationale: This "scouting run" will quickly reveal the retention behavior of all components in your mixture.[12]

  • Analysis of Scouting Run:

    • If all peaks elute very early, your sample is highly polar. Consider HILIC or other techniques.[12]

    • If peaks are well-distributed, you can optimize the gradient slope or convert to an isocratic method.

  • Method Optimization:

    • For Isocratic Method: Calculate an appropriate isocratic percentage based on the retention time of the key analyte in the scouting run. A good starting point is the mobile phase composition at the midpoint of the peak of interest.

    • For Gradient Method: Adjust the gradient slope. A shallower gradient increases resolution but also run time. A steeper gradient reduces run time but may sacrifice resolution.[17]

Table 1: Properties of Common HPLC Solvents

This table provides key data to guide solvent selection, especially concerning detector compatibility and solvent strength.

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Notes
Water 10.2~1901.00Base solvent for reversed-phase.[1][2][10]
Methanol 5.1205[5][30]0.60Protic solvent, good for hydrogen bonding interactions.[1][19]
Acetonitrile 5.8190[5][30]0.37Low viscosity leads to lower backpressure.[1][20] Good UV transparency.[20]
Tetrahydrofuran (THF) 4.02200.55Strong elution strength in RP-HPLC; can form peroxides.[2]
Isopropanol 3.9205[5]2.30High viscosity can increase system pressure.[2]
n-Hexane 0.11950.33Common non-polar solvent for normal-phase.[2]
Ethyl Acetate 4.42560.45Common polar modifier for normal-phase.[4]

Note: The UV cutoff is the wavelength at which the solvent's absorbance is 1 AU.[30][31] Operating below this wavelength will lead to high baseline noise and reduced sensitivity.

References
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. (n.d.). PubMed.
  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025, February 19). Mastelf.
  • Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? (2025, January 11). uHPLCs.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.).
  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
  • A Comprehensive Guide to HPLC Solvents. (n.d.). Chemtek Scientific.
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018, December 10).
  • Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity. (n.d.). LCGC International.
  • Wavelength cutoffs for common solvents. (2025, November 21). Waters Help Center.
  • Significance of the UV Cut off. (2010, June 7). Chromatography Forum.
  • Mobile Phase Solvent Pairing for HPLC. (2025, September 18). Allan Chemical Corporation.
  • HPLC Separation Modes. (n.d.). Waters Corporation.
  • Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Going back in time - Ternary and Quaternary Gradients. (n.d.). Element Lab Solutions.
  • Chemistry 4631. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Chemistry 4631. (n.d.).
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Some Tips About Reversed-Phase Flash Columns. (2025, February 11). Hawach.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • HPLC Troubleshooting Guide. (n.d.).
  • Factors Affecting Chromatographic Separation. (n.d.). Solubility of Things.
  • Solving the chromatography solvent problem. (n.d.). Buchi.com.
  • Retaining Polar Compounds. (2014, August 22).
  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • What Is Normal Phase And Reverse Phase Chromatography? (2025, January 30). Chemistry For Everyone.
  • 12.5: High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.

Sources

Technical Support Center: Managing Incomplete Hydrolysis During Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incomplete hydrolysis during reaction work-up. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Incomplete Hydrolysis

Hydrolysis is a fundamental chemical reaction where water breaks down a compound.[1][2] In synthetic chemistry, it's a critical step for deprotection, ester or amide cleavage, and other transformations. However, achieving complete hydrolysis can be challenging. When this reaction is incomplete, the subsequent work-up and purification become significantly more complex, often leading to reduced yields and impure products. This guide provides a structured approach to identifying, managing, and preventing issues arising from incomplete hydrolysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about incomplete hydrolysis, providing concise answers and foundational knowledge.

Q1: What are the primary indicators of incomplete hydrolysis during a reaction work-up?

A1: The most common sign is a lower-than-expected yield of your desired product, accompanied by the presence of unreacted starting material in your crude sample.[3] Analytical techniques are essential for confirmation:

  • Thin-Layer Chromatography (TLC): You will observe a spot corresponding to your starting material alongside the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic peaks of the starting material will be present in the spectrum of the crude product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The analysis will show a peak for the mass of the starting material in addition to the product's mass.

Q2: What are the main factors that lead to incomplete hydrolysis?

A2: Several factors can impede a hydrolysis reaction from reaching completion:

  • Insufficient Reaction Time or Temperature: Hydrolysis can be slow, and not allowing enough time or providing adequate heat will result in unreacted starting material.

  • Inadequate Catalyst Concentration or Activity: Acid or base catalysts are often used to accelerate hydrolysis.[4][5] If the catalyst is insufficient or has degraded, the reaction will be sluggish.

  • Steric Hindrance: Bulky chemical groups near the reaction site can physically block water molecules from attacking the target bond, slowing down the hydrolysis rate.[3]

  • Poor Solubility: If the substrate is not fully dissolved in the reaction medium, the reagents cannot interact effectively, leading to an incomplete reaction.

  • Reversibility of the Reaction: Some hydrolysis reactions, particularly acid-catalyzed ester hydrolysis, are reversible.[6][7] The accumulation of products can shift the equilibrium back towards the starting materials.

Q3: How can I monitor the progress of my hydrolysis reaction to ensure it goes to completion?

A3: Real-time or periodic monitoring is crucial. Several techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method to track the disappearance of starting material and the appearance of the product.[8][9][10]

  • Gas Chromatography (GC): Suitable for volatile compounds, GC can effectively monitor reaction progress.[11]

  • Spectroscopic Methods: Techniques like NMR and Raman spectroscopy can provide real-time information on the concentration of different species in the reaction mixture.[12]

Part 2: Troubleshooting Guide for Incomplete Hydrolysis

This section provides a systematic approach to diagnosing and resolving issues related to incomplete hydrolysis.

Initial Diagnosis: Is Hydrolysis Truly Incomplete?

Before modifying your reaction or work-up, it's essential to confirm that incomplete hydrolysis is the root cause of your problem.

Troubleshooting Decision Tree

A Low Yield or Unexpected Product Profile B Analyze Crude Product (TLC, LC-MS, NMR) A->B C Is Starting Material Present? B->C D YES: Incomplete Hydrolysis C->D Yes E NO: Other Issues C->E No F Product Degradation During Work-up? E->F G Product Lost in Aqueous Layer? E->G

Caption: A decision tree to diagnose the cause of low yield.

Strategies to Drive Hydrolysis to Completion

If you've confirmed incomplete hydrolysis, consider these strategies to optimize the reaction.

StrategyCausality and Scientific Rationale
Increase Reaction Time Many hydrolysis reactions follow second-order kinetics, meaning the rate depends on the concentration of both the substrate and water. As the reaction proceeds, reactant concentrations decrease, slowing the rate. Extending the reaction time allows for more collisions and a greater extent of reaction.
Elevate Temperature Increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions. According to the Arrhenius equation, this exponentially increases the reaction rate constant, accelerating the hydrolysis.
Increase Reagent Concentration For acid- or base-catalyzed hydrolysis, increasing the concentration of the acid or base will increase the rate of the reaction.[5] For reactions involving water as a reactant, using a large excess of water can shift the equilibrium towards the products, as dictated by Le Châtelier's principle.[6]
Improve Solubility Using a co-solvent that dissolves both the substrate and the aqueous reagent can significantly enhance the reaction rate by creating a homogeneous reaction mixture. This ensures that the reactants are in close proximity to each other.
Choose a More Potent Catalyst The choice of acid or base catalyst is critical. For example, a stronger base like potassium hydroxide will be more effective than a weaker one like sodium bicarbonate for base-catalyzed hydrolysis. The catalyst lowers the activation energy of the reaction.[4]
Managing Work-up with Unreacted Starting Material

If optimizing the reaction is not feasible, the work-up procedure must be designed to separate the product from the remaining starting material.

Workflow for Product Purification

A Crude Reaction Mixture (Product + Starting Material) B Initial Work-up (Quench, Aqueous Washes) A->B C Analyze Organic Layer B->C D Are Product and Starting Material Separable by Extraction? C->D E YES: Acid-Base Extraction D->E Yes F NO: Proceed to Chromatography D->F No G Isolate Pure Product E->G H Isolate Pure Product F->H

Caption: A workflow for purifying the product from unreacted starting material.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Monitoring Hydrolysis by HPLC

This protocol outlines a general method for monitoring the progress of a hydrolysis reaction using HPLC.

  • Standard Preparation: Prepare standard solutions of known concentrations for both your starting material and the expected product.

  • Method Development: Develop an HPLC method that provides good separation between the starting material and product peaks. A reverse-phase C18 column is often a good starting point.

  • Initial Reaction Sample (t=0): As soon as the reaction is initiated, withdraw a small aliquot, quench it (e.g., by neutralizing the catalyst with a weak acid or base), and dilute it with the mobile phase.

  • Time-Point Sampling: At regular intervals, withdraw small aliquots from the reaction mixture, quench, and dilute them in the same manner.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation: Plot the peak areas of the starting material and product as a function of time. The reaction is complete when the peak area of the starting material no longer decreases.

Protocol 2: Work-up Procedure for Incomplete Ester Hydrolysis

This protocol describes a work-up to separate a carboxylic acid product from unreacted ester starting material.

  • Quenching: Cool the reaction mixture in an ice bath.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Extraction with Base: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[13] The carboxylic acid product will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral ester starting material will remain in the organic layer.

  • Separation of Layers: Carefully separate the aqueous and organic layers.

  • Acidification and Product Extraction: Cool the aqueous layer containing the carboxylate salt in an ice bath and acidify it with a strong acid (e.g., HCl) until the pH is acidic. The carboxylic acid product will precipitate or can be extracted with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

References
  • Monitoring of the Proteins Hydrolysis Reaction Using the Microwave Dielectrometry Method. IEEE Xplore.
  • Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. NIH.
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Optica Publishing Group.
  • Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. TUHH Open Research.
  • Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. PubMed.
  • Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube.
  • What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Quora.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Three types of hydrolysis and ways to prevent hydrolysis.
  • How To: Troubleshoot a Reaction. University of Rochester Chemistry.
  • Missing Amino Acids in Peptide Hydrolysis and Chrom
  • Hydrolysis Reactions. Chemistry LibreTexts.
  • Organic reactions: Hydrolysis. Monash University.
  • HYDROLYSIS REACTIONS.
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ioniz
  • Reaction Work-Ups. Chemistry LibreTexts.
  • How To Run A Reaction: The Workup. University of Rochester Chemistry.
  • Troubleshooting: The Workup. University of Rochester Chemistry.
  • Hydrolysis product troubleshooting. Reddit.
  • Module 02 Hydrolysis. COP Bela.
  • Methodology for Determining Degree of Hydrolysis of Proteins in Hydrolysates: A Review.
  • Any troubleshooting for a reaction work-up? Reddit.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Reaction Work-Up I. MIT Digital Lab Techniques Manual.
  • Reaction Mechanisms and Organic Synthesis in Pharmaceuticals. KVV E-Modules.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Experimental Procedures Alkyne Hydrolysis.
  • HYDROLYSIS.
  • List of purific
  • How To Run A Reaction: Purification. University of Rochester Chemistry.
  • Natural Product Isolation (2)
  • How Do Cells Use ATP Hydrolysis For Energy Transform
  • The Purification of Organic Compound: Techniques and Applic
  • Adenosine triphosph

Sources

Validation & Comparative

A Senior Application Scientist's Guide: HPLC vs. GC-MS for 3-Chloro-6-fluoroisoquinoline Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of 3-Chloro-6-fluoroisoquinoline, a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple recitation of methods. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing robust, self-validating protocols. Our objective is to equip you with the technical understanding to select the most appropriate technique for your specific analytical challenge, ensuring data integrity and regulatory compliance.

The Analyte: this compound

Understanding the physicochemical properties of this compound (C9H5ClFN) is the logical first step in method development.

  • Structure: An isoquinoline core substituted with a chlorine atom at the 3-position and a fluorine atom at the 6-position.[1]

  • Molecular Weight: 181.59 g/mol .[2]

  • Polarity: The presence of nitrogen and halogen atoms imparts a degree of polarity, making it soluble in various organic solvents.

  • Thermal Stability & Volatility: As a substituted aromatic heterocyclic compound, it is expected to possess sufficient volatility and thermal stability for GC analysis, though this must be experimentally verified to avoid on-column degradation.

The primary goal of a purity analysis is twofold: to accurately quantify the main compound and to detect, identify, and quantify any impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC, particularly in its reversed-phase modality, is the most widely used technique for the quality control of pharmaceuticals.[3] Its versatility and robustness make it an excellent first choice for the purity analysis of this compound.

The "Why": Causality in HPLC Method Design

Why Reversed-Phase (RP)? Reversed-phase chromatography separates molecules based on their hydrophobicity.[4][5] It utilizes a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4][6] For a moderately polar compound like this compound, RP-HPLC is ideal. More polar impurities will elute earlier, while more nonpolar (hydrophobic) impurities will be retained longer, allowing for a comprehensive purity profile.[7]

Why a UV Detector? The isoquinoline ring system contains a chromophore that absorbs ultraviolet (UV) light. This makes a UV-Vis or Diode Array Detector (DAD) a simple, sensitive, and robust choice for detection and quantification. A DAD offers the additional advantage of providing spectral data, which can help in peak tracking and purity assessment across different wavelengths.

Why Gradient Elution? A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), is superior for purity analysis.[3][4] It ensures that impurities with a wide range of polarities are eluted as sharp, well-resolved peaks within a reasonable analysis time.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be robust and compliant with validation principles outlined in ICH Q2(R1) guidelines.[8][9][10]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µm Standard C18 provides excellent hydrophobic retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible if needed.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B A shallow gradient ensures resolution of closely eluting impurities. A hold at high organic content elutes any strongly retained species, and the re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controls retention time reproducibility and can improve peak shape.
Injection Vol. 5 µL Small volume to prevent peak overload and distortion.
Detection DAD, 254 nm 254 nm is a common wavelength for aromatic compounds; monitor other wavelengths as needed.

| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. | The diluent should be similar in strength to the initial mobile phase to ensure good peak shape. |

Data Presentation & Expected Performance

Table 1: Hypothetical HPLC Purity Analysis Data

Peak ID Retention Time (min) Area (%) Identity
1 4.8 0.08 Unknown Impurity
2 8.2 0.12 Starting Material A
3 10.5 99.75 This compound
4 12.1 0.05 Unknown Impurity

| Total | | 100.00 | |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Autosampler (Inject 5 µL) C->D E HPLC Pump (Gradient Elution) D->E F C18 Column (30 °C) E->F G DAD Detector (254 nm) F->G H Chromatogram Generation G->H I Peak Integration H->I J Purity Calculation (Area % Report) I->J

Caption: A typical experimental workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is a powerful alternative, offering superb separation efficiency for volatile compounds and the unparalleled identification capabilities of mass spectrometry.[11]

The "Why": Causality in GC-MS Method Design

Why GC? Gas chromatography is suitable for compounds that are volatile and thermally stable. This compound, being a relatively small aromatic molecule, is a good candidate. GC often provides higher separation efficiency (narrower peaks) than HPLC, which can be advantageous for resolving very similar impurities.

Why Mass Spectrometry (MS)? The key advantage of MS is its ability to provide structural information. Standard Electron Ionization (EI) is a "hard" ionization technique that creates a reproducible fragmentation pattern, or "mass spectrum," for a given molecule.[12][13] This mass spectrum acts as a chemical fingerprint. By comparing the obtained spectrum to a library (like NIST or Wiley), unknown impurities can often be tentatively identified. Furthermore, the presence of a chlorine atom is readily apparent from the isotopic pattern of the molecular ion (M+) and fragment ions.[14] Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14] This results in a characteristic M+ and M+2 peak pattern, with the M+2 peak having about one-third the intensity of the M+ peak, confirming the presence of one chlorine atom in the ion.[14]

Experimental Protocol: A Robust GC-MS Method

Instrumentation:

  • Gas chromatograph with an autosampler, split/splitless inlet, and a Mass Selective Detector (MSD).

Chromatographic & MS Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for separating a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas. Constant flow mode provides stable retention times.
Inlet Temp. 280 °C Must be hot enough to ensure rapid volatilization without causing thermal degradation.
Inlet Mode Split, 50:1 ratio A split injection prevents column overloading and ensures sharp peaks for a high-concentration main component.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) The temperature program separates compounds based on their boiling points and interaction with the stationary phase.
Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI), 70 eV Standard energy for reproducible fragmentation and library matching.[12]
Source Temp. 230 °C Standard operating temperature.
Mass Range m/z 40-450 A wide scan range to capture low-mass fragments and the molecular ion.

| Sample Prep. | Dissolve sample in Dichloromethane to a concentration of ~0.5 mg/mL. | Use a volatile, high-purity solvent compatible with the GC system. |

Data Presentation & Expected Performance

Table 2: Hypothetical GC-MS Purity Analysis Data

Peak ID Retention Time (min) Area (%) Tentative ID (from MS Library) Key Ions (m/z)
1 7.3 0.15 Dichlorofluorobenzene 164, 129, 99
2 8.9 99.80 This compound 181 (M+), 183 (M+2), 146
3 9.5 0.05 Isomer of main peak 181 (M+), 183 (M+2), 146

| Total | | 100.00 | | |

Note: The presence of the m/z 183 peak at ~1/3 the intensity of the m/z 181 peak confirms one chlorine atom.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in DCM A->B C Transfer to GC Vial B->C D Autosampler C->D E GC Inlet (280°C) D->E F GC Column (Temp Program) E->F G MS Detector (EI Source) F->G H Total Ion Chromatogram G->H I Peak Integration H->I J Mass Spectra Analysis & Library Search H->J K Purity & Impurity ID I->K J->K

Caption: A standard workflow for GC-MS analysis for purity and impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose."

Table 3: Comparative Analysis of HPLC and GC-MS

Feature HPLC with DAD GC-MS with EI Source Advantage for this Application
Selectivity Based on polarity/hydrophobicity. Based on volatility/boiling point. GC-MS can offer higher chromatographic resolution for isomers.
Sensitivity High (ng to pg range). Very High (pg to fg range). GC-MS is generally more sensitive.
Impurity ID Limited to retention time matching with known standards. DAD gives UV spectra. Excellent. Provides mass spectra for library matching and structural elucidation. GC-MS is vastly superior for identifying unknown impurities.
Quantification Excellent and highly reproducible. The gold standard for QC. Good, but can be more variable. Often requires an internal standard for best results.[15] HPLC is typically more robust for routine quantification.
Sample Compatibility Broad. Suitable for non-volatile and thermally labile compounds. Limited to volatile and thermally stable compounds. HPLC is more versatile and carries less risk of analyte degradation.
Speed Moderate (typically 15-30 min runs). Moderate (typically 15-30 min runs). Comparable.
Complexity Method development can be complex; routine operation is straightforward. Instrument operation and data interpretation require more specialized training. HPLC is generally more accessible for routine QC labs.

| Cost | Lower initial capital and running costs. | Higher initial capital and running costs (e.g., vacuum pumps, filaments). | HPLC is more cost-effective. |

Conclusion and Recommendation

For the purity analysis of this compound, both HPLC and GC-MS are viable and powerful techniques. The optimal choice depends on the specific stage of development and the analytical goal.

  • For Routine Quality Control (QC) and Batch Release: HPLC-DAD is the recommended method. Its robustness, superior quantitative reproducibility, lower cost, and simplicity of operation make it ideal for a high-throughput QC environment where the primary goal is to quantify the main peak and known impurities against a specification.

  • For Impurity Profiling, Reference Standard Characterization, and Investigations: GC-MS is the superior choice. Its ability to tentatively identify unknown impurities through mass spectral library searching provides invaluable information during process development, forced degradation studies, and when investigating out-of-specification results. The two techniques are often used synergistically: GC-MS identifies the impurities, which can then be synthesized or isolated and used as standards for routine monitoring by a validated HPLC method.

By understanding the fundamental principles and strengths of each technique, researchers can confidently select and implement the most appropriate analytical strategy, ensuring the quality and safety of their materials and accelerating the drug development process.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][10][16]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]
  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link][18]
  • Wikipedia.
  • uHPLCs. (2024). Reverse Phase vs Normal Phase HPLC You Must Know. [Link][6]
  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?[Link][7]
  • Phenomenex. Reversed Phase HPLC Columns. [Link][3]
  • LCGC International.
  • University of Calgary. (2021). Radicals and Mass Spectrometry (MS). [Link][19]
  • Research and Reviews. (2024).
  • PubChemLite. This compound (C9H5ClFN). [Link][1]
  • Chemguide. mass spectra - the M+2 peak. [Link][14]
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?[Link][11]

Sources

A Guide to the Structural Confirmation of 3-Chloro-6-fluoroisoquinoline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the entire discovery and manufacturing process. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of a molecule's structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, compare it with potential isomers, and provide a practical, step-by-step protocol for data acquisition and interpretation.

The Critical Role of Structural Verification

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For halogenated isoquinolines, which are prevalent scaffolds in drug design, even minor positional changes of substituents can lead to vastly different pharmacological outcomes. Therefore, robust and unequivocal structural elucidation is not merely a procedural step but a critical determinant of a research program's success. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a powerful, non-destructive method to map out the connectivity and chemical environment of each atom in a molecule.[1][2]

Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For this compound, we can predict the expected chemical shifts and coupling patterns for the five aromatic protons.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-18.5 - 9.0Singlet (s)-
H-47.8 - 8.2Singlet (s)-
H-57.6 - 8.0Doublet of doublets (dd)J(H-5, H-7) ≈ 2.5 Hz, J(H-5, F-6) ≈ 9.0 Hz
H-77.3 - 7.7Doublet of doublets (dd)J(H-7, H-8) ≈ 9.0 Hz, J(H-7, F-6) ≈ 5.0 Hz
H-88.0 - 8.4Doublet of doublets (dd)J(H-8, H-7) ≈ 9.0 Hz, J(H-8, F-6) ≈ 0.5 Hz

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Causality behind the Spectral Features:

  • H-1 and H-4: These protons are on the pyridine ring. The deshielding effect of the electronegative nitrogen atom and the adjacent chlorine atom (for H-4) causes their signals to appear at a lower field (higher ppm). The absence of adjacent protons results in singlet signals.

  • H-5, H-7, and H-8: These protons are on the benzene ring. The fluorine atom at the C-6 position exerts a significant influence. H-5 and H-7 are ortho and para to the fluorine, respectively, and will exhibit coupling to the fluorine nucleus, resulting in doublet of doublets patterns. The magnitude of the H-F coupling constant is distance-dependent, with the ortho coupling (J(H-5, F-6)) being larger than the meta coupling (J(H-7, F-6)). H-8, being meta to the fluorine, will show a smaller coupling to fluorine and a larger coupling to the adjacent H-7.

Unraveling the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In proton-decoupled ¹³C NMR, each unique carbon typically appears as a single line.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-3145 - 150
C-4120 - 125
C-4a130 - 135
C-5115 - 120 (d, ¹J(C-F) ≈ 250 Hz)
C-6160 - 165 (d, ²J(C-F) ≈ 25 Hz)
C-7110 - 115 (d, ³J(C-F) ≈ 8 Hz)
C-8125 - 130 (d, ⁴J(C-F) ≈ 3 Hz)
C-8a135 - 140

Note: "d" indicates a doublet due to C-F coupling. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

Rationale for Chemical Shift Assignments:

  • C-1 and C-3: These carbons are in the pyridine ring and are significantly influenced by the nitrogen and chlorine atoms, respectively, leading to downfield shifts.

  • C-6: The carbon directly attached to the highly electronegative fluorine atom (C-6) will be the most deshielded and will also exhibit a large one-bond C-F coupling constant (¹J(C-F)).

  • C-5, C-7, C-8: These carbons will show smaller couplings to the fluorine atom, with the magnitude of the coupling constant decreasing as the distance from the fluorine increases. This C-F coupling is a key diagnostic feature for confirming the position of the fluorine substituent.[3]

  • Quaternary Carbons (C-4a, C-8a): These carbons, lacking directly attached protons, will typically have lower intensities in a standard ¹³C NMR spectrum.

Distinguishing Isomers: A Comparative Analysis

To underscore the diagnostic power of NMR, let's consider a potential isomer, 6-chloro-3-fluoroisoquinoline .

FeatureThis compound6-Chloro-3-fluoroisoquinoline
¹H NMR H-4 is a singlet. H-5 and H-7 show H-F coupling.H-4 will be a doublet due to coupling with the fluorine at C-3. H-5 and H-7 will be doublets due to H-H coupling, but will not show significant H-F coupling.
¹³C NMR C-6 shows a large ¹J(C-F) coupling. C-3 is a singlet.C-3 will show a large ¹J(C-F) coupling. C-6 will be a singlet.

This clear difference in the predicted spectra provides an unambiguous method to differentiate between the two isomers.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

    • Process the FID (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire the FID.

    • Process the FID.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Structural Confirmation Workflow

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

The Power of 2D NMR for Unambiguous Assignments

For more complex molecules or to provide an even higher level of confidence in the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the H-7/H-8 coupling in our target molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for definitively assigning each proton to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is extremely powerful for piecing together the carbon skeleton and confirming the positions of substituents. For instance, an HMBC correlation between H-5 and C-4, C-6, and C-8a would provide strong evidence for the assigned structure.

Caption: Key 2D NMR correlations for this compound.

Conclusion

The structural confirmation of this compound can be achieved with a high degree of certainty through the careful acquisition and interpretation of ¹H and ¹³C NMR spectra. The characteristic chemical shifts, multiplicities, and, most importantly, the distinct H-F and C-F coupling patterns provide a unique spectral fingerprint for this molecule. By comparing the experimental data with theoretically predicted values and considering potential isomers, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in advancing drug discovery and development programs.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • Chambers, R. D., et al. (2005). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.Journal of Fluorine Chemistry, 126(4), 551-563. [Link]
  • PubChem: 3-Chloroisoquinoline.
  • Journal of Chemical and Pharmaceutical Sciences: 1HNMR spectrometry in structural elucid
  • ETH Zurich NMR Service: Structure Elucid

Sources

A Senior Scientist's Guide to Mass Spectrometry for Molecular Weight Verification

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of research and pharmaceutical development, establishing the precise molecular weight of a substance is a cornerstone of its identity and purity assessment. For researchers, scientists, and drug development professionals, mass spectrometry (MS) has become an indispensable analytical tool for this purpose, offering exceptional accuracy and sensitivity.[1] This guide provides a comparative overview of common mass spectrometry platforms, delving into the technical nuances of experimental design and data interpretation to empower you in selecting the optimal strategy for your analytical needs.

Part 1: The Foundational Principles of Molecular Weight Determination by MS

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[2] A typical mass spectrometry workflow involves three key stages: ionization of the sample, separation of the resulting ions in a mass analyzer based on their m/z, and detection of these separated ions.[1] For the analysis of large molecules like proteins and peptides, two "soft" ionization techniques are predominantly used to prevent fragmentation.[3][4]

Electrospray Ionization (ESI): This technique generates ions from macromolecules in solution by applying a high voltage to a liquid to create an aerosol.[3][5] A significant advantage of ESI is its ability to produce multiply charged ions, which effectively extends the mass range of the analyzer to accommodate large molecules like proteins.[3][6] The resulting spectrum, which displays a series of peaks for the same molecule with different charges, can be mathematically deconvoluted to determine the original molecular mass with high precision.[7][8]

Matrix-Assisted Laser Desorption/Ionization (MALDI): In this method, the sample is co-crystallized with a matrix that absorbs laser energy. A pulsed laser then desorbs and ionizes the sample.[9] MALDI typically produces singly charged ions, leading to simpler spectra. It is a robust, high-throughput technique often used for analyzing complex mixtures and for rapid screening of samples.[9][10]

Part 2: A Comparative Guide to Mass Analyzer Platforms

The mass analyzer is the core component that separates ions by their m/z ratio. The choice of analyzer dictates the instrument's resolution, mass accuracy, speed, and overall capabilities. High-resolution accurate mass (HRAM) spectrometry is particularly crucial in the life sciences for confident molecular formula determination and characterization of biologics.[11][12][13]

Mass Analyzer Principle of Operation Resolution Mass Accuracy Typical Use Cases for MW Verification
Quadrupole Uses oscillating electric fields created by four parallel rods to filter ions, allowing only a specific m/z range to pass through to the detector.[14][15]Low to ModerateModerateRoutine verification of known small molecules; often used as a selection tool in tandem MS.[14]
Time-of-Flight (TOF) Ions are accelerated by an electric field and their flight time over a fixed distance is measured. Lighter ions travel faster.HighHigh (ppm)Rapid analysis of a wide range of molecules, including large proteins and polymers.[16] Well-suited for high-throughput screening.[9]
Orbitrap Ions are trapped in an orbital motion around a central electrode. The frequency of their oscillation is directly related to their m/z ratio and is measured to produce a mass spectrum.[15]Very HighVery High (<5 ppm)Gold standard for HRAM applications, detailed characterization of biologics, resolving complex isotopic patterns, and identifying post-translational modifications.[11][17][18]

Causality in Analyzer Selection:

  • For routine checks where the molecular entity is known and high resolution is not critical, a Quadrupole instrument offers a cost-effective and robust solution.

  • When speed and a broad mass range are essential, such as in polymer analysis or initial protein screening, a TOF analyzer is often the preferred choice due to its rapid data acquisition across a wide m/z range.[16][19]

  • For the definitive characterization of novel biologics, biosimilars, or when subtle mass changes due to modifications need to be detected, the superior resolution and mass accuracy of an Orbitrap are unparalleled.[11][18][20] Orbitrap-based systems can often resolve different glycoforms of an intact protein, which is challenging for TOF instruments.[18]

Part 3: Experimental Workflow and Protocol

The success of any mass spectrometry analysis is heavily reliant on meticulous sample preparation.[21] The goal is to ensure the sample is free of contaminants that can interfere with ionization and to present it in a solvent compatible with the chosen MS technique.[21][22]

Visualizing the Workflow: Protein MW Verification by ESI-MS
A typical workflow for verifying protein molecular weight using ESI-MS.
Step-by-Step Experimental Protocol:
  • Sample Preparation (Self-Validating System):

    • Objective: To remove any substances that are non-volatile or can suppress the ESI signal. The presence of salts like NaCl or detergents like Triton X-100 can severely compromise data quality.[23]

    • Protocol:

      • Take an aliquot of the purified protein solution (typically 10-20 µg).

      • Perform buffer exchange into a volatile buffer system (e.g., 100 mM ammonium acetate) using a desalting spin column with an appropriate molecular weight cutoff. This step is critical for removing interfering substances.[10]

      • Dilute the desalted sample to a final concentration of approximately 1-5 µM in a solution suitable for ESI, such as 50% acetonitrile / 50% water with 0.1% formic acid. The organic solvent aids in desolvation, and the acid promotes protonation.

    • Trustworthiness Check: A clean baseline in the resulting mass spectrum is indicative of successful sample cleanup. The absence of significant salt adduct peaks (e.g., +23 Da for sodium) on the main analyte peaks validates the desalting process.

  • Mass Spectrometry Analysis:

    • Objective: To generate a high-quality mass spectrum with a good signal-to-noise ratio and a clear charge state distribution.

    • Protocol:

      • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[22]

      • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

      • Acquire data across a relevant m/z range (e.g., 600-2000 m/z for many proteins) for several minutes to allow for signal averaging. Instrument parameters such as capillary voltage and source temperature should be optimized for the specific analyte.

  • Data Processing and Verification:

    • Objective: To convert the raw m/z spectrum into a zero-charge mass spectrum and compare the experimental mass with the theoretical mass.

    • Protocol:

      • Use a deconvolution algorithm to process the raw spectrum. This software identifies the series of multiply charged peaks and calculates the parent mass of the protein.[24][25][26]

      • Calculate the theoretical molecular weight of the protein based on its amino acid sequence.

      • Compare the experimentally determined mass from the deconvoluted spectrum to the theoretical mass. The mass difference should be within the expected mass accuracy of the instrument (e.g., <5 ppm for an Orbitrap).

Visualizing Mass Analyzer Principles

Analyzers cluster_quad Quadrupole Mass Filter cluster_tof Time-of-Flight (TOF) Analyzer cluster_orbitrap Orbitrap Analyzer Quad Quad Quad_Note Only ions with a stable trajectory pass through the filter. TOF TOF TOF_Note Ions are separated by time; lighter ions arrive first. Orbitrap Orbitrap Orbitrap_Note Ion frequency in orbit is converted to m/z via Fourier Transform (FT).

Core principles of common mass analyzers used in molecular weight verification.

Conclusion

The verification of molecular weight by mass spectrometry is a powerful and essential capability in modern scientific research. For high-throughput applications and the analysis of robust samples like polymers, MALDI-TOF offers significant advantages in speed and simplicity. For most protein and large molecule applications, ESI is the ionization method of choice, providing high sensitivity and the ability to analyze samples directly from solution. When coupled with a high-resolution mass analyzer like an Orbitrap, ESI-MS provides unparalleled accuracy and detail, enabling confident verification and in-depth characterization of even the most complex biologics. The choice of platform should always be guided by the specific analytical question, the nature of the sample, and the required level of data quality.

References

  • Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes. PubMed Central.
  • High Resolution Mass Spectrometry Services. Emery Pharma.
  • Marty, M. T., Baldwin, A. J., Marklund, E. G., Hochberg, G. K., Benesch, J. L., & Robinson, C. V. (2015). A Universal Score for Deconvolution of Intact Protein and Native Electrospray Mass Spectra. Analytical Chemistry, 87(8), 4370-4376.
  • Tsiatsiani, L., & Heck, A. J. (2015). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
  • Kruve, A., & Lõkov, M. (2011). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Expert Review of Proteomics, 8(2), 197-209.
  • Electrospray ionization. Wikipedia.
  • Sample Preparation. Stanford University Mass Spectrometry.
  • Sample Preparation Before Protein Mass Spectrometry. Mtoz Biolabs.
  • Skinner, O. S., & Kelleher, N. L. (2015). Parsimonious Charge Deconvolution for Native Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(10), 1758-1762.
  • Molecular Weight Determination. Impact Analytical.
  • The Range of Molecular Weight Measured by MALDI-TOF. Mtoz Biolabs.
  • Robinson, C. V., & Radford, S. E. (1995). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Structure, 3(9), 861-865.
  • Protein Analysis using Electrospray Ionization Mass Spectroscopy. Chemistry LibreTexts.
  • Charge State Deconvolution. Novatia, LLC.
  • Polymer Analysis by MALDI-Tof MS. Waters Corporation.
  • How Is MALDI-TOF Used To Determine Polymer Molecular Weight?. Chemistry For Everyone - YouTube.
  • MALDI TOF molecular weight analysis. Bio-Tech Pack.
  • What is Mass Spectrometry?. Broad Institute.
  • Marty, M. T., Baldwin, A. J., Marklund, E. G., Hochberg, G. K., Benesch, J. L., & Robinson, C. V. (2015). A Universal Score for Deconvolution of Intact Protein and Native Electrospray Mass Spectra. Semantic Scholar.
  • Determination of Molecular Weight by Mass Spectros. Scribd.
  • High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. AZoLifeSciences.
  • How to Determine Molecular Weight?. MtoZ Biolabs.
  • Mass spectrometry. Wikipedia.
  • Mass Analyzers: An Overview of Common Mass Spectrometers and How They Work. Technology Networks.
  • Gallien, S., & Domon, B. (2015). Advances in high-resolution accurate mass spectrometry application to targeted proteomics. Proteomics, 15(1), 18-28.
  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk.
  • Southam, A. D., Payne, R. J., Cooper, G. J., & Viant, M. R. (2014). High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in High-Throughput Metabolomics. Metabolomics, 4(152), 2153-0769.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio.
  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. LabRulez LCMS.
  • TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS.

Sources

A Comparative Guide to the Biological Activity of Fluoro- vs. Chloro-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic substitution of halogen atoms is a cornerstone of rational drug design. Among the halogens, fluorine and chlorine are frequently employed to modulate the physicochemical and biological properties of lead compounds. This guide provides an in-depth, objective comparison of the biological activities of fluoro- versus chloro-substituted isoquinolines, a scaffold of significant interest in contemporary drug discovery. Drawing upon experimental data, we will explore how these two halogens distinctly influence the therapeutic potential of this privileged heterocyclic system.

The Tale of Two Halogens: Physicochemical Properties at a Glance

The choice between fluorine and chlorine as a substituent is not arbitrary; it is dictated by their unique atomic and electronic characteristics, which in turn influence a molecule's behavior in a biological system.[1]

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
van der Waals Radius (Å) 1.471.74Fluorine is a closer steric mimic of hydrogen (1.20 Å), while chlorine is more comparable to a methyl group.[1]
Electronegativity (Pauling Scale) 3.983.16Fluorine's higher electronegativity can create stronger dipole moments and alter the pKa of nearby functional groups.
Lipophilicity (LogD) LowerHigherChloro-substituted compounds are generally more lipophilic than their fluoro-analogs, which can affect membrane permeability and solubility.[1]
Solubility HigherLowerFluorinated compounds tend to be more soluble than their chlorinated counterparts.[1]
Halogen Bonding WeakStrongerChlorine's larger size and more polarizable electron cloud allow for stronger halogen bonding interactions with biological targets.

These fundamental differences set the stage for divergent biological outcomes when fluorine and chlorine are incorporated into the isoquinoline scaffold.

Unraveling Biological Activity: A Comparative Analysis

The true measure of a substituent's impact lies in its effect on biological activity. Here, we compare fluoro- and chloro-substituted isoquinolines in the context of their anticancer properties, a field where this scaffold has shown considerable promise.

Anticancer Activity: The Case of Indenoisoquinoline Topoisomerase I Inhibitors

Indenoisoquinolines are a class of non-camptothecin topoisomerase I (Top1) inhibitors that have emerged as promising anticancer agents.[2][3] Top1 is a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[2] Its inhibition leads to DNA damage and ultimately, cancer cell death.[2] Studies on halogenated indenoisoquinolines provide a direct platform for comparing the efficacy of fluoro- and chloro-substituents.

In a key study, researchers synthesized and evaluated a series of fluorinated and chlorinated indenoisoquinolines, replacing a metabolically labile nitro group to enhance drug-like properties.[2][3] The results, summarized below, offer valuable insights into the structure-activity relationships (SAR) of these compounds.

Table 1: Comparative Cytotoxicity of Fluoro- vs. Chloro-Substituted Indenoisoquinolines

CompoundHalogen SubstitutionMean GI₅₀ (μM) in NCI-60 Cell Line Screen
Analog 1 (Fluoro) 2,3-difluoro>10
Analog 2 (Chloro) 2,3-dichloro1.3
Analog 3 (Fluoro) 3-fluoro0.82
Analog 4 (Chloro) 3-chloro0.43

Data adapted from Beck et al., Bioorg. Med. Chem., 2016.[3]

These data suggest that in this particular series of indenoisoquinolines, chlorine substitution tends to confer greater cytotoxic potency compared to fluorine substitution. For instance, the 3-chloro analog (Analog 4) exhibits approximately twice the activity of its 3-fluoro counterpart (Analog 3). This trend is even more pronounced in the 2,3-dihalo substituted analogs, where the dichloro-compound (Analog 2) is significantly more active than the difluoro-compound (Analog 1).

This enhanced activity of the chloro-substituted compounds could be attributed to several factors, including their increased lipophilicity, which may lead to better cell penetration, and their greater ability to form stabilizing halogen bonds within the Top1-DNA-drug ternary complex.

SAR_Comparison cluster_fluoro Fluoro-Substituted Isoquinolines cluster_chloro Chloro-Substituted Isoquinolines F_High_EN High Electronegativity F_Activity Generally Moderate Potency F_High_EN->F_Activity Alters pKa F_Small_Size Small Size (H-mimic) F_Small_Size->F_Activity Good steric fit F_Lower_Lipo Lower Lipophilicity F_Lower_Lipo->F_Activity F_Higher_Sol Higher Solubility F_Higher_Sol->F_Activity Cl_Mod_EN Moderate Electronegativity Cl_Activity Often Higher Potency Cl_Mod_EN->Cl_Activity Cl_Larger_Size Larger Size (Me-mimic) Cl_Larger_Size->Cl_Activity Potential for halogen bonding Cl_Higher_Lipo Higher Lipophilicity Cl_Higher_Lipo->Cl_Activity Enhanced cell permeability Cl_Lower_Sol Lower Solubility Cl_Lower_Sol->Cl_Activity

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, this section details the standard experimental protocols for assessing the anticancer activity of isoquinoline derivatives.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test isoquinoline derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (GI₅₀ or IC₅₀) is determined.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Isoquinoline Derivatives (Serial Dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate GI₅₀/IC₅₀ Values read_absorbance->analyze end End analyze->end

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Top1 by measuring the relaxation of supercoiled DNA.[7][8][9]

Step-by-Step Methodology:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, a reaction buffer, and purified human Top1 enzyme.

  • Compound Addition: The test isoquinoline derivatives are added to the reaction mixture at various concentrations. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band.

Conclusion

The choice between fluorine and chlorine as a substituent on the isoquinoline scaffold has a profound impact on the resulting biological activity. While both halogens can enhance the therapeutic potential of the parent molecule, the available evidence, particularly in the context of indenoisoquinoline-based anticancer agents, suggests that chlorine often confers superior potency. This is likely due to a combination of factors including increased lipophilicity and a greater propensity for halogen bonding. However, the higher solubility and smaller size of fluorine may be advantageous in other contexts, potentially leading to improved pharmacokinetic profiles or better target engagement in sterically constrained binding pockets. Ultimately, the optimal choice of halogen is context-dependent and must be determined empirically for each drug discovery program. This guide provides a foundational understanding to aid researchers in making more informed decisions in the design and development of next-generation isoquinoline-based therapeutics.

References

  • Beck, D. E., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Bioorganic & Medicinal Chemistry, 24(7), 1493-1506. [Link]
  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Kuttan, G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274151. [Link]
  • Beck, D. E., et al. (2016). Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons. Bioorganic & Medicinal Chemistry, 24(7), 1493-1506. [Link]
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Beck, D. E. (2016). Design, Synthesis, and Biological Evaluation of Novel Indenoisoquinolines as Potential Anticancer Agents. Purdue e-Pubs. [Link]
  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]
  • Shoemaker, R. H. (2006). Cytotoxic assays for screening anticancer agents. Statistical Methods in Medical Research, 15(3), 223-239. [Link]
  • Cushman, M., et al. (2012). Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. Journal of Medicinal Chemistry, 55(6), 2577-2588. [Link]
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • Pommier, Y., et al. (2018). Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors. Oncotarget, 9(46), 28096-28111. [Link]
  • Wnuk, S. F., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules, 28(19), 6835. [Link]
  • Cushman, M., et al. (2004). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of Medicinal Chemistry, 47(22), 5477-5488. [Link]
  • Kohlhagen, G., et al. (2008). Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity. Molecular Cancer Therapeutics, 7(5), 1187-1196. [Link]
  • Krishna, P., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Journal of Molecular Liquids, 396, 124036. [Link]
  • Pommier, Y. (2019). Topoisomerase Assays. Current Protocols in Pharmacology, 87(1), e63. [Link]
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • Lee, S., et al. (2022).
  • Zylka, M. J., et al. (2018). Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsilencing the dormant Ube3a gene associated with Angelman syndrome. Molecular Autism, 9, 45. [Link]
  • ResearchGate. (2025).
  • Wang, S., et al. (2013). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. International Journal of Molecular Sciences, 14(3), 6037-6053. [Link]
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

Sources

Introduction: The Strategic Role of Halogenation in Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Halogenated Isoquinolines for Researchers and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] A key strategy for optimizing these molecules is halogenation—the selective introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the isoquinoline framework. This modification is far from a simple steric alteration; it is a powerful tool to modulate a compound's physicochemical and biological properties.[4]

Halogenation can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[1] For instance, the high electronegativity of fluorine can alter the electronic properties of the isoquinoline ring, leading to enhanced interactions with enzyme active sites.[4] Furthermore, heavier halogens like chlorine and bromine can participate in halogen bonding, a noncovalent interaction that can stabilize drug-target complexes, thereby increasing potency.[5][6] This guide provides a comparative analysis of halogenated isoquinolines, supported by experimental data, to elucidate the critical structure-activity relationships that drive their therapeutic potential.

Comparative Analysis: Halogenation Effects on Biological Activity

The choice of halogen and its position on the isoquinoline ring can dramatically alter the compound's potency and selectivity against different biological targets. Below, we compare the performance of various halogenated isoquinolines in key therapeutic areas.

Anticancer Activity: Enhancing Topoisomerase I Inhibition

Indenoisoquinolines are a prominent class of topoisomerase I (Top1) inhibitors, which act by trapping the Top1-DNA cleavage complex, ultimately leading to cancer cell death.[7] Structure-activity relationship studies have shown that substituting the electron-withdrawing nitro group with halogens can maintain or even enhance potency while potentially improving the safety profile.[4][7]

A key strategy has been the replacement of a nitro group at the 3-position of indenoisoquinolines with fluorine or chlorine, which are considered metabolically stable bioisosteres.[7][8] While often less active initially, further structural modifications can significantly boost the activity of these halogenated analogs.[7] For example, adding a second halogen at the 2-position or fusing a dioxolane ring to the 8- and 9-positions has been shown to improve Top1 poisoning activity.[7]

Table 1: Comparative Cytotoxicity of Halogenated Indenoisoquinoline Topoisomerase I Inhibitors

Compound IDHalogen SubstitutionModificationsTarget Enzyme(s)IC50 (µM)Reference
29 3-ChloroHydroxyethylaminopropyl side chainTDP18.7[7]
29 3-ChloroHydroxyethylaminopropyl side chainTDP210.2[7]
30 3-FluoroHydroxyethylaminopropyl side chainTDP16.3[7][8]
30 3-FluoroHydroxyethylaminopropyl side chainTDP29.1[7][8]

Note: TDP1 and TDP2 are enzymes that repair DNA damage induced by Top1 poisons. Inhibiting these repair enzymes can enhance the efficacy of Top1 inhibitors.

The data indicates that specific side chains, such as the hydroxyethylaminopropyl group, can confer additional inhibitory activity against DNA repair enzymes like TDP1 and TDP2, presenting a dual-action approach to cancer therapy.[7][8] The slightly higher potency of the fluoro-substituted compound 30 against TDP1 compared to the chloro-substituted 29 highlights the subtle but significant impact of halogen choice.[7]

Antimicrobial Activity: Tuning the Spectrum of Action

Halogenation has also proven effective in developing novel isoquinoline-based antimicrobial agents.[9] A study on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that the introduction of different halogens could tune the compounds' activity against various bacterial and fungal strains.[9]

The results showed that halogenated phenyl and phenethyl carbamate derivatives exhibited the most remarkable and broad-range bactericidal activity.[9] Specifically, fluorophenylpropanoate ester 13 and halogenated phenyl carbamates 17 (fluoro) and 18 (chloro) were highly effective.[9] For antifungal activity, chlorinated derivatives such as chlorobenzoate ester 10 , chlorophenylpropanoate ester 14 , and chlorophenethyl carbamate 22 displayed the greatest potency.[9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Pyrimido-Isoquinolin-Quinones

Compound IDHalogen SubstitutionS. aureus (MRSA)S. aureus (MSSA)E. faecalisReference
33 4-Chloro-phenyl224[10]
34 4-Bromo-phenyl224[10]
35 4-Fluoro-phenyl244[10]
37 3-Bromo-phenyl>32>3216[10]
42 2-Bromo-phenyl244[10]

This data clearly demonstrates a strong positional effect. Compounds with halogen substitutions at the para (4-) or ortho (2-) position of the phenyl ring were significantly more active against Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA) than those with meta (3-) substitutions.[10] The similar high potency of the 4-chloro (33 ) and 4-bromo (34 ) derivatives suggests that for this scaffold, the position of the halogen is more critical than its size or electronegativity.[10]

Experimental Protocols: A Guide to Evaluating Halogenated Isoquinolines

The validation of any SAR study relies on robust and reproducible experimental protocols. The following are standard, self-validating methodologies for assessing the cytotoxic and apoptotic effects of novel compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines a compound's cytotoxic effect by measuring the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Principle: The yellow tetrazolium salt (MTT) is converted into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the halogenated isoquinoline derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control.[13]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compound concentration.[13]

Causality Behind Experimental Choices:

  • Why a 96-well plate? It allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Why a vehicle control? To ensure that the solvent used to dissolve the compound (e.g., DMSO) does not have a cytotoxic effect on its own.

  • Why measure absorbance at 570 nm? This is the wavelength at which the purple formazan product shows maximum absorbance.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis after treatment.[11][13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[11]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the isoquinoline derivative at the desired concentration and time.

  • Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11][13]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.[13]

Causality Behind Experimental Choices:

  • Why use both Annexin V and PI? This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

  • Why incubate in the dark? The FITC fluorophore is light-sensitive and can photobleach, reducing the signal.

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing complex relationships and processes in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Optimization A Scaffold Selection (Isoquinoline) B Halogen Substitution (F, Cl, Br) A->B C Chemical Synthesis B->C D In Vitro Assays (Cytotoxicity, Antimicrobial) C->D Test Compound Library E Determine IC50 / MIC D->E F Identify Lead Compound E->F G Analyze SAR Data (Positional & Halogen Effects) F->G Activity Data H Rational Redesign G->H H->B Iterative Improvement

Caption: A general workflow for the structure-activity relationship (SAR) analysis of halogenated isoquinolines.

Top1_Inhibition Top1 Topoisomerase I (Top1) Relaxes DNA Supercoils CleavageComplex Top1-DNA Cleavage Complex Transient Intermediate Top1->CleavageComplex Cleaves one DNA strand DNA Supercoiled DNA DNA->Top1 TrappedComplex Trapped Ternary Complex Re-ligation Blocked CleavageComplex->TrappedComplex HalogenatedIso Halogenated Indenoisoquinoline HalogenatedIso->CleavageComplex Intercalates & Binds CellDeath Apoptosis / Cell Death TrappedComplex->CellDeath Leads to DNA Damage

Caption: Mechanism of Topoisomerase I inhibition by halogenated indenoisoquinolines, leading to cancer cell death.

Conclusion and Future Directions

The strategic halogenation of the isoquinoline scaffold is a highly effective method for modulating biological activity. SAR studies consistently demonstrate that the type of halogen and its substitution pattern are critical determinants of potency and selectivity. For anticancer applications, fluorinated and chlorinated indenoisoquinolines have emerged as potent Top1 inhibitors, with the potential for reduced toxicity compared to their nitro counterparts.[4][7] In the antimicrobial realm, halogenation patterns can be tuned to target specific pathogens, with positional isomers showing markedly different activities.[9][10]

Future research should focus on exploring the role of less common halogens like bromine and iodine, particularly their capacity for strong halogen bonding to optimize drug-target interactions.[5] Combining halogenation with other medicinal chemistry strategies, such as the addition of side chains that target secondary pathways (e.g., DNA repair enzymes), represents a promising avenue for developing next-generation therapeutics with enhanced efficacy and novel mechanisms of action.

References

  • Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkuFWYGC6iV6UZAAUJ2ANkVGmrhtQogUprfrbkjTvAo1mfh-5TY31mY_VQMM5iaQfjH1rtEi5Zu42rF-TH7CHAGN4wYb2QAk9DvlRsXqYMs5vzzbeYurMIbvmphTofvfGIhYvYKsLE-MVE319Vgp4wE6pvR7fsyQQeyE2AUdlXu0dLa2MtA5TnGCs_x_7zPsYdt55dRDULXUAHzIb3ZwscCOLAv-wKse6CK9ZDp4rlHOBfzZnHi72-Jm_FX-06ww==]
  • Beck, D. E., et al. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmh1nt2GWYBFQ2bB3p68SHdqa0qO749TZlDt-i5Lo7FDTjr5NTcyiQ2BPYV5dckK8bFvrM7RrW-ZyJCDQ9ab25aeT386pRR8csl7wIB6lD3V8n1tRoAUi2b_hTsTmsDDAOzJ8DOzEMePTSLng=]
  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEln5AI8zwobLjMbOstuq-rx7WOdAsISaCzc_tfQu1Yc4qr9FyRFIhxDGGHqnXBqSmvVEsVMqkohytp4gfA-xq-TD12Yfue2hXH532WoafrlS2xNlw5f18_70TQVptkXwrwpjY1uQMTGZz4KOvei08ah6K-GY54-7pycNHredfdQPqcySPModcfSOhrXX1X4k6n4kOHW-7ePVTQ_vhwgF515Rbyfxc_KCfCyf93ggECbx676HQKSlTgok6EJZPwUrVCXBI6Gfg0Qi6WyFbhjgTYhEt6omjHg3yL59HNZ0xYRg==]
  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKcgCWuGdcA-Z_J2-a_wFIGjo04KB-eVFgPUByzZWyVM3VGcq2y5jokrcJng-RzIeD3KaU3DIIBXJSF0ZOerJezaiTVh0CEZWy63Snq82CcZyl9_ieCqV1NntyqQG0l42UKCwe]
  • Unveiling the Impact of Fluorination: A Comparative Analysis of 5,6-Difluoroisoquinoline and Isoquinoline's Biological Activ - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBi11ufC_19wIhoN4veHe3U6ZTNM6C36P1MEDmlkr_J_D03xU2f6x-yPE6HVu9rKblSXgSDzuiJMomEdy5mDxuht5w4uhD3yRxoUwRdqRjXUs4Zl_NNw2hQb2Wz7oFZoMpke_V4hZU7BPef6HvPMYxTLJx1UEkdkB412VnlIjfaf2Mjuyhe871pLzb5APy7uYHrmu0jjcjPKKRtpZdcAB9DrHqupV3U9cfKa7lAFh-nzvXoM8SdGVm0U-Up-AiOPJS5geQnkBtlfSIOhS5eLJoEus78wU68nsrZoyP]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7ixoqJZjggCLrWqeyBO2GAUNV6lfwKfbYqHwJfqALvpCim4v5QhhV1YfW9HYQCEMOe2yqPs9S-jfgEgBO8wxNukOfBPJQAeZJLXK_XVIp67QOpk-0g4EGkRTvCVzWUBKMZKNIjfdWNYfnAsswIJdna5tVUpXMyLkbqz6eyPVX6c4r9nJkeifiZSymegKXIfzEM_MGOKadPlmlW_qn3G7SKDS1fclwYF5y3gAwdg-KY1WdgJ9sSeEHWg3MPDZypugLw1tTUyXdACfre8lmW8WvUe717xRi8_1F_HQDmHwqvJtTTfilcUUIEjAVOz-cfEzQQf8b5sin6vD_4OSzd-p7O1LKGQQjZB9_965JNEe492tBvU6n8ADDQn-JpkUyg==]
  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2gyUizGkp2v61eNvudk_SBiukLaiLTMk_uGrRG6gM0mHLtRY0MUy7Nrw-1FPzs2C-1xxE1fZLUYal82rw4qZCvmc32x3shLzLZwZp5KcnbSnk1_3PQiNUFl33UKGYluI3xdsQ]
  • Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd1dfV8hMKli4ccZUJdAFwmRuhM19XJvi1e0YR9x6pc9CYsv3ln1nggKJh_jC3uSHsmM55xK1SxKxfHhdXV1Cba8t30W8eZ-b7qhGQdyQDFnT8IDQCtodXlMfI4v7bHUn20m1VT_pTfLO2xFM5mMGTzLrjGH5MaHL9fPNkIrTMcrQRp6rjeKP6yz2_2Q0uSZ0_KC_l9-ebLiCNzoev5mN1CZuvDCDyhoRzHDbnlI-i6yoyj5G4]
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0M1R0qhOtVps2OzNj7ICHXZQfSTtc7n5Ps805LvmnFXBSouKtYBVePq-1uQ7Icfgn2q4FwEIIe7_EXxeFzVI7Ij-UpEWjNVYoptUPL7f1ndzG1qsnOCCzyXg1QbBwuTk=]
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXRxCcDyQUrLYcxHiDxILvDDXy46SXgArx3ZTHFThG3xKnaI0LgI2NMR-AXuAuthRYKXswUWRQHMymCz_uzA__aqUn4YHf63iSDIZarIoraxdy4DF3MqDFYcPe8HeEniG9o0HL1wDKKdI2nk07hezM225M2t9uN8y7qpoNub7I6Oh03R61ClfEYgx_Ghxo1qe-bVIBJaNBuIqpSw7teTF8FZ_nYBavwLjcdmTchsAfyUlWfe_N]
  • structures of the halogenated compounds and their inhibition on human... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDjU4NIoWz7zTyGzNa24feNdur9754t_JlN7nifOd5Hae_rJgrdlIGMqNpOO0LGtl9R_Ahh57K7z8EWvMXt1S4l0NZL_Vuny9oM4YPX7ZpayIkbZ_bsxfdLkw7V7t5jo0f3bH-E1LAHar-PFv7sMbDP6bT05fAXaSPH-kXCF9Q1ISkmEYBz_rEh82oe-i5F5zt5zP2ozWkEIjNRV8jhXHWmMrnL0bQK1184ZY4UbxbR6Ie0HpMKZS9OL0vlrqGXpAUfxk=]
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0cKpaskAfJLXztSosD3LlKL_X1yOowG5Y6Ma_InrT_jw5jRXCw9o3CHOSohxBUKhq-pbX2IVBG7qWjOrJcUV98Udec37i0Sms_yHpJ0cKad-GFnlWpFGM2KdzKjx9RzThklZ-ACjukR_f0Lc=]
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlO1DRHtODk0-zr3fTK0Yhs5kjVleadM_-OJ8QsjF20QDXqyQz1gLp4_BqrYFNJUFp4WTbuK397-dmjf2CRl3y6-xsCxVOTgLYpAnTgEIE9YwigkTNZucp-hjIf7YB5zJWfE_SKw2-eGZNEgicFF3-qCWSFPMTbQd35UJNZYJbHAHYGBLhbJ1k2DWvaaNvUU_1WyTX3ZizuSQ-gggn02N8gUUpjOwxygf_5-70PerSqtpkEvM2Bkx9CH0_UQSUE5DQWWJXq964lCYpUvYwkITv6Q-Di3yzYKW9Z2XeRwJoxWTz7OueLv5kqkMPH9hbFtDCnA4PuQCt5yVnauFqQo-1wc_kamT8Us2xh99JI-ogxX6f_0O4AO14UepRzT85e_mAbVOEbUOWB3CKQAEFsQuh9ynR1Y0ev3WUPlLF_bNv4lFE-iDDYOMDoMKt21gJV00SiYWAZwmAu7KS28weZRUdpYZq6r9K-gKu9ZmLESxPetBdgU65lrEoWyNhXKv5prhP6fELk=]
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. [URL: https://vertexaisearch.cloud.google.
  • Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuR7m3jN-Za1VFl0jQ4Iv_oDO0vWiz1lRSXaqbuKmoFbzPvKVRUZsEqZK4KAMzFGhEb6jnRwFqfDhfNCNKIs5UsAtHUg4F0Hc5OoFQnZ4aUkxozW-qqeO6wFZPMpoW_riZhjw=]
  • Synthesis, reactivity and biological evaluation of novel halogenated tripentones - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxPYPejUYoWnZK33pKv6C4w4rcCcu7XdYoynHWtXuniSC0R8XTbU2aaQuZYmmf0japiUD02Y0pRsXXNgKMtxfy8xeLolRHhL6zvY8AYZkmwV1cM7fjZvGDhUF8bAqRh2k7aAek]
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCGQ5HjjX8-P6TmtHtbkMc3iywB_dW7xhvPKeixNKCuCtBGjO8sSWtv9j0OwM5v1nU1LseBUZegwTbwooHlIiwosqMP6q_WsUXwkmuhYriYabJaoUyWIY49s_mZ1gAQlFinA==]
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTsOo05DrsNc81SmLvVxKAHBiA7Ovl8OlLfXu17NGkpEwtpG9kDdLSNzIJNo4wkbDDU2QoRKBV0cUTcufZdx7A_OQrPuLym-AUtXiz2hKt1fGbuCsotBXREcbWNFJ5cNSD5UbY6-qwLL6tD3nFnSOLou_yFxmwKbSDuSfmOwhsfoRNouWbEYB5TiMlhxJPeTQLszegwShFGTzA5UXDaM5bPJIvl9nkURHxntvV1C7FtKZhNvkD2_lXhpWMehJ5LOfq_55QHyNp_1iiyZEXygtmCM-2C4_RgN6_1SZjILzpQCnxWzc8wlN47eTHfA==]
  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjDSh5TPs0v_d_Wz_m4z7rZk0AiOvphnm77hl3yRAvas0Sazxjoda2Y1m-R9cr04FreRkAjA5V4RlF17W-2GfrVFw5XOQFIlQ1OwNMGUTA4L2mcl9Y7O7eNr5RcC794kYHcBGK]
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Q2Xm31KV_K3zN7m5MKzpJkcmMsWZcrhT4tUyth37JGOUKcpYRTVlCfRWYQzJGt9beunLmLV1d6-1ovRWE6z51Wm14iOliXAB6IMoalahmTJlaKommYEG0NN7He4ONGBUfPUu]
  • Summary of antimicrobial activity of some classes of isoquinoline. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL22jS9L34Pno5I-YaTUJRtKDhjGopUu8TS2YvyriYHBFSsQYf-m_ASjw-dH2GoxF7o9sF5PZlTHVzTBYm1d9eutPZEUBDhpi9VeMxH6Bzr1jwDKkC9nvF0TVTHxKS-GoR1dL3tcTVmC1qIndZwbALv9WOmKfMX-GWx8cQArkVdaDzfNr39lDthXSU2z85lrqMimRG0RxJnScLTK_eGCPmKUYaApX2mN8mU5Gyylhi]
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmRCg6rmegWJDREaFhn4-_NzgRrRcIHia94AQrEGe2UXAV3cc79WqlkpEPtX03jnvHwpzWV6zJ7ItRTLhnZ5VO6J5HL3_S3KrmsguYz43Yl3e8ThciGbA-EHuP_Hss-Kif8Q==]
  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_RrJ0BVN0lztLlNgZcfwGVr3ek_mOCfqRRSVsvjB6wsoP3RIaxcIvQ1W1cXpCsFHSujG6DL7XZABGgFQ6nLgNLNIbSziYYg5aUDghfYPYKpwFRX8Q0ShW1i1LfqHCwlUsxvu]
  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRx-4RrToq07f2dafcYY_veJ4O6bLrGLbHcMqT_T9S5J98ABprRbbjU7fmrNrAJfaF1uoHLRpie2e3QrIEr__Xin2qoBjVlQxs6lKY24L2bS3GAaEqIW0JeO-jvP0ID4_bUq-iIenwuHkfAEbYQTI0BpR6pubbTBGfXS2Pfq0gNCt0W4xzcQuqhvWXJJyxvwLMfQbt4HOe96ZvUSyyi3OQ-5iNVw==]
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRoeXQax80PtueSJFqth_LWKubWs_vwULTjQGgDFxH1FuFQ3TIAwG-wlATp82j0xgZEXaJ9nfPgYePoxLBcTKtyYVQJR00IW7KeQn6_Jch-gli6O6gEsCROt23vkzJNmR24FN1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity of bioanalytical data is the bedrock upon which regulatory decisions on safety and efficacy are built. When quantitative data is generated across different laboratories, using varied analytical methodologies, or over an extended period, ensuring the interchangeability of this data is not just a matter of good scientific practice—it is a regulatory necessity. This guide provides an in-depth exploration of the principles and practices of cross-validation for analytical methods, moving beyond a simple recitation of guidelines to explain the causality behind experimental choices and to equip you with field-proven insights.

The Imperative of Cross-Validation: Why and When?

A fully validated analytical method provides a high degree of assurance that it will consistently produce results that are accurate and precise. However, when the context of sample analysis changes, a direct comparison of data generated under these different conditions is not scientifically sound without a formal assessment of their equivalence. Cross-validation is the empirical demonstration that two analytical methods, or the same method in different laboratories, produce comparable data.

According to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, cross-validation is required in the following scenarios:

  • Inter-laboratory comparison: When the same analytical method is used in different laboratories to analyze samples from a single study.[1][2]

  • Intra-study method comparison: When different analytical methods are used to measure a given analyte within the same study.

  • Inter-study data comparison: When data from different studies, which may have used different analytical methods, are to be combined or compared to support regulatory decisions.[3]

It is crucial to perform cross-validation in advance of analyzing study samples whenever possible.[4]

A Tale of Two Techniques: Chromatographic vs. Ligand-Binding Assays

The approach to cross-validation is not a "one-size-fits-all" endeavor. The underlying principles of the analytical techniques employed dictate the nuances of the experimental design.

FeatureChromatographic Assays (e.g., LC-MS/MS)Ligand-Binding Assays (e.g., ELISA)
Principle Separation based on physico-chemical properties followed by mass-based detection.Based on the specific binding of a ligand (e.g., an antibody) to the analyte.
Specificity High, based on chromatographic retention time and mass-to-charge ratio.Dependent on the specificity of the binding reagents; potential for cross-reactivity.
Calibration Curve Typically linear over a wide dynamic range.Often non-linear (e.g., 4- or 5-parameter logistic curve) with a narrower dynamic range.
Matrix Effects A significant concern, as co-eluting endogenous components can cause ion suppression or enhancement.[5][6]Can be affected by non-specific binding and interferences from the biological matrix.
Cross-Validation Focus Ensuring consistency in chromatography, ionization, and detection across sites/methods .Ensuring consistency of critical reagents (e.g., antibody lots), binding kinetics, and signal detection.

Experimental Design: A Self-Validating System

Sample Selection: The Cornerstone of a Representative Comparison

A combination of Quality Control (QC) samples and incurred samples (study samples from dosed subjects) should be utilized.

  • QC Samples: A minimum of three concentration levels (low, medium, and high) should be prepared in the relevant biological matrix. These should be analyzed in triplicate in each laboratory or by each method.

  • Incurred Samples: A minimum of 30 incurred samples spanning the concentration range of the study should be selected.[7] The use of incurred samples is critical as they represent the true complexity of study samples, containing metabolites and other endogenous compounds that are not present in spiked QCs.[8]

The Workflow of Cross-Validation

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Reporting Prep_Protocol Develop and Approve Cross-Validation Protocol Prep_Samples Prepare and Aliquot QC Samples (Low, Medium, High) Prep_Protocol->Prep_Samples Select_Incurred Select and Aliquot Incurred Samples (n≥30) Prep_Samples->Select_Incurred LabA_Analysis Lab A Analyzes QC and Incurred Samples Select_Incurred->LabA_Analysis Ship Samples under Controlled Conditions LabB_Analysis Lab B Analyzes QC and Incurred Samples Select_Incurred->LabB_Analysis Ship Samples under Controlled Conditions Data_Compilation Compile and Tabulate Concentration Data LabA_Analysis->Data_Compilation LabB_Analysis->Data_Compilation Statistical_Analysis Perform Statistical Analysis (Bland-Altman, Deming Regression) Data_Compilation->Statistical_Analysis Acceptance_Criteria Compare Results Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Final_Report Generate Cross-Validation Report Acceptance_Criteria->Final_Report

Caption: A typical workflow for inter-laboratory cross-validation.

Statistical Analysis and Acceptance Criteria: The Moment of Truth

While historical approaches often relied on Incurred Sample Reanalysis (ISR) acceptance criteria, the current regulatory landscape, particularly with the adoption of ICH M10, emphasizes a more nuanced statistical assessment of bias.[7][9]

Acceptance Criteria

For QC samples, the mean accuracy at each concentration level should be within ±15.0% of the nominal concentration for chromatographic assays and ±20.0% for ligand-binding assays. The precision (%CV) should not exceed 15.0% for chromatographic assays or 20.0% for ligand-binding assays.

For incurred samples, a common approach is to adopt the ISR acceptance criteria: at least 67% of the re-analyzed samples should have a percent difference between the two results within ±20% of their mean for chromatographic assays and ±30% for ligand-binding assays.[3][8][10]

Percent Difference Calculation:

(%Difference) = [(Result A - Result B) / mean(Result A, Result B)] * 100

Visualizing Agreement: The Bland-Altman Plot

The Bland-Altman plot is a powerful graphical tool for comparing two measurement techniques.[11][12][13][14] It plots the difference between the two measurements against their average. This allows for the visualization of any systematic bias and outliers.

BlandAltman Bland-Altman Plot cluster_plot Mean_Diff Mean Difference (Bias) Upper_LOA Upper Limit of Agreement (+1.96 SD) Mean_Diff->Upper_LOA Lower_LOA Lower Limit of Agreement (-1.96 SD) Mean_Diff->Lower_LOA Zero_Line Line of Perfect Agreement node1 node2 node3 node4 node5 node6

Caption: A conceptual Bland-Altman plot for visualizing method agreement.

Quantifying Bias: Deming Regression

Deming regression is a statistical method that accounts for errors in both the x and y variables, making it more suitable than standard linear regression for comparing two analytical methods.[15] It provides a more accurate estimate of the slope and intercept, helping to identify proportional and constant bias.

Hypothetical Case Study: Cross-Validation of an LC-MS/MS Method for "DrugX"

Scenario: A pivotal clinical trial requires the analysis of "DrugX" in human plasma at two different laboratories (Lab A - Reference, Lab B - Receiving). An inter-laboratory cross-validation is performed.

Experimental Protocol
  • Protocol Development: A detailed cross-validation protocol is authored and approved by both laboratories, outlining the experimental design, sample analysis procedures, and acceptance criteria.

  • Sample Preparation:

    • QC samples are prepared at Lab A at concentrations of 10 ng/mL (Low), 100 ng/mL (Medium), and 800 ng/mL (High).

    • Thirty incurred plasma samples from the clinical study are selected, covering a range of observed concentrations.

    • All samples are aliquoted and stored at -70°C.

  • Sample Shipment and Analysis:

    • Aliquots of QC and incurred samples are shipped on dry ice to Lab B.

    • Both labs analyze the samples in triplicate on three separate days using their respective validated LC-MS/MS methods.

  • Data Analysis:

    • The mean concentrations for each sample are calculated for both labs.

    • The data is tabulated, and statistical analysis, including the calculation of percent difference, Bland-Altman plot, and Deming regression, is performed.

Data Presentation

Table 1: Cross-Validation of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)% DifferenceAccuracy Lab A (% Bias)Accuracy Lab B (% Bias)
Low1010.29.8-3.96%+2.0%-2.0%
Medium100101.5103.0+1.47%+1.5%+3.0%
High800795.0810.0+1.87%-0.6%+1.3%

Table 2: Cross-Validation of Incurred Samples (Representative Data)

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
IS-0125.624.825.2-3.17%
IS-02150.2155.8153.0+3.66%
IS-03540.8525.1532.95-2.95%
...............
IS-30890.1915.4902.75+2.80%

In this hypothetical dataset, 28 out of 30 incurred samples (93.3%) showed a percent difference within ±20%, meeting the acceptance criteria.

Troubleshooting Failed Cross-Validations: A Root Cause Analysis Approach

A failed cross-validation necessitates a thorough investigation to identify the root cause and implement corrective actions.[16][17][18][19]

Troubleshooting cluster_causes Potential Root Causes cluster_actions Corrective Actions Failure Cross-Validation Failure Method_Discrepancy Subtle Differences in Method Execution Failure->Method_Discrepancy Reagent_Variability Different Lots of Critical Reagents Failure->Reagent_Variability Matrix_Effects Differential Matrix Effects Between Labs Failure->Matrix_Effects Sample_Handling Inconsistent Sample Handling/Storage Failure->Sample_Handling Review_SOPs Joint Review and Harmonization of SOPs Method_Discrepancy->Review_SOPs Standardize_Reagents Use of a Single Lot of Critical Reagents Reagent_Variability->Standardize_Reagents Investigate_Matrix Conduct Specific Matrix Effect Experiments Matrix_Effects->Investigate_Matrix Audit_Handling Audit Sample Handling and Storage Procedures Sample_Handling->Audit_Handling

Caption: A root cause analysis workflow for troubleshooting failed cross-validations.

Conclusion: Ensuring Data Integrity Across the Drug Development Lifecycle

Cross-validation of analytical methods is a critical, non-negotiable step in ensuring the reliability and comparability of bioanalytical data. By understanding the underlying principles, designing robust experiments, and employing appropriate statistical tools, researchers and drug development professionals can have confidence in the integrity of their data, ultimately supporting the delivery of safe and effective medicines to patients. This guide provides a framework for a scientifically sound and regulatory-compliant approach to cross-validation, empowering you to navigate the complexities of modern drug development with confidence.

References

  • Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(5), 1145–1154.
  • Pharmacokinetic and Biomarker Method Development Report. Division of Cancer Prevention.
  • Incurred Sample Reanalysis. Charles River.
  • Bioanalytical Methods Templates. U.S. Food and Drug Administration.
  • ICH M10: Bioanalytical Method Validation. (2019). European Medicines Agency.
  • Incurred sample reanalysis: Adjusted procedure for sample size calculation. (2017). Bioanalysis, 9(21), 1719-1726.
  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA Laboratories.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2025). Bioanalysis.
  • Method Comparison | Bland-Altman Plot | Deming Regression. NCSS.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PubMed.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(5), 1145–1154.
  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2005). ResearchGate.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024).
  • Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. (2001). PubMed.
  • Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. (2021). YouTube.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules, 25(18), 4153.
  • Practical Bioanalytical Method Validation by LC-MS/MS. ASMS.
  • Learning from issues in assay cross-validation / method transfers. SlideShare.
  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2013). Journal of Analytical & Bioanalytical Techniques.
  • Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein: Implications for the Assessment of Bioavailable Vitamin D Concentrations across Genotypes. (2016). PLoS ONE, 11(3), e0152401.
  • Bland-Altman plot. MedCalc Statistical Software Manual.
  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (2003). PubMed.
  • Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes. (2022). Frontiers in Endocrinology, 13, 966016.
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation.
  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. (2021). Taylor & Francis Online.
  • Immunoassays or LC-MS/MS?. Uppsala University.
  • Understanding Bland Altman analysis. (2015). Biochemia Medica, 25(2), 141–152.
  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2021). Digital.CSIC.
  • Bland-Altman Plot [Simply explained]. (2023). YouTube.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science, 13(08), 001-011.
  • Understanding Bland Altman analysis. (2015). ResearchGate.
  • Application of machine learning in combination with mechanistic modeling to predict plasma exposure of small molecules. (2023). Frontiers in Pharmacology, 14, 1243179.
  • 5 Root Cause Analysis Examples That Shed Light on Complex Issues. (2024). SafetyCulture.
  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). bioRxiv.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2015). Journal of Pharmaceutical and Biomedical Analysis, 102, 35-42.
  • Comparison between Lab Variability and in silico Prediction Errors for the Unbound Fraction of Drugs in Human Plasma. (2018). ResearchGate.
  • Why root cause analysis often fails and how to fix it. (2025). DEKRA.
  • The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental validation. (2024). bioRxiv.
  • A guide to human error in Root Cause Analysis. (2025). Scilife.
  • The problem with root cause analysis. (2016). BMJ Quality & Safety, 25(6), 378–381.
  • Six Root Cause Analysis Bad Practices (Worst Practices). (2021). TapRooT®.

Sources

A Comparative Guide to Functional Group Identification in Derivatives: The Role of FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of functional groups within chemical derivatives is a cornerstone of molecular characterization, quality control, and formulation development. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) Spectroscopy stands out as a rapid, versatile, and powerful tool. This guide provides an in-depth technical comparison of FTIR with other key analytical methods, grounded in experimental insights and best practices to empower you in your analytical workflows.

The Power of Vibrational Spectroscopy: Understanding the FTIR Advantage

FTIR spectroscopy is a non-destructive analytical technique that provides a molecular "fingerprint" of a sample by measuring its absorption of infrared light.[1][2] The fundamental principle lies in the interaction of infrared radiation with the vibrations of chemical bonds within a molecule.[3] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in an absorption peak in the FTIR spectrum.

Each type of bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, making the resulting spectrum a unique signature of the functional groups present.[3][4] This "fingerprinting" capability is what makes FTIR an indispensable tool for the qualitative analysis of organic and inorganic compounds.[4]

FTIR_Workflow cluster_instrument FTIR Spectrometer cluster_processing Data Processing IR_Source Infrared Source Interferometer Interferometer IR_Source->Interferometer Sample Sample Interferometer->Sample Detector Detector Sample->Detector Computer Computer Detector->Computer Fourier_Transform Fourier Transform Computer->Fourier_Transform Spectrum FTIR Spectrum Fourier_Transform->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Caption: A simplified workflow of an FTIR experiment.

A Practical Guide to FTIR Analysis of Derivatives: Experimental Protocols

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. The decision depends on the physical state of the derivative (solid, liquid, or gas) and the specific information required.

Experimental Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular technique for both solid and liquid samples due to its minimal sample preparation requirements.[5][6][7]

Principle: An infrared beam is passed through a crystal with a high refractive index (e.g., diamond, zinc selenide, or germanium).[5][6] The beam is totally internally reflected at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[6][7][8] The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth to remove any residues from previous analyses.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the crystal and the surrounding atmosphere.

  • Sample Application:

    • Solids: Place a small amount of the solid derivative directly onto the ATR crystal.

    • Liquids: Place a drop of the liquid derivative onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.[5]

  • Data Acquisition: Collect the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Protocol 2: Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional technique for analyzing solid samples.

Principle: The solid sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder.[9][10][11] KBr is transparent to infrared radiation in the mid-IR region.[9] The mixture is then pressed under high pressure to form a thin, transparent pellet through which the infrared beam can pass.[9][12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid derivative and 100-200 mg of dry, spectroscopy-grade KBr powder.[11]

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[9][12]

  • Background Spectrum: Record a background spectrum of a pure KBr pellet to account for any absorbed moisture or other impurities in the KBr.[11]

  • Data Acquisition: Place the sample pellet in the spectrometer's sample holder and collect the FTIR spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Sampling_Decision_Tree Start Start: Analyze Derivative Sample SampleState What is the physical state of the sample? Start->SampleState SolidAnalysis Is minimal sample prep desired? SampleState->SolidAnalysis Solid LiquidAnalysis Is the sample volatile? SampleState->LiquidAnalysis Liquid Gas_Cell Use Gas Cell SampleState->Gas_Cell Gas ATR_Solid Use ATR-FTIR SolidAnalysis->ATR_Solid Yes KBr_Pellet Use KBr Pellet Method SolidAnalysis->KBr_Pellet No ATR_Liquid Use ATR-FTIR LiquidAnalysis->ATR_Liquid No Transmission_Cell Use Transmission Cell LiquidAnalysis->Transmission_Cell Yes

Caption: Decision tree for selecting an FTIR sampling technique.

Interpreting the Spectrum: A Systematic Approach

An FTIR spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups. These peaks are generally sharp and well-defined, making them highly useful for identification.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorption bands arising from bending vibrations and skeletal vibrations of the molecule as a whole. While difficult to interpret from first principles, this region is unique to each molecule and serves as a "fingerprint" for identification by comparison with reference spectra.

Characteristic FTIR Absorption Frequencies of Common Functional Groups in Derivatives
Functional GroupClass of CompoundCharacteristic Absorption (cm⁻¹)Intensity
O-HAlcohols, Phenols (free)3584-3700Medium, Sharp
O-HAlcohols, Phenols (H-bonded)3200-3550Strong, Broad
O-HCarboxylic Acids2500-3000Strong, Very Broad
N-HAmines, Amides3300-3500Medium
C-HAlkanes2850-2960Strong
C-HAlkenes3010-3100Medium
C-HAromatics3030Variable
C≡CAlkynes2100-2260Variable
C≡NNitriles2220-2260Medium
C=OAldehydes1690-1740Strong
C=OKetones1680-1750Strong
C=OEsters1735-1750Strong
C=OCarboxylic Acids1710-1780Strong
C=OAmides1630-1690Strong
C=CAlkenes1620-1680Variable
C=CAromatics1500-1700Medium
C-OAlcohols, Ethers, Esters, Carboxylic Acids1000-1300Strong
N-ONitro Compounds1490-1570 & 1300-1390Strong

FTIR in Action: Case Studies in Pharmaceutical Derivative Analysis

Case Study 1: Characterization of Pharmaceutical Co-crystals and Salts

The formation of co-crystals and salts is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs). FTIR spectroscopy is a valuable tool for characterizing these new solid forms. The formation of hydrogen bonds between the API and the coformer or salt former leads to distinct shifts in the vibrational frequencies of the involved functional groups.[13] For instance, the C=O stretching vibration of a carboxylic acid at ~1700 cm⁻¹ will show significant changes upon salt formation.[13]

In a study of indomethacin-saccharin co-crystals, FTIR spectra clearly distinguished the co-crystal from a simple physical mixture.[14] The C=O stretching bands of indomethacin shifted to different wavenumbers in the co-crystal, indicating the formation of new hydrogen bonds.[14]

Case Study 2: Monitoring Drug Degradation

FTIR spectroscopy can be effectively used to monitor the degradation of pharmaceutical derivatives.[15] Degradation often involves the formation of new functional groups or the alteration of existing ones, which can be readily detected by FTIR. For example, the hydrolysis of an ester derivative would lead to the appearance of a broad O-H stretching band from the resulting carboxylic acid and alcohol. A study on the forced degradation of ziprasidone using 0.1N HCl showed the appearance of a new peak at 1718.13 cm⁻¹, indicating the formation of a ketone functional group as a degradation product.[15]

A Comparative Analysis: FTIR vs. Other Key Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary information from other analytical techniques.

FTIR vs. NMR Spectroscopy

FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy are highly complementary.[4][16][17] FTIR excels at rapidly identifying the presence or absence of specific functional groups, while NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.[4][16][17]

FeatureFTIR SpectroscopyNMR Spectroscopy
Information Obtained Functional groups, molecular vibrations[16]Detailed molecular structure, atom connectivity, stereochemistry[16]
Principle Absorption of infrared radiation[16]Nuclear spin transitions in a magnetic field[4]
Sample Type Solids, liquids, gases[16]Primarily liquids and solutions[16]
Sensitivity Generally high for polar functional groupsVaries by nucleus, can be lower for some nuclei
Speed Fast (seconds to minutes)Slower (minutes to hours)
Cost Relatively lowHigh

A study utilizing a machine-learning approach demonstrated that combining FTIR and NMR spectral data significantly improves the accuracy of functional group identification, outperforming models trained on a single type of spectroscopy.[18][19]

FTIR vs. Raman Spectroscopy

FTIR and Raman spectroscopy are both vibrational spectroscopy techniques and are often considered complementary.[1][20] FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of monochromatic light (usually from a laser).[1][2]

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle IR absorptionInelastic light scattering
Sensitivity to Functional Groups Strong signals for polar bonds (e.g., C=O, O-H)[21]Strong signals for symmetric, non-polar bonds (e.g., C=C, C-S)[21]
Aqueous Samples Water has strong IR absorption, which can interfere with the spectrumWater is a weak Raman scatterer, making it ideal for aqueous samples[2][21]
Fluorescence Not affected by fluorescenceCan be affected by sample fluorescence
Spatial Resolution LowerHigher, allowing for microscopic analysis[21]
FTIR vs. Mass Spectrometry

FTIR and Mass Spectrometry (MS) provide different but complementary structural information.[22][23][24] FTIR identifies the functional groups present in a molecule, while MS determines the molecular weight and provides information about the molecule's fragmentation pattern, which can be used to deduce its structure.[22][23][24] The combination of these two techniques is a powerful approach for the structural elucidation of unknown compounds.[24][25]

FeatureFTIR SpectroscopyMass Spectrometry
Information Obtained Functional groupsMolecular weight, elemental composition, fragmentation patterns[23]
Principle Molecular vibrationsMass-to-charge ratio of ions[23]
Sample Destruction Non-destructiveDestructive[23]
Hyphenation Can be hyphenated with GC (GC-FTIR)Commonly hyphenated with GC (GC-MS) and LC (LC-MS)

Conclusion: Integrating FTIR into Your Analytical Workflow

FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of functional groups in chemical derivatives. Its speed, versatility, and relatively low cost make it an ideal first-line analytical technique in research, development, and quality control settings. While it may not provide the complete structural elucidation of a complex molecule on its own, its strength lies in its ability to quickly confirm the presence or absence of key functional groups, monitor chemical reactions, and characterize different solid forms of pharmaceutical compounds.

By understanding its principles, mastering its experimental techniques, and recognizing its complementary relationship with other analytical methods like NMR, Raman, and Mass Spectrometry, researchers can effectively integrate FTIR into their workflows to accelerate the characterization and development of new chemical entities.

References

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?
  • Patsnap. (2022, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • Kim, S., et al. (2021). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega.
  • Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
  • Kim, S., et al. (2021). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega.
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • Riyanto, et al. (2016). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. IOSR Journal of Pharmacy and Biological Sciences.
  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • European Pharmaceutical Review. (2022, October 4). Validating FTIR for rapid cleaning verification.
  • Chemistry LibreTexts. (2024, May 9). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy.
  • Elnagar, K., et al. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. Egyptian Journal of Chemistry.
  • Puranik, M. P., et al. (2024). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance.
  • Pereira, E., et al. (2024). Analytical method development and validation for quantification of uranium by Fourier Transform Infrared Spectroscopy (FTIR) for routine quality control analysis.
  • ResearchGate. (n.d.). A The experimental setup for attenuated total reflection infrared spectroscopy (ATR-FTIR) using linear polarized light.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Al-Dharrab, A. A., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceuticals.
  • ResearchGate. (2025, August 9). Salt or cocrystal of salt? Probing the nature of multicomponent crystal forms with infrared spectroscopy.
  • Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.
  • Zhang, Y., et al. (2021). Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations. Analytical Chemistry.
  • ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs.
  • ResearchGate. (n.d.). The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids.
  • ACS Publications. (2024, May 28). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging.
  • ResearchGate. (2025, August 9). Simultaneous DSC-FTIR microspectroscopy used to screen and detect the co-crystal formation in real time.
  • S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy.
  • Rocky Mountain Labs. (2023, October 20). Difference between FTIR and Raman Spectroscopy.
  • AZoM. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
  • Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational.
  • Garbacz, P., et al. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. Molecules.
  • de Souza, A. C. F., et al. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Brazilian Journal of Pharmaceutical Sciences.
  • The Organic Chemistry Tutor. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry.
  • Al-Alwani, M. A. M., et al. (2020). First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. F1000Research.
  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS.
  • Al-Okbi, S. Y., et al. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Future Journal of Pharmaceutical Sciences.
  • Ziemann, P. J., et al. (2020). Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements. Aerosol Science and Technology.
  • ResearchGate. (2020, March 10). (PDF) First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets.

Sources

A Comparative Guide to the Electronic Properties of 3-Chloro-6-fluoroisoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities, including antitumor and anti-inflammatory properties.[1][2][3] The electronic character of the isoquinoline ring system is a critical determinant of its function, influencing its reactivity, intermolecular interactions, and ultimately, its pharmacological or material properties. The introduction of substituents, particularly halogens, provides a powerful strategy to modulate these electronic properties through a combination of inductive and resonance effects.[4][5]

This guide provides an in-depth comparison of the electronic properties of 3-Chloro-6-fluoroisoquinoline against key analogs: the parent isoquinoline, 3-chloroisoquinoline, and 6-fluoroisoquinoline. By dissecting the influence of these specific halogen substitutions, we aim to provide researchers and drug development professionals with a clear understanding of the structure-property relationships that govern the behavior of this important class of molecules.

Core Electronic Descriptors: A Framework for Comparison

To objectively compare these compounds, we will focus on three fundamental electronic descriptors that can be reliably determined through computational chemistry, a widely accepted approach for analyzing molecular properties.[6][7][8]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule.[9] It is an invaluable tool for predicting chemical reactivity, with electron-rich regions (negative potential, typically colored red) indicating sites for electrophilic attack, and electron-poor regions (positive potential, blue) indicating sites for nucleophilic attack.[9][10]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[11] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[12][13]

  • Dipole Moment (μ): The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge.[14] It significantly influences a molecule's solubility, boiling point, and its ability to engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which are crucial for drug-receptor binding.[15][16]

Comparative Analysis: The Impact of Halogen Substitution

The introduction of chlorine at the C3 position and fluorine at the C6 position on the isoquinoline ring system induces significant and distinct changes in the electronic landscape. While experimental data for this compound is not consolidated, we can infer its properties based on extensive computational studies on analogous halogenated heterocyclic systems.[8][15][17][18]

Molecular Structures for Comparison
Compound NameStructure
Isoquinoline (Baseline)C9H7N
3-ChloroisoquinolineC9H6ClN[19]
6-FluoroisoquinolineC9H6FN
This compoundC9H5ClFN[20]
Predicted Trends in Electronic Properties

The following table summarizes the anticipated trends based on the known electronic effects of halogen substituents. Chlorine and fluorine are both electronegative and exert a strong electron-withdrawing inductive effect (-I). They also possess lone pairs that can participate in a weaker, electron-donating resonance effect (+M), which is generally more pronounced for fluorine than chlorine.

PropertyIsoquinoline (Baseline)3-Chloroisoquinoline6-FluoroisoquinolineThis compound (Target)
HOMO Energy Highest (Least Stable)Lowered due to -I effect of ClLowered due to strong -I effect of FSignificantly Lowered (Most Stable) due to combined -I effects
LUMO Energy HighestSignificantly Lowered; Cl at C3 enhances electrophilicity of the pyridine ringLowered; F at C6 influences the benzene ring more directlySignificantly Lowered; Combined effects make the molecule a better electron acceptor
HOMO-LUMO Gap (ΔE) Largest (Least Reactive)Reduced, increasing reactivityReduced, increasing reactivitySmallest (Most Reactive); The combined electron-withdrawing nature narrows the gap
Dipole Moment (μ) Moderate (~2.0 D)[7]Increased; The C-Cl bond introduces a significant dipole vectorIncreased; The highly polar C-F bond introduces a strong dipole vectorHighest; Vectorial addition of C-Cl and C-F dipoles leads to a large net molecular polarity
MEP Negative Region (Vmin) Primarily on N atomNegative potential on N is reduced due to -I effect. A region of negative potential may be associated with the Cl atom.Negative potential on N is significantly reduced. The region around the F atom will show negative potential.Negative potential on N is most reduced. Distinct negative regions are expected around both the F and Cl atoms.
Discussion of Electronic Effects
  • Isoquinoline: The parent molecule has its primary site of nucleophilic character (negative MEP) located on the nitrogen atom due to its lone pair of electrons.[7]

  • 3-Chloroisoquinoline: The introduction of a chlorine atom at the C3 position, adjacent to the nitrogen, has a profound impact. The strong electron-withdrawing inductive effect of chlorine pulls electron density away from the ring, lowering both HOMO and LUMO energy levels.[5][8] This makes the entire molecule more electron-deficient and reduces the basicity of the nitrogen atom. The C3 position is particularly sensitive to nucleophilic substitution in isoquinolines.[21]

  • 6-Fluoroisoquinoline: Fluorine is the most electronegative element, exerting the strongest inductive effect.[22] Placing it at the C6 position on the carbocyclic ring primarily influences the electronic distribution in that ring. While it still lowers the HOMO and LUMO energies, its effect on the nitrogen's basicity is less direct than a C3 substituent. Fluorine substitution is known to significantly alter molecular properties and can enhance binding affinity in drug candidates.[23][24][25]

  • This compound: This analog experiences the synergistic electron-withdrawing effects of both halogens. The combined inductive pull drastically lowers the energy of the frontier orbitals, leading to the smallest predicted HOMO-LUMO gap. This suggests that this compound is likely the most chemically reactive and the best electron acceptor among the compared molecules. The dipole moment is expected to be the largest, which could enhance its solubility in polar solvents and its participation in dipole-driven intermolecular interactions. The MEP will likely show a highly electron-deficient heterocyclic ring, with the most negative potentials localized around the two halogen atoms.

Methodologies for Characterization

The accurate determination of these electronic properties relies on robust computational and experimental protocols.

Protocol 1: Computational Analysis via Density Functional Theory (DFT)

DFT has become a standard tool for reliably predicting the electronic properties of molecules.[6][26]

Objective: To calculate the optimized molecular geometry, MEP, frontier orbital energies, and dipole moment of isoquinoline and its analogs.

Step-by-Step Methodology:

  • Structure Drawing: Draw the 2D structure of the molecule (e.g., this compound) in a molecular modeling software (e.g., GaussView 6.0).

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints.

    • Causality: This step is crucial to find the lowest energy conformation of the molecule, which is the most representative structure for subsequent property calculations.

    • Recommended Method: B3LYP functional with a 6-311++G(d,p) basis set.[6] This combination provides a good balance of accuracy and computational cost for organic molecules.[6][8]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation:

    • From the output of the frequency calculation, extract the final dipole moment.

    • The energies of the HOMO and LUMO orbitals are also directly available in the output file.

  • MEP Surface Generation:

    • Using the optimized coordinates, generate a molecular electrostatic potential map.

    • Causality: This visualizes the charge distribution and provides immediate insight into reactive sites. The isovalue for the surface is typically set around 0.0004 a.u. to represent the van der Waals surface.[10]

G cluster_input Input Phase cluster_calc DFT Calculation Engine (e.g., Gaussian) cluster_output Output & Analysis mol_struct 1. Molecular Structure Input geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_struct->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Validation Step) geom_opt->freq_calc Optimized Geometry prop_calc 4. Single Point Energy & Property Calculation freq_calc->prop_calc Validated Minimum homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo dipole Dipole Moment prop_calc->dipole mep MEP Surface prop_calc->mep G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis sample Dissolve Compound in UV-transparent solvent spectrometer Record Absorbance vs. Wavelength (λ) sample->spectrometer find_onset Identify Absorption Edge (λ_onset) spectrometer->find_onset calculate_gap Calculate Gap: E = 1240 / λ_onset find_onset->calculate_gap result Optical HOMO-LUMO Gap (eV) calculate_gap->result

Caption: Experimental workflow for determining the optical HOMO-LUMO gap.

Conclusion and Outlook

The electronic properties of isoquinoline derivatives are highly tunable through halogen substitution. The analysis indicates a clear trend: increasing halogenation with electronegative atoms like chlorine and fluorine progressively lowers the frontier molecular orbital energies, reduces the HOMO-LUMO gap, and increases the molecular dipole moment.

Specifically, This compound is predicted to be the most electron-deficient and polar analog in this comparative set. This heightened reactivity and polarity can have significant implications:

  • For Drug Development: The electron-deficient nature could alter metabolic pathways or enhance specific interactions with biological targets. The strong dipole moment may improve solubility or influence cell membrane permeability.

  • For Materials Science: The small HOMO-LUMO gap suggests potential applications in organic electronics, where such properties are desirable for developing efficient semiconductor materials. This guide underscores the importance of a systematic, comparative approach to understanding structure-property relationships. By combining robust computational predictions with targeted experimental validation, researchers can rationally design novel isoquinoline-based compounds with tailored electronic properties for a wide range of scientific applications.

References

  • Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • Assessing electronic properties of desymmetrized heterocyclic patterns: towards tuning small molecules for photovoltaic applications. MRS Advances, Cambridge Core.
  • Molecular electrostatic potential plotted for compounds (a) 1, (b) 2,... ResearchGate.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH).
  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes. National Institutes of Health (NIH).
  • Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos. National Institutes of Health (NIH).
  • A STUDY OF THE ELECTRONIC PROPERTIES OF SOME HETEROCYCLIC COMPOUNDS AND THE THERMAL DECOMPOSITION OF METHYLATED THIOBUTYROLACTONES. ScholarBank@NUS.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. PubMed Central.
  • The molecular electrostatic potential energy surface of the studied dye molecules ranges in isovalue 0.02. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. PubMed.
  • Molecular electrostatic potential map of the compound 2 (iso value: 0.0004). ResearchGate.
  • How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors?. The Journal of Physical Chemistry B - ACS Publications.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI.
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate.
  • Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. ResearchGate.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Publishing.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. National Institutes of Health (NIH).
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate.
  • 3-Chloroisoquinoline. PubChem - NIH.
  • This compound (C9H5ClFN). PubChemLite.
  • Dipole Moment. Honeywell.
  • The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.
  • HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate.
  • A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health (NIH).
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark.
  • Isoquinoline. Wikipedia.
  • Dipole Moment Studies in some Substituted Anilines with Alcohols. ResearchGate.
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate.
  • 3-Chloroquinoline. PubChem - NIH.

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 3-Chloro-6-fluoroisoquinoline, a key intermediate in pharmaceutical synthesis. We will explore various stationary and mobile phase combinations, offering experimental data to support the selection of an optimal, validated method. This document serves as a practical resource, grounded in established chromatographic theory and regulatory expectations.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yield, and, most critically, introducing toxic or therapeutically inactive species into the final active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA mandate stringent purity control for all starting materials and intermediates. HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

This guide will compare two common reversed-phase HPLC (RP-HPLC) methods, highlighting the rationale behind method development and the interpretation of results.

Experimental Design: A Tale of Two Columns

The choice of a stationary phase is the most critical parameter in RP-HPLC method development. We will compare the performance of a traditional C18 column with that of a Phenyl-Hexyl column for the analysis of this compound. The rationale for this comparison is based on the analyte's structure: a planar aromatic system with polar chloro and fluoro substituents.

  • C18 (L1 packing): This is the most common reversed-phase packing, offering excellent hydrophobic retention. Its mechanism is primarily based on van der Waals interactions between the analyte and the long alkyl chains.

  • Phenyl-Hexyl (L11 packing): This stationary phase provides an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinoline ring of the analyte, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic and unsaturated compounds.

Analyte and Reagents
  • Analyte: Synthesized this compound (presumed to have potential process-related impurities).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (FA) and trifluoroacetic acid (TFA) for pH control and improved peak shape.

HPLC Methodologies: A Step-by-Step Protocol

Sample Preparation

A robust and reproducible sample preparation protocol is the foundation of accurate analysis.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

Method 1: The C18 Workhorse

This method utilizes a standard C18 column, a common starting point for purity analysis of small molecules.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on UV absorbance scan of the analyte)

  • Injection Volume: 10 µL

Method 2: The Phenyl-Hexyl Alternative

This method explores the alternative selectivity offered by a Phenyl-Hexyl stationary phase.

  • Column: Phenomenex Kinetex® Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-14 min: 90% B

    • 14.1-17 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Rationale for Method Differences: The use of TFA in Method 2 is a common strategy to improve peak shape for nitrogen-containing heterocycles by acting as an ion-pairing agent. The slightly higher flow rate and temperature are chosen to optimize the separation on the Phenyl-Hexyl column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report Method_Validation cluster_validation ICH Q2(R1) Validation Parameters specificity Specificity validated_method Validated Method for Routine Use specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod LOD lod->validated_method loq LOQ loq->validated_method robustness Robustness robustness->validated_method developed_method Optimized HPLC Method (Phenyl-Hexyl) developed_method->specificity developed_method->linearity developed_method->accuracy developed_method->precision developed_method->lod developed_method->loq developed_method->robustness

Caption: Key Parameters for HPLC Method Validation according to ICH Q2(R1).

A brief overview of the validation parameters for the chosen Phenyl-Hexyl method would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This is typically done by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50% to 150% of the working concentration).

  • Accuracy: Determining the closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit in mobile phase).

Conclusion and Recommendations

For the purity assessment of synthesized this compound, the HPLC method employing a Phenyl-Hexyl stationary phase with a TFA-modified mobile phase (Method 2) is demonstrably superior to the standard C18 approach. It provides better resolution for a key impurity, improved peak symmetry, and higher overall efficiency, leading to a more accurate and reliable purity determination.

It is strongly recommended that this method be subjected to a full validation study as per ICH Q2(R1) guidelines before its implementation in a regulated quality control environment. This ensures the method is robust, reliable, and fit for its intended purpose of guaranteeing the quality of this critical pharmaceutical intermediate.

References

  • Source: U.S.
  • Title: The role of HPLC in pharmaceutical analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
  • Title: The role of trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC) Source: LCGC North America URL:[Link]
  • Title: Resolution in Chromatography Source: Chemistry LibreTexts URL:[Link]
  • Title: Q2(R1)

A Researcher's Guide to Benchmarking the Cytotoxicity of New Derivatives Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapies, the preclinical evaluation of novel chemical entities is a critical endeavor. A pivotal step in this process is the rigorous assessment of a new derivative's cytotoxic potential, benchmarked against established anticancer agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cytotoxicity studies with scientific integrity. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data analysis and visualization, ensuring your findings are robust, reproducible, and readily comparable to the gold standards in the field.

The Imperative of Standardized Benchmarking

Before embarking on the synthesis of numerous analogs, a standardized and well-controlled biological evaluation is paramount. Comparing a novel compound's cytotoxic activity to that of known anticancer drugs provides an essential context for its potential. This comparative approach allows for an early assessment of potency and selectivity, guiding further medicinal chemistry efforts. Without such benchmarks, a derivative's cytotoxic profile exists in a vacuum, making it challenging to gauge its therapeutic promise.

Foundational Elements of a Robust Cytotoxicity Study

A credible benchmarking study is built upon a foundation of carefully selected biological and chemical components. The choices made at this stage will profoundly influence the quality and interpretability of the data.

Selecting the Right Cellular Battleground: Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the study's relevance. It is advisable to utilize a panel of well-characterized cell lines from different tissue origins to assess the breadth of a compound's activity.[1][2][3] Considerations for cell line selection include:

  • Tissue of Origin: Select cell lines that represent various cancer types, such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and leukemia (e.g., K562).[4]

  • Genetic Background: Consider cell lines with known mutations in key oncogenes or tumor suppressor genes (e.g., p53 status) to probe for potential mechanisms of action.

  • Drug Resistance Profile: Including cell lines with known resistance to standard chemotherapeutics can reveal if a new derivative can overcome existing resistance mechanisms.

  • Normal Cell Line Control: To assess for selective cytotoxicity, it is crucial to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) in your panel.[2]

Choosing the Right Comparators: Standard Anticancer Agents

The selection of benchmark drugs should be guided by their established clinical use and well-understood mechanisms of action. This allows for a meaningful comparison of potency and a preliminary understanding of the new derivative's potential mode of action. Commonly used benchmark agents include:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][6][7][][9] It is a broad-spectrum agent used in the treatment of a wide range of cancers.[]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.[10][11][12][13][14] It is a cornerstone of treatment for various solid tumors.[12]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[][16][17][18][19] It is widely used in the treatment of ovarian, breast, and lung cancers.[17]

The Workhorse of Cytotoxicity Testing: The MTT Assay

While numerous methods exist to assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely used, robust, and cost-effective colorimetric method.[20][21][22] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[20] The amount of formazan produced is directly proportional to the number of viable cells.

Visualizing the MTT Assay Workflow

The following diagram illustrates the key steps involved in performing an MTT assay.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding 1. Seed Cells in 96-well Plate Incubation_24h 2. Incubate for 24h (Adhesion) Cell_Seeding->Incubation_24h Allow cell attachment Add_Compounds 3. Add Serial Dilutions of Test & Benchmark Compounds Incubation_24h->Add_Compounds Expose cells to compounds Incubation_48_72h 4. Incubate for 48-72h Add_Compounds->Incubation_48_72h Allow cytotoxic effect Add_MTT 5. Add MTT Reagent Incubation_48_72h->Add_MTT Introduce metabolic substrate Incubation_4h 6. Incubate for 4h Add_MTT->Incubation_4h Formazan crystal formation Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Dissolve crystals Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Quantify formazan

Caption: A stepwise workflow of the MTT cytotoxicity assay.

Detailed Protocol for the MTT Assay

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile culture plates

  • Test derivatives and benchmark anticancer agents (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of your new derivatives and the benchmark drugs in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include untreated cells as a negative control (vehicle control).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[23]

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[21]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.

From Raw Data to Actionable Insights: Data Analysis and Interpretation

The raw absorbance values obtained from the microplate reader must be processed to determine the cytotoxic potency of the compounds. The most common metric for this is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%.[4][24]

Calculating the IC50 Value
  • Data Normalization:

    • Subtract the average absorbance of the blank wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[25][26][27]

  • IC50 Determination:

    • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.

Presenting the Data for Clear Comparison

Summarizing the IC50 values in a clear and concise table is essential for comparing the cytotoxicity of the new derivatives with the benchmark agents across the panel of cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Normal Fibroblasts IC50 (µM)
New Derivative 1 [Insert Value][Insert Value][Insert Value][Insert Value]
New Derivative 2 [Insert Value][Insert Value][Insert Value][Insert Value]
Doxorubicin [Insert Value][Insert Value][Insert Value][Insert Value]
Cisplatin [Insert Value][Insert Value][Insert Value][Insert Value]
Paclitaxel [Insert Value][Insert Value][Insert Value][Insert Value]
Interpreting the Results: A Decision-Making Framework

The comparative IC50 data provides the basis for crucial go/no-go decisions in the drug development pipeline. The following diagram illustrates a simplified decision-making process based on the initial cytotoxicity screen.

Caption: A decision tree for interpreting comparative cytotoxicity data.

A promising derivative will ideally exhibit greater potency (a lower IC50 value) against one or more cancer cell lines compared to the benchmark agents, while simultaneously displaying a significantly higher IC50 value in the normal cell line, indicating a favorable therapeutic window.

Conclusion: A Foundation for Future Success

This guide has provided a comprehensive framework for benchmarking the cytotoxicity of new chemical derivatives against established anticancer agents. By adhering to these principles of scientific integrity, including careful selection of cell lines and benchmark drugs, meticulous execution of a validated assay like the MTT, and rigorous data analysis, researchers can generate high-quality, reproducible data. This, in turn, will enable informed decision-making, guiding the trajectory of promising new compounds through the drug discovery pipeline and one step closer to potentially becoming the next generation of cancer therapeutics.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
  • Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351–1371. [Link]
  • Cancer Research UK. (n.d.).
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
  • Wikipedia. (2024, November 28). Paclitaxel. [Link]
  • Patsnap. (2024, July 17).
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
  • Zhidkova, E. M., Kuznetsova, V. M., & Kirsanov, K. I. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(19), 14897. [Link]
  • Dr. Oracle. (2025, June 24). What is the mechanism of action of paclitaxel? [Link]
  • Creative Biolabs. (n.d.).
  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of oncology, 5 Suppl 6, S3–S6. [Link]
  • Zhidkova, E. M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • ResearchGate. (2016, October 4).
  • BTL. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • Science Gateway. (n.d.).
  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting. [Link]
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? [Link]
  • National Institutes of Health. (n.d.).
  • Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
  • Baharith, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in medicine, 25(13), 2323–2339. [Link]
  • National Institutes of Health. (2022, October 14).
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Springer Nature. (2024, March 5). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. [Link]
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]
  • National Institutes of Health. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
  • National Institutes of Health. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
  • YouTube. (2024, July 25).
  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 3-chloro-6-fluoroisoquinoline. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the causality behind each step, grounding our practices in robust scientific and regulatory principles.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated heterocyclic aromatic compound requiring careful handling.

Hazard Identification: Based on available data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) to prevent exposure. The causality is clear: direct contact with skin or eyes can cause immediate irritation or damage, while inhalation of dust or aerosols can compromise the respiratory system.

Hazard ClassGHS CodeRequired Personal Protective Equipment (PPE)
Skin Irritation H315Chemical-resistant gloves (e.g., Nitrile, inspect prior to use) and a lab coat.
Serious Eye Irritation H319Chemical safety goggles or a face shield as per OSHA 29 CFR 1910.133.[2][3]
Respiratory Irritation H335Use only in a well-ventilated area or a certified chemical fume hood.[2]

Handling Protocol:

  • Always handle this compound within a chemical fume hood to minimize inhalation risk.[4]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization. Due to its chemical structure, this compound falls into a specific, regulated waste category.

Classification: Halogenated Organic Waste The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic waste .[5] This is the single most important factor determining its disposal pathway. Halogenated organic compounds are subject to specific disposal regulations, including restrictions on land disposal, due to their potential to form persistent environmental pollutants.[6]

The Imperative of Segregation: You must collect halogenated organic waste in a dedicated and separate waste container from non-halogenated organic waste.[4][5][7]

  • Causality (Disposal Method): Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities equipped to scrub acidic gases (like HCl and HF) that are produced during combustion.[5] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, drastically increasing disposal costs and environmental burden.[7]

  • Causality (Safety): Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4] Such mixing can lead to dangerous chemical reactions.

Step-by-Step Disposal Protocol

Follow this procedural workflow for the routine disposal of this compound waste, whether in solid form or dissolved in a solvent.

Step 1: Container Selection

  • Select a robust, chemical-resistant container with a secure, threaded cap.[4] High-density polyethylene (HDPE) carboys are a common and appropriate choice.

  • The container must be in good condition, free from cracks or leaks.[4]

Step 2: Labeling

  • Proper labeling is a strict regulatory requirement under OSHA's Hazard Communication Standard.[8]

  • Affix a "Hazardous Waste" tag to the container before adding any waste.[4][9]

  • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[4]

  • If it is part of a solution, list all chemical constituents and their approximate percentages.[7][9]

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The container must be kept closed at all times except when actively adding waste.[4] This prevents the release of vapors and protects against spills.

  • Ensure the waste container is stored in secondary containment to control any potential leaks.[9]

Step 4: Requesting Disposal

  • Do not overfill the container; a safe maximum is 90% capacity to allow for expansion.

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department by following their specific waste collection request procedures.[9]

Disposal Workflow Diagram

G Diagram 1: Waste Handling and Disposal Workflow A Generation of Waste (Solid this compound or solution) B Is waste container available and properly labeled 'Halogenated Organic Waste'? A->B C Select appropriate container. Affix 'Hazardous Waste' label. List all chemical constituents. B->C No D Transfer waste into container inside a chemical fume hood. B->D Yes C->D E Securely cap the container. Return to Satellite Accumulation Area (SAA). D->E F Store in secondary containment. Keep container closed. E->F G Is container full (>90%)? F->G G->A No, continue accumulation H Submit waste pickup request to Environmental Health & Safety (EHS). G->H Yes

Caption: Decision workflow for handling this compound waste.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

For Small Spills (in a Chemical Fume Hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pad.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated plastic bag or container.[4]

  • Disposal: Seal and label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste for EHS pickup.[9]

  • Decontamination: Clean the spill area thoroughly.

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your supervisor and contact your institution's EHS emergency line.

  • Isolate: Close the laboratory doors to ventilate the area through the building's exhaust system.[4]

  • Deny Entry: Prevent re-entry until the area is cleared by trained emergency responders.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

Regulatory Context

The procedures outlined in this guide are mandated by several regulatory bodies. Understanding this framework reinforces the importance of compliance.

  • Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave." Halogenated organic compounds are specifically regulated, and land disposal is prohibited.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[11] The Hazard Communication Standard (29 CFR 1910.1200) mandates proper labeling and safety data sheets.[8]

By adhering to these protocols, you are not only following internal policy but are also in compliance with federal law, ensuring a safe and responsible research environment.

References

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. [URL: https://vertexaisearch.cloud.google.
  • Hazardous Waste Segregation. Bucknell University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrpNT6Ur06FZGd-2YwjgZHySOPCebTYqwRefv6VUf0yKBOzb0jek8ajEwWwBWix9wt9q5qEGtRrKZhbuhrUoACZ4UOjbC7DaoWzFUVoLpaV07rsXEu_u7GQjzV9bao4k_SQwkEa_dDbqvM-wLY1Pb4dvrtuNRhGfJiDvX-2N4h_VWZwaawVAQ2jsXPaIYxKuusPWpVD7Olh0j8MOe4GsdhGOE9cVUAnCMEda3xRDs_SWPrQ==]
  • Chemical Label: this compound. Chemical Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1WJL6rhul1GoKr0tFiXNCoRZvWqkyQtdBscPzVKq_ypS3q52H2mzujI4lSv8hGtSDWvjcdZywkXTY3BLfeTAS-rl7LcyTYc_UaP6QVSyeafv1MrVlUEdbM68d6bns6A13XBTXB41T5EymrJn-rENenFCKMWXyoIpWiNtU-jxNLpDrNGhNdGJg0x-xWVEODLns]
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmYU8vg92nKn7yqChrDWZQ-EoVEWOoGzFlYFawEvuvSmGYUiH7IsG5C63BX23tjgxAByKf5O4I0Y-fWfViO0-sB2PKesz_48e8zJWDf9AoUNRwJw6C-lSI5W5lJJL0flitMbK7kepu6qIsmqMxYHFRq31rdePw45BW1rRxcrS5CiEqOQYyS4GYizXgCrNQZK5DoWHJBr4Sbe28q_6nqkFTIGYbnX72UunyuFbuRQFa7lRamGPg2NOY-lVoUGFNGuBU3_Q=]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [URL: https://vertexaisearch.cloud.google.
  • Organic Solvents Disposal. Cornell University Environmental Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5-VhhM0kwK93BtcDl7NHYpeavJ7_8c9tD1a8Q3douKpKtgJvLS6Ao9ZJkKJ1uigSbfStmsIbc5VHBSzHrsrpVuNWSbJ-fbTgFuacmcEr5NuGRlXeQhbBtA8AkYgKBWJPHIPEkZVsbUA==]
  • Safety Data Sheet for 5-fluoro PB-22 6-hydroxyisoquinoline isomer. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAfXLhtDO716UyRDzlE8292XS6P5QmFFiQsdRtjrxX0S4zm79FJfUgkZllnGIhv_GGgSyeFLmRrVx0bWQBRHEppcUqhaCuFmInSnJIUgplCbcO-XUbXQX4TF1fKs2-r3hf94Ee8YdODbQ=]
  • Safety Data Sheet for 5-Chloro-8-hydroxyquinoline. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESheWhusxM3XEx8HwvJV3ds4zyKsS0Qc04iMgd_3s5p4vFLQG6x9pN6E5h-SE3ssV8bqKEVN5o873On3yLX7u84PX6sI3lS630ebmVBuhB3x3TkR2xcru8YJWnGuuKeneQ3gnUap42I_ikTRaPnbMiBQvzacwhwIov7_LO5LedVCe7cfGK5Vwh7c3IT97INhOf]
  • Safety Data Sheet for Quinoline Yellow. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUl1CEu6-a2pmHpgMqasXgM48IUXvxGLngjTCwSFPiAxtPoiUdwFW8jYJoOJSELlT3I6M66TsVaCGf3IBARC6d5NXVT25aOPBYtyHnn2LH8rbkv_K53OZjCO17RYkIusYN24se-NXnuyZZLfoc]
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmy3tug_CLB4TDgJ_MflcJWqpE8qGjRE7ykGFwzzBp6CvNixOh3jRln4E9U68kP0Q-1aUR2n9nbDapwN_dUuJGkhFfg16sm-bmquMCvM7oQa_ykpEuktRjqmM-YZvUHv8FM3M82P11cslT8qqkdCFno5Zam82ZQ__EF8mnzCBegiUi6jHRtb-xbcIl6lTLc2mTdO7WMQPe]
  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration (OSHA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1llg6TVH8UDmF2P_1QWDFnGO-e51c4u8KXqa84--j9U7PzMReFgf7QlrcJ3LdSpQvsA39VZOpbw88euIq2xa1om6di8B9FDuaFnkmFnwvbbB6iLl_Ukv-G5iKP34z4Ph13ClC9gi-Qoipg6zIQyMlpcrsDWp7c9kH0hMDE3c_IXAlpA==]
  • Hazard Communication (1910.1200). Occupational Safety and Health Administration (OSHA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHP8Qdd3qX0K3ntKaEE8UPcMmRMLYXe1DXRA22LdczWU2UcB9A7BgNn6q4rT4M4ozy5oAgi9UMilAYZQqiml7DEarloodAbSOD53eUVoAmRCVRhgpwJR-5rjtPhgoRcR9t95qpf5RD_jCCWfTXGWYpjyczPGfN7b_5CTNf1695IezDmA==]

Sources

Navigating the Safe Handling of 3-Chloro-6-fluoroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic building block, 3-Chloro-6-fluoroisoquinoline holds significant promise in the synthesis of complex molecules for drug discovery and development. Its unique chemical structure, featuring both chloro and fluoro moieties on an isoquinoline scaffold, presents specific handling challenges that demand a robust safety protocol. This guide provides essential, field-tested procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of your experimental work.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications, common for halogenated aromatic heterocycles, necessitate a stringent approach to exposure control. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicity data for this compound is not widely published, related chloro- and fluoro-substituted quinolines and isoquinolines are known to be harmful if swallowed or inhaled and can cause significant irritation upon contact.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Key Physicochemical Properties (for related compounds):

PropertyValueSource
Molecular Weight181.59 g/mol (1-Chloro-6-fluoroisoquinoline)[5]
Boiling Point~213 °C / 415 °F (3-chloro-1,2-propanediol - representative)
Density~1.3 g/cm³[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with this compound. A multi-layered approach is essential to prevent exposure.[6][7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 4-8 mil thickness)Provides a barrier against skin contact. Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. Contaminated gloves must be disposed of immediately.[9]
Eye and Face Protection Chemical Splash Goggles and a Face ShieldProtects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal and are inadequate.[8][10]
Body Protection Chemical-resistant Lab Coat or ApronProtects against minor splashes and contamination of personal clothing. For larger scale operations, a disposable chemical-resistant suit (e.g., Tyvek) may be necessary.[8]
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesRequired when handling the solid compound outside of a certified chemical fume hood or in case of a spill. All users must be fit-tested and trained.[11]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and ensuring operational efficiency. All handling of this compound, particularly weighing and preparing solutions, must be conducted within a certified chemical fume hood.[9]

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers.

  • Donning PPE: Put on all required PPE as outlined in the table above, starting with the lab coat, followed by the respirator (if needed), eye and face protection, and finally, gloves (double-gloving recommended).

  • Weighing: Carefully open the container inside the fume hood. Use a clean, designated spatula to transfer the desired amount of solid to a tared weigh boat or paper. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid in a suitable flask or beaker within the fume hood. Gently swirl or stir to dissolve. Do not use sonication, as this can generate aerosols.

  • Reaction Setup: Securely clamp the reaction vessel in the fume hood. If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling: Once the handling is complete, securely close the primary container of this compound. Decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of gloves and any other disposable PPE in a designated hazardous waste container. Wash hands and face thoroughly after working with the substance.

Handling Workflow Diagram:

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing A Verify Fume Hood Operation B Assemble Equipment A->B F Double Gloves C Lab Coat D Respirator (if needed) C->D E Goggles & Face Shield D->E E->F G Weigh Solid Compound F->G H Prepare Solution G->H I Set up Reaction H->I J Secure Primary Container I->J K Decontaminate Surfaces J->K L Dispose of PPE K->L M Wash Hands & Face L->M

Caption: Workflow for handling this compound.

Emergency and Disposal Procedures

Spill Management:

In the event of a spill, immediate and decisive action is required to contain the hazard and prevent exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully cover with an absorbent material to avoid generating dust. For a liquid spill, use a chemical absorbent pad or vermiculite to contain the spill.

  • Neutralize: (If applicable and safe to do so) For acidic or basic solutions, neutralize appropriately.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[12]

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The label must include "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[12]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.[12]

Emergency Response Logic:

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill or Exposure) Skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Start->Skin Exposure Eye Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. Start->Eye Exposure Inhalation Inhalation: Move to fresh air. Seek medical attention. Start->Inhalation Exposure Evacuate Alert & Evacuate Area Start->Evacuate Spill Med Medical Follow-up Skin->Med Seek Medical Attention Eye->Med Seek Medical Attention Inhalation->Med Seek Medical Attention Contain Contain Spill with Absorbent Evacuate->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to EHS Decon->Report Document Incident

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-fluoroisoquinoline
Reactant of Route 2
3-Chloro-6-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.